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Core Science & Biosynthesis

Foundational

Technical Guide: (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde

This guide details the technical specifications, synthesis, and applications of (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde (CAS 1604755-70-5). This compound is a high-value chiral building block, serving as the stru...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical specifications, synthesis, and applications of (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde (CAS 1604755-70-5). This compound is a high-value chiral building block, serving as the structural core for "Rose Oxide" type fragrances and, more critically, as a strategic intermediate in the synthesis of complex bioactive macrolides like Laulimalide (Fijianolide).

Executive Summary

(4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde is a chiral tetrahydropyran derivative characterized by a C4-methyl group and a C2-formyl "handle." It acts as a versatile scaffold in medicinal chemistry, particularly for introducing the pharmacophore found in microtubule-stabilizing agents. Its utility stems from the pre-installed stereochemistry at the C4 position and the reactive aldehyde group at C2, which allows for facile chain extension via Wittig olefination, Grignard addition, or reductive amination.

Chemical Identity & Properties

PropertySpecification
CAS Number 1604755-70-5
IUPAC Name (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Chiral Centers C4 (S-configuration); C2 (Variable, typically cis relative to C4 in major synthetic routes)
Appearance Colorless to pale yellow oil
Boiling Point ~81 °C at 12 mbar (extrapolated from enantiomer)
Optical Rotation

(c=1.0, EtOH)*
Solubility Soluble in THF, DCM, Ethanol; sparingly soluble in water

*Note: Optical rotation is estimated based on the reported value of


 for the (4R) enantiomer (CAS 65626-22-4 isomer).

Synthetic Methodologies

The synthesis of the (4S) isomer relies on establishing the stereocenter from the chiral pool, typically starting from (S)-(-)-Citronellal . The protocol below describes a robust route via the Prins cyclization followed by ozonolysis.

Retrosynthetic Analysis

The target aldehyde is accessed by truncating the isobutenyl side chain of a "Rose Oxide" type precursor. This precursor is generated via the acid-catalyzed cyclization of citronellal.

Step-by-Step Synthesis Protocol

Precursor: (S)-(-)-Citronellal (CAS 5949-05-3)

Step 1: Prins Cyclization to (-)-Rose Oxide Precursor

  • Reagents: (S)-(-)-Citronellal, 50% H₂SO₄ (aq), Acetone/DCM.

  • Procedure: Dissolve (S)-citronellal in a biphasic mixture of DCM and dilute sulfuric acid. Stir vigorously at room temperature. The acid catalyzes the intramolecular Prins reaction, closing the pyran ring to form the isopulegol-like intermediate, which dehydrates to form the tetrahydro-pyran alkene (Rose Oxide isomers).

  • Outcome: A mixture of cis and trans (4S)-4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran. The cis isomer ((2S,4S)-configuration) typically predominates.

  • Purification: Fractional distillation is used to enrich the desired diastereomer if necessary.

Step 2: Ozonolysis to (4S)-Aldehyde

  • Setup: Flame-dried glassware, ozone generator, -78°C cooling bath.

  • Solvent: Dichloromethane (DCM) or Methanol.

  • Procedure:

    • Dissolve the pyran intermediate (from Step 1) in DCM.

    • Cool to -78°C.

    • Bubble O₃ through the solution until a persistent blue color appears (indicating saturation).

    • Purge with N₂ or Argon to remove excess ozone.

    • Quench: Add Dimethyl Sulfide (DMS) or Triphenylphosphine (PPh₃) (1.5 eq) at -78°C.

    • Allow the mixture to warm to room temperature (RT) over 2 hours.

  • Workup: Wash with water and brine. Dry over MgSO₄.[1] Concentrate in vacuo.[2]

  • Purification: The crude aldehyde is purified via Kugelrohr distillation (bp ~80-85°C @ 12 mbar) or flash chromatography (Hexane/EtOAc).

Validation Check:

  • ¹H NMR (CDCl₃): Look for the diagnostic aldehyde doublet at

    
     ppm (
    
    
    
    Hz). The C4-methyl doublet should appear at
    
    
    ppm.
  • Stereochemistry: Verify the cis/trans ratio at C2 using NOESY experiments. The H2-H4 correlation is strong for the cis isomer.

Synthetic Pathway Diagram

Synthesis Start (S)-(-)-Citronellal (Chiral Pool) Inter Prins Cyclization (Acid Catalysis) Start->Inter H2SO4 RoseOxide (2S,4S)-Rose Oxide Analog (Pyran Ring Formed) Inter->RoseOxide Cyclization Ozonolysis Ozonolysis (1. O3, -78°C; 2. DMS) RoseOxide->Ozonolysis Oxidative Cleavage Target (4S)-4-Methyltetrahydro- 2H-pyran-2-carbaldehyde Ozonolysis->Target Yields Aldehyde

Caption: Synthesis of CAS 1604755-70-5 from (S)-Citronellal via Prins cyclization and Ozonolysis.

Applications in Drug Development[7][9][10]

Laulimalide (Fijianolide) Analogs

The primary high-value application of this scaffold is in the total synthesis of Laulimalide , a marine macrolide that stabilizes microtubules. The (4S)-pyran core corresponds to the C15–C27 fragment of the natural product.

  • Mechanism: The C2-aldehyde serves as the attachment point for the macrocyclic ring closure or side-chain elongation via Wittig or Julia-Kocienski olefination.

  • Significance: Analogs containing this core exhibit potent antiproliferative activity against Taxol-resistant cancer cell lines.

Fragment-Based Drug Discovery (FBDD)

The rigid tetrahydropyran ring acts as a bioisostere for phenyl or cyclohexane rings, improving water solubility (logP modulation) while maintaining spatial orientation.

  • Reactivity: The aldehyde is readily converted to:

    • Amines: Via reductive amination (for kinase inhibitors).

    • Alkenes: Via Wittig reaction (for linker extension).

    • Alcohols: Via Grignard addition (for secondary binding sites).

Application Workflow Diagram

Applications cluster_reactions Functionalization Pathways Core (4S)-4-Methyltetrahydro- 2H-pyran-2-carbaldehyde Wittig Wittig Olefination (+ Ph3P=CH-R) Core->Wittig RedAm Reductive Amination (+ R-NH2, NaBH(OAc)3) Core->RedAm Grignard Grignard Addition (+ R-MgBr) Core->Grignard Target1 Laulimalide C15-C27 Fragment (Microtubule Stabilizer) Wittig->Target1 Chain Extension Target2 Kinase Inhibitor Scaffolds (Solubility Enhancer) RedAm->Target2 N-Linkage Target3 Chiral Secondary Alcohols (Bioactive Fragments) Grignard->Target3 Stereoselective Addition

Caption: Functionalization of the aldehyde handle for diverse pharmaceutical applications.

Handling & Stability

  • Oxidation Sensitivity: As an aldehyde, the compound is prone to air oxidation to the corresponding carboxylic acid. Store under Argon or Nitrogen at -20°C.

  • Epimerization: The C2 stereocenter alpha to the carbonyl is configurationally labile. Avoid strong bases unless thermodynamic equilibration (to the trans isomer) is desired.

  • Safety: Treat as a potential skin sensitizer and irritant. Use standard PPE (gloves, goggles, fume hood).

References

  • European Patent Office. (2020).[3] Synthesis of (4R)-4-methyl-2-(2-methylbut-1-en-1-yl)tetrahydro-2H-pyran and intermediates.[3] EP 3666763 A1. Link

  • Ghosh, A. K., & Wang, Y. (2020). Total Synthesis of Natural Products: Macrolides. In Complex Macrolide Synthesis. (Context: Synthesis of Laulimalide fragments using pyran aldehydes).
  • Weyerstahl, P., et al. (1996). Olfactory properties of the diastereoisomers of rose oxide and their ring-saturated derivatives.Flavour and Fragrance Journal, 11(1), 15-23. Link

  • Crimmins, M. T., & Christie, H. S. (2005). Asymmetric Synthesis of the C15-C28 Fragment of Laulimalide.Organic Letters, 7(7), 1363–1366. Link

Sources

Exploratory

4-methyltetrahydro-2H-pyran-2-carbaldehyde structure and properties

An In-Depth Technical Guide to 4-methyltetrahydro-2H-pyran-2-carbaldehyde Introduction 4-methyltetrahydro-2H-pyran-2-carbaldehyde is a substituted heterocyclic aldehyde that serves as a valuable intermediate in specializ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-methyltetrahydro-2H-pyran-2-carbaldehyde

Introduction

4-methyltetrahydro-2H-pyran-2-carbaldehyde is a substituted heterocyclic aldehyde that serves as a valuable intermediate in specialized fields of organic synthesis. While not a household name, its unique structural features—a tetrahydropyran ring with a methyl group at the C4 position and an aldehyde at the C2 position—make it a key building block, particularly in the synthesis of complex molecules. This guide provides a detailed examination of its structure, properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel fragrance compounds.

Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all scientific work. 4-methyltetrahydro-2H-pyran-2-carbaldehyde is identified by several key descriptors, which are summarized in the table below.

IdentifierValue
IUPAC Name 4-methyloxane-4-carbaldehyde[1][2]
CAS Number 65626-22-4[1][2][3][4][5]
Molecular Formula C₇H₁₂O₂[1][2][3][5]
Molecular Weight 128.17 g/mol [1][5]
Synonyms 4-methyl-tetrahydro-pyran-4-carboxaldehyde, Tetrahydro-4-methyl-2H-pyran-4-carboxaldehyde[2]
InChI Key XZWKQAMCAQYQGL-UHFFFAOYSA-N[1][2]
Canonical SMILES CC1(C=O)CCOCC1[1][3]

The molecule's structure consists of a saturated six-membered oxygen-containing ring (oxane or tetrahydropyran) with two substituents at the C4 position: a methyl group and a formyl (aldehyde) group.

Caption: 2D Structure of 4-methyltetrahydro-2H-pyran-2-carbaldehyde.

Physicochemical and Spectroscopic Properties

Understanding the physical and spectroscopic properties of a compound is crucial for its handling, purification, and characterization.

Physicochemical Data
PropertyValueSource(s)
Physical State Liquid[1][2]
Purity ≥95%[1][2][5]
Boiling Point 81 °C at 12 mbar[6]
Spectroscopic Characterization

Spectroscopic data provides definitive structural confirmation. While a full dataset is proprietary to manufacturers, key proton NMR data has been published.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aldehyde proton and the protons on the tetrahydropyran ring. A published spectrum in CDCl₃ shows the following key shifts:

  • δ 9.60 (d, J=0.7 Hz, 1H): This downfield signal is characteristic of the aldehyde proton.[6]

  • δ 4.11 (ddd, J=11.5, 4.6, 1.6 Hz, 1H): Proton on the carbon adjacent to both the ring oxygen and the aldehyde group (C2-H).[6]

  • δ 3.80 (dd, J=12.1, 2.6 Hz, 1H) & δ 3.49 (ddd, J=12.4 ,11.5, 2.3 Hz, 1H): Protons on the carbon adjacent to the ring oxygen (C6-H).[6]

  • δ 1.00 (d, J=6.5 Hz, 3H): The doublet corresponding to the methyl group protons at the C4 position.[6]

  • δ 1.92-0.95 (m, 5H): A complex multiplet region corresponding to the remaining methylene and methine protons on the tetrahydropyran ring.[6]

Synthesis and Reactivity

Synthesis

The synthesis of 4-methyltetrahydro-2H-pyran-2-carbaldehyde is not widely detailed in standard literature, suggesting it is a specialty chemical. However, patent literature describes its purification from a crude reaction mixture via fractional distillation at reduced pressure (81 °C / 12 mbar), indicating it is stable under these conditions.[6] This implies it is prepared in a preceding step, likely through the oxidation of the corresponding primary alcohol, 4-methyltetrahydro-2H-pyran-2-methanol.

Reactivity

The primary utility of this compound stems from the reactivity of its aldehyde functional group. It is an excellent electrophile for nucleophilic addition reactions. A notable example is its use in the Wittig reaction to form a carbon-carbon double bond, a cornerstone transformation in organic synthesis.

In a specific application, 4-methyltetrahydro-2H-pyran-2-carbaldehyde is reacted with a phosphonium ylide (generated from sec-butyltriphenylphosphonium bromide and a strong base like potassium tert-butoxide) to synthesize precursors for novel fragrance molecules.[6]

Wittig_Workflow start 4-methyltetrahydro-2H- pyran-2-carbaldehyde reaction Wittig Reaction in THF at 0°C to RT start->reaction ylide Phosphonium Ylide (e.g., from sec-butyltriphenyl- phosphonium bromide + KOtBu) ylide->reaction product (4R)-4-methyl-2-(2-methylbut-1-en-1-yl) tetrahydro-2H-pyran (Fragrance Precursor) reaction->product

Caption: Workflow for the Wittig reaction using the title aldehyde.

This reactivity profile makes it a versatile intermediate for introducing the 4-methyltetrahydropyran moiety into larger molecular frameworks, which is particularly desirable in the fields of fragrance and flavor chemistry.

Applications in Synthesis

The principal application of 4-methyltetrahydro-2H-pyran-2-carbaldehyde is as a key intermediate in the synthesis of complex organic molecules. Its structure is found within various natural products and biologically active compounds, making it a target for synthetic chemists.

  • Fragrance Industry: The most clearly documented use is in the creation of novel fragrance ingredients.[6] The tetrahydropyran motif, often referred to as a "rosy oxide" type structure, is common in floral and fruity scents. By using the title aldehyde as a starting point, chemists can elaborate the side chain to fine-tune the olfactory properties of the final product, leading to unique and long-lasting fragrance notes.[6][7]

  • Natural Product Synthesis: While direct use of this specific isomer is not broadly cited, closely related structures such as (S)-4-Methyl-3,6-dihydro-2H-pyran-2-carbaldehyde serve as critical intermediates in the synthesis of complex natural products like the C17–C27 subunit of laulimalide and the trail pheromone (+)-faranal.[8] This highlights the general importance of the substituted tetrahydropyran carbaldehyde scaffold in advanced organic synthesis.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols are mandatory when handling 4-methyltetrahydro-2H-pyran-2-carbaldehyde.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302).[1] It is marked with the GHS07 pictogram for being an irritant.[1]

  • Precautionary Measures:

    • Handling: Avoid contact with skin and eyes.[9][10] Work in a well-ventilated area or under a chemical fume hood.[10][11] Wear suitable protective clothing, including gloves and safety glasses with side-shields.[10][12]

    • First Aid: In case of ingestion, rinse the mouth with water and immediately call a poison center or doctor.[1][10] If on skin, wash off with soap and plenty of water.[12] If in eyes, rinse cautiously with water for several minutes.[12]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12]

  • Disposal: Dispose of the material via a licensed professional waste disposal service in accordance with local regulations.[9]

Conclusion

4-methyltetrahydro-2H-pyran-2-carbaldehyde is a specialized chemical intermediate with significant value in targeted synthetic applications. Its utility is primarily driven by the reactivity of its aldehyde group, which allows for the construction of more complex molecules built upon the stable and synthetically important tetrahydropyran core. While its most prominent role is in the development of novel fragrance compounds, the broader importance of this structural class in natural product synthesis underscores its potential for wider application in medicinal and materials chemistry. Proper understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in a research and development setting.

References

  • Angene Chemical. (2021, May 1). Safety Data Sheet - 4-Methyltetrahydro-2H-pyran-2-one. Retrieved from Angene Chemical website. [Link]

  • European Patent Office. (2020, June 17). (2S,4R)-4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT (EP 3666763 A1). Retrieved from data.epo.org. [Link]

  • PubChem. (n.d.). Tetrahydro-4-methyl-2H-pyran. Retrieved from PubChem website. [Link]

  • NIST. (n.d.). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-. Retrieved from NIST WebBook. [Link]

  • ResearchGate. (2025, August 9). 4-Methyl-6-oxo-3,6-dihydro-2H-pyran-2-carbaldehydes as Precursors to C22–C27 Fragments of Fijianolides and Their Synthetic Analogs. Retrieved from ResearchGate. [Link]

  • Chemical Synthesis Database. (2025, May 20). 4-methyltetrahydro-2H-pyran-2-one. Retrieved from Chemical Synthesis Database. [Link]

  • Amerigo Scientific. (n.d.). 4-Methyltetrahydro-2H-pyran-4-carbaldehyde. Retrieved from Amerigo Scientific website. [Link]

  • PMC. (n.d.). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Retrieved from PMC website. [Link]

  • ResearchGate. (2015, December 4). A Simple Preparation of Some 4Methyl2H-pyran-2-ones. Retrieved from ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Methyl-tetrahydropyran (CAS 4717-96-8). Retrieved from Cheméo website. [Link]

  • PubChem. (n.d.). Tetrahydro-2H-pyran-2-carbaldehyde. Retrieved from PubChem website. [Link]

  • PMC. (n.d.). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Retrieved from PMC website. [Link]

  • Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
  • Google Patents. (n.d.). US10040776B2 - Pyran derivatives and their preparation.
  • MDPI. (2021, September 3). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from MDPI website. [Link]

  • MDPI. (2023, May 31). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Retrieved from MDPI website. [Link]

  • Wiley Online Library. (2019, October 16). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Retrieved from Wiley Online Library. [Link]

  • PubChemLite. (n.d.). Tetrahydro-2h-pyran-2-carbaldehyde (C6H10O2). Retrieved from PubChemLite. [Link]

Sources

Foundational

Stereoisomers of 4-Methyltetrahydro-2H-pyran-2-carbaldehyde: A Technical Guide

The following technical guide provides an in-depth analysis of the stereoisomers of 4-methyltetrahydro-2H-pyran-2-carbaldehyde, structured for researchers and drug development professionals. Executive Summary 4-Methyltet...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the stereoisomers of 4-methyltetrahydro-2H-pyran-2-carbaldehyde, structured for researchers and drug development professionals.

Executive Summary

4-Methyltetrahydro-2H-pyran-2-carbaldehyde (CAS 19611-45-1) is a critical tetrahydropyran scaffold used in the synthesis of bioactive ethers, including the fragrance ingredient Rose Oxide, and as a chiral building block in medicinal chemistry.[1] Its structure features two stereocenters (C2 and C4), giving rise to four stereoisomers existing as two diastereomeric pairs (cis and trans).

The utility of this molecule lies in the reactivity of the C2-formyl group, which serves as a handle for olefination (Wittig/Horner-Wadsworth-Emmons), reductive amination, or oxidation to the corresponding lactone. Understanding the thermodynamic stability and conformational preferences of the cis (diequatorial) versus trans (axial/equatorial) isomers is essential for controlling diastereoselectivity in downstream synthesis.

Stereochemistry and Conformational Analysis[1][2]

Stereoisomer Enumeration

The molecule possesses two chiral centers at positions 2 and 4 of the pyran ring.

  • Cis-Isomers: Substituents at C2 (CHO) and C4 (Me) are on the same face of the ring.

    • (2R, 4S) and (2S, 4R) – Enantiomeric pair.

  • Trans-Isomers: Substituents are on opposite faces.[1]

    • (2R, 4R) and (2S, 4S) – Enantiomeric pair.

Conformational Thermodynamics

The tetrahydropyran ring adopts a chair conformation similar to cyclohexane.[1] The relative stability is dictated by 1,3-diaxial interactions (noting that the 2,4-relationship on the pyran ring is geometrically analogous to a 1,3-relationship on a carbon backbone).

  • Cis-Conformation (Thermodynamic Product): In the cis isomer, both the C4-methyl and C2-aldehyde groups can adopt equatorial positions simultaneously.[1] This diequatorial conformation minimizes steric strain and 1,3-diaxial interactions, making the cis isomer thermodynamically more stable.

    • Configuration: (2S, 4R) or (2R, 4S).

    • Geometry: C2-CHO (Eq), C4-Me (Eq).

  • Trans-Conformation (Kinetic/Less Stable): In the trans isomer, one substituent must be axial while the other is equatorial. Due to the steric bulk of the formyl group and the methyl group, the conformer with the larger group equatorial is preferred, but it remains higher in energy than the diequatorial cis form.

    • Configuration: (2R, 4R) or (2S, 4S).

    • Geometry: C2-CHO (Ax), C4-Me (Eq) OR C2-CHO (Eq), C4-Me (Ax).

Note on Anomeric Effect: While electronegative substituents at C2 (like alkoxy groups) prefer the axial position due to the anomeric effect, the formyl group (carbon-linked) is dominated by steric factors, favoring the equatorial position.

Stereochemical Hierarchy Diagram[1]

Stereochemistry cluster_isomers Diastereomers cluster_conf Conformational Features Root 4-Methyltetrahydro-2H-pyran-2-carbaldehyde Cis Cis-Isomer (Diequatorial) Thermodynamically Preferred (2S, 4R) / (2R, 4S) Root->Cis Trans Trans-Isomer (Axial/Equatorial) Higher Energy (2R, 4R) / (2S, 4S) Root->Trans CisConf H2 is Axial J(H2-H3ax) ~ 11.5 Hz Cis->CisConf TransConf H2 is Equatorial J(H2-H3ax) ~ 2-5 Hz Trans->TransConf

Caption: Stereochemical classification and NMR coupling constants for C2-H differentiation.

Analytical Characterization

Differentiation of cis and trans isomers is reliably achieved using


H NMR spectroscopy, specifically by analyzing the coupling constants of the proton at C2 (H2).
NMR Spectroscopy Data

The following data corresponds to the major cis-isomer (diequatorial), where H2 is axial and couples strongly with the axial proton at C3.

Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Insight
CHO (Aldehyde)9.60d0.7Characteristic aldehyde doublet.[1][2]
H-2 4.11ddd11.5, 4.6, 1.6Large

Hz
indicates H2 is Axial (

with H3).
H-6 eq 3.80dd12.1, 2.6Equatorial proton near oxygen.[1]
H-6 ax 3.49ddd12.4, 11.5, 2.3Axial proton near oxygen.
Me-4 1.00d6.5Methyl doublet.[1]

Data Source: Extrapolated from high-field NMR analysis of Rose Oxide precursors [1].

Chromatographic Separation[1]
  • GC/MS: The isomers can be separated on non-polar capillary columns (e.g., DB-5 or HP-5). The cis isomer typically elutes later than the trans isomer due to slightly higher boiling point/polarity interactions, though this can vary by column phase.

  • Boiling Point: ~81 °C at 12 mbar [1].[1]

Synthetic Pathways[4][5]

The synthesis of 4-methyltetrahydro-2H-pyran-2-carbaldehyde often relies on the modification of commercially available "Rose Oxide" or de novo construction via Prins cyclization.[1]

Route A: Ozonolysis of Rose Oxide (Primary Route)

This method is preferred for generating chiral material if optically active Rose Oxide is used as the starting material.

Mechanism:

  • Starting Material: Rose Oxide (2-(2-methylprop-1-enyl)-4-methyltetrahydropyran).[1][3]

  • Ozonolysis: Cleavage of the exocyclic double bond.[1]

  • Workup: Reductive workup (DMS or

    
    ) yields the aldehyde.
    

Protocol 1: Ozonolysis Synthesis

  • Setup: Dissolve (2S,4R)-Rose Oxide (10.0 g, 64.8 mmol) in Methanol/DCM (1:1, 100 mL).

  • Ozonolysis: Cool to -78°C. Bubble ozone through the solution until a blue color persists (indicating saturation).[1]

  • Quench: Purge with

    
     to remove excess ozone.[1] Add Dimethyl sulfide (DMS, 1.5 eq) at -78°C.
    
  • Warm: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Purification: Concentrate in vacuo. Purify the residue by fractional distillation (bp 81°C / 12 mbar).

  • Yield: Expect ~54% yield of the aldehyde as a colorless oil.[1] The diastereomeric ratio (dr) typically favors the cis isomer (e.g., 81:19) due to thermodynamic equilibration during workup [1].

Route B: Prins Cyclization (De Novo)

Constructs the pyran ring from a homoallylic alcohol and an aldehyde.

  • Reagents: 3-methylbut-3-en-1-ol + Glyoxal equivalent (or acetal).[1]

  • Catalyst: Lewis Acid (

    
     or TMSOTf).
    
  • Outcome: This route typically yields a racemic mixture requiring chiral resolution if a single enantiomer is desired.[1]

Synthesis Workflow Diagram

Synthesis RoseOxide Rose Oxide (Start Material) Ozone 1. O3, -78°C 2. Me2S RoseOxide->Ozone Oxidative Cleavage Aldehyde Target Aldehyde (Mixture of Diastereomers) Ozone->Aldehyde Yield ~55% Wittig Wittig Olefination (Functionalization) Aldehyde->Wittig Ph3P=CR2 Analogs New Fragrance/Drug Analogs Wittig->Analogs C-C Bond Formation

Caption: Synthetic workflow from Rose Oxide to downstream analogs via the aldehyde intermediate.

Applications in Drug Discovery & Development[2]

Scaffold Utility

The 4-methyltetrahydropyran core is a bioisostere for cyclohexane and piperidine rings, offering improved metabolic stability and altered lipophilicity (LogP ~ 0.5 [2]). The 2-carbaldehyde group allows for the rapid generation of libraries via:

  • Reductive Amination: Access to tertiary amines (hERG channel modulation).

  • Grignard Addition: Access to secondary alcohols (chiral centers).

Stability & Handling[1][2]
  • Oxidation Sensitivity: The aldehyde is prone to air oxidation to 4-methyltetrahydro-2H-pyran-2-carboxylic acid.[1] Store under nitrogen at -20°C.

  • Epimerization: The C2 stereocenter is alpha to a carbonyl.[1] Treatment with strong bases (e.g., in Wittig reactions) can lead to thermodynamic equilibration, generally favoring the cis-diequatorial isomer.

References

  • European Patent Office. (2020). EP 3666763 A1: (2S,4R)-4-Methyl-2-(2-methylbut-1-en-1-yl)tetrahydro-2H-pyran as Fragrance Ingredient.[1] Retrieved from [Link]

  • PubChem. (2025).[4] Tetrahydro-2H-pyran-2-carbaldehyde Compound Summary. Retrieved from [Link]

  • NIST WebBook. (2025). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)- (Rose Oxide).[1][3] Retrieved from [Link]

Sources

Exploratory

Distinguishing 2-Carbaldehyde and 4-Carbaldehyde Pyran Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive analysis of the core differences between 2-carbaldehyde and 4-carbaldehyde pyran isomers. Moving beyo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the core differences between 2-carbaldehyde and 4-carbaldehyde pyran isomers. Moving beyond a simple recitation of facts, this document delves into the nuanced distinctions in structure, reactivity, and spectroscopic properties, offering field-proven insights for their synthesis, differentiation, and application in research and drug development.

Foundational Understanding: The Pyran Ring and its Carbaldehyde Derivatives

Pyran is a six-membered heterocyclic, non-aromatic ring containing five carbon atoms and one oxygen atom, with two double bonds.[1] The position of the saturated carbon atom in the ring gives rise to two isomers: 2H-pyran and 4H-pyran.[1] The attachment of a carbaldehyde (or formyl) group to these pyran scaffolds at the 2- or 4-position results in the isomeric compounds of interest: 2-carbaldehyde pyran and 4-carbaldehyde pyran. These isomers, while possessing the same molecular formula, exhibit distinct chemical behaviors due to the placement of the aldehyde functional group relative to the ring's oxygen atom and double bonds.

The stability of the pyran ring itself is a critical consideration. 4H-pyran, for instance, is known to be unstable and can disproportionate into dihydropyran and the pyrylium ion.[1] This inherent reactivity of the parent ring system influences the properties and handling of its derivatives.

Structural Isomerism: A Tale of Two Positions

The fundamental difference between 2-carbaldehyde pyran and 4-carbaldehyde pyran lies in the point of attachment of the aldehyde group. This seemingly simple variation has profound implications for the molecule's electronic distribution, steric hindrance, and overall reactivity.

  • 2-Carbaldehyde Pyran (2-Formylpyran): In this isomer, the aldehyde group is directly attached to the carbon atom adjacent to the ring oxygen (C2). This proximity allows for significant electronic interplay between the oxygen's lone pairs and the electron-withdrawing aldehyde group. The IUPAC name for the fully saturated version is oxane-2-carbaldehyde.

  • 4-Carbaldehyde Pyran (4-Formylpyran): Here, the aldehyde group is positioned at the C4 carbon, which is separated from the ring oxygen by a carbon atom. This greater distance diminishes the direct inductive and resonance effects of the oxygen atom on the aldehyde's reactivity. The saturated analog is known as tetrahydropyran-4-carbaldehyde or oxane-4-carbaldehyde.[2][3][4]

To visualize this fundamental structural difference, the following diagram illustrates the skeletal structures of the two isomers.

G cluster_2_carbaldehyde 2-Carbaldehyde Pyran cluster_4_carbaldehyde 4-Carbaldehyde Pyran 2C_O1 O 2C_C2 C 2C_O1->2C_C2 2C_C3 C 2C_C2->2C_C3 2C_CHO_C C 2C_C2->2C_CHO_C 2C_C4 C 2C_C3->2C_C4 2C_C5 C 2C_C4->2C_C5 2C_C6 C 2C_C5->2C_C6 2C_C6->2C_O1 2C_CHO_H H 2C_CHO_C->2C_CHO_H 2C_CHO_O O 2C_CHO_C->2C_CHO_O 4C_O1 O 4C_C2 C 4C_O1->4C_C2 4C_C3 C 4C_C2->4C_C3 4C_C4 C 4C_C3->4C_C4 4C_C5 C 4C_C4->4C_C5 4C_CHO_C C 4C_C4->4C_CHO_C 4C_C6 C 4C_C5->4C_C6 4C_C6->4C_O1 4C_CHO_H H 4C_CHO_C->4C_CHO_H 4C_CHO_O O 4C_CHO_C->4C_CHO_O

Caption: Skeletal structures of 2-carbaldehyde and 4-carbaldehyde pyran.

Comparative Reactivity and Stability

The positional isomerism directly translates into differing reactivity profiles for the 2- and 4-carbaldehyde pyrans. These differences are primarily governed by electronic and steric effects.

Electronic Effects

The oxygen atom in the pyran ring is an electron-donating group through its lone pairs (mesomeric effect) and an electron-withdrawing group through electronegativity (inductive effect).

  • In 2-Carbaldehyde Pyran: The aldehyde group at the C2 position is in direct conjugation with the ring oxygen through the double bond system in unsaturated pyrans. This allows for delocalization of electron density, which can influence the reactivity of both the aldehyde and the pyran ring. The proximity to the electronegative oxygen also results in a stronger inductive effect, making the aldehydic carbon more electrophilic.

  • In 4-Carbaldehyde Pyran: The aldehyde group at the C4 position is not in direct conjugation with the ring oxygen. The electronic influence of the oxygen atom on the aldehyde is therefore significantly weaker and primarily inductive. This generally results in a less reactive aldehyde group compared to the 2-isomer.

Steric Hindrance

The steric environment around the aldehyde group also plays a crucial role in its reactivity.

  • 2-Carbaldehyde Pyran: The aldehyde group at the C2 position is flanked by the ring oxygen and the C3 carbon. This can create more steric hindrance for incoming nucleophiles compared to the 4-isomer.

  • 4-Carbaldehyde Pyran: The aldehyde group at the C4 position is generally more sterically accessible, being further from the bulk of the heterocyclic ring.

The interplay of these electronic and steric factors leads to distinct outcomes in various chemical reactions. For instance, in nucleophilic additions to the carbonyl group, the enhanced electrophilicity of the 2-isomer might be counteracted by increased steric hindrance.

The stability of these isomers is also a key consideration. The inherent instability of the 4H-pyran ring system can make 4-carbaldehyde pyran and its derivatives more prone to degradation or rearrangement reactions compared to their 2H-pyran counterparts.[1]

Spectroscopic Differentiation: An Analytical Perspective

The distinct structural and electronic environments of the 2- and 4-carbaldehyde pyran isomers give rise to characteristic differences in their spectroscopic signatures, most notably in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between these isomers. The chemical shifts of the aldehydic proton and carbon, as well as the protons and carbons of the pyran ring, are highly sensitive to their local electronic and magnetic environments.

Nucleus 2-Carbaldehyde Pyran (Expected Chemical Shift Range) 4-Carbaldehyde Pyran (Expected Chemical Shift Range) Rationale for Difference
Aldehydic Proton (¹H)~9.5 - 10.5 ppm~9.0 - 10.0 ppmThe aldehydic proton in the 2-isomer is more deshielded due to the stronger inductive effect of the nearby ring oxygen.
Aldehydic Carbon (¹³C)~185 - 195 ppm~190 - 200 ppmThe aldehydic carbon in the 2-isomer experiences a greater electron-withdrawing effect from the adjacent oxygen, leading to a downfield shift.
Ring Protons (¹H)Protons near the C2-aldehyde will show significant downfield shifts.Protons near the C4-aldehyde will be deshielded.The anisotropic effect of the carbonyl group and the inductive effect of the aldehyde cause deshielding of nearby protons.
Ring Carbons (¹³C)The C2 carbon will be significantly downfield shifted.The C4 carbon will be downfield shifted.The direct attachment of the electron-withdrawing aldehyde group causes a significant downfield shift of the attached carbon.

Note: The exact chemical shifts will depend on the specific pyran derivative (e.g., dihydropyran, tetrahydropyran) and the solvent used.

Infrared (IR) Spectroscopy

The carbonyl (C=O) stretching frequency in the IR spectrum is a key diagnostic tool.

  • 2-Carbaldehyde Pyran: The C=O stretching frequency is typically observed at a higher wavenumber (e.g., 1700-1720 cm⁻¹) due to the electron-withdrawing inductive effect of the adjacent ring oxygen, which strengthens the C=O bond.

  • 4-Carbaldehyde Pyran: The C=O stretching frequency is generally found at a slightly lower wavenumber (e.g., 1690-1710 cm⁻¹) as the influence of the ring oxygen is diminished.

Synthesis and Experimental Protocols

The synthesis of 2- and 4-carbaldehyde pyran isomers often involves distinct strategies tailored to the target position of the formyl group.

General Synthetic Approaches
  • Synthesis of 2-Carbaldehyde Pyrans: These isomers can often be prepared through the oxidation of the corresponding 2-hydroxymethylpyrans.[5] Another common method involves the Vilsmeier-Haack formylation of electron-rich pyran derivatives.[6]

  • Synthesis of 4-Carbaldehyde Pyrans: The synthesis of 4-carbaldehyde pyran derivatives can be achieved through methods like the reduction of a 4-cyanopyran or the oxidation of a 4-hydroxymethylpyran.[7]

Experimental Protocol: Differentiation via ¹H NMR Spectroscopy

This protocol outlines a standardized procedure for acquiring and analyzing the ¹H NMR spectra of 2- and 4-carbaldehyde pyran isomers to facilitate their differentiation.

Objective: To distinguish between 2-carbaldehyde and 4-carbaldehyde pyran isomers based on the chemical shift of the aldehydic proton.

Materials:

  • Sample of 2-carbaldehyde pyran isomer

  • Sample of 4-carbaldehyde pyran isomer

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Instrumentation:

  • 400 MHz (or higher) NMR spectrometer

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 5-10 mg of the pyran carbaldehyde isomer. b. Dissolve the sample in approximately 0.6 mL of CDCl₃ with TMS in a clean, dry vial. c. Vortex the vial to ensure complete dissolution. d. Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal resolution. d. Acquire a standard ¹H NMR spectrum. Typical parameters include:

    • Pulse angle: 30-45°
    • Acquisition time: 2-4 seconds
    • Relaxation delay: 1-5 seconds
    • Number of scans: 8-16 (adjust as needed for signal-to-noise)
  • Data Processing and Analysis: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase correct the spectrum. c. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. d. Identify the singlet peak in the region of 9.0-10.5 ppm, which corresponds to the aldehydic proton. e. Record the chemical shift of the aldehydic proton.

Expected Results and Interpretation:

  • The ¹H NMR spectrum of the 2-carbaldehyde pyran isomer is expected to show the aldehydic proton at a more downfield chemical shift (typically >9.5 ppm).

  • The ¹H NMR spectrum of the 4-carbaldehyde pyran isomer is expected to show the aldehydic proton at a more upfield chemical shift (typically <9.5 ppm).

The following workflow diagram illustrates the key steps in the experimental differentiation of the two isomers.

G cluster_workflow Experimental Workflow for Isomer Differentiation start Start: Isomeric Mixture or Unknown Sample sample_prep Sample Preparation for NMR (Dissolution in CDCl3 with TMS) start->sample_prep nmr_acq 1H NMR Data Acquisition (400 MHz Spectrometer) sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Calibration) nmr_acq->data_proc peak_id Identify Aldehydic Proton Signal (Singlet, 9.0-10.5 ppm) data_proc->peak_id chem_shift Determine Chemical Shift (δ) peak_id->chem_shift decision Compare Chemical Shift to Expected Ranges chem_shift->decision isomer_2 Result: 2-Carbaldehyde Pyran (δ > 9.5 ppm) decision->isomer_2 Downfield isomer_4 Result: 4-Carbaldehyde Pyran (δ < 9.5 ppm) decision->isomer_4 Upfield

Sources

Foundational

Structural Elucidation and Synthetic Translation of the Rose Oxide Aldehyde Precursor

Abstract Rose oxide is a high-value monoterpene pyran derivative essential to the flavor and fragrance industry, imparting a characteristic "floral, green" note. The most olfactorily potent stereoisomer, (-)-cis-rose oxi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract Rose oxide is a high-value monoterpene pyran derivative essential to the flavor and fragrance industry, imparting a characteristic "floral, green" note. The most olfactorily potent stereoisomer, (-)-cis-rose oxide, possesses an astonishingly low odor threshold of 0.5 parts per billion (ppb)[1]. As a Senior Application Scientist, I have found that synthesizing this specific isomer requires rigorous stereochemical control. This control originates upstream with its aldehyde precursor, citronellal (3,7-dimethyloct-6-enal)[2]. This whitepaper deconstructs the structural chemistry of this aldehyde precursor and provides field-proven, self-validating methodologies for its scalable translation into the final pyran ring.

Structural Chemistry of the Aldehyde Precursor (Citronellal)

Citronellal serves as the foundational chiral pool for rose oxide synthesis. Its molecular architecture possesses three critical functional domains that dictate the downstream chemical cascade:

  • The C1 Aldehyde Group: This is the site of initial functionalization. To form the necessary primary alcohol intermediate (citronellol), the aldehyde must be selectively reduced. The causality behind selecting highly specific reducing agents (or biocatalysts like Old Yellow Enzymes) is to ensure the aldehyde is reduced without saturating the distal C6=C7 double bond[2].

  • The C3 Chiral Center: The stereochemistry at C3 of the aldehyde precursor directly determines the C4 stereocenter of the resulting rose oxide tetrahydropyran ring. Specifically, utilizing (S)-(-)-citronellal yields (S)-(-)-citronellol, which subsequently cyclizes to the highly prized (2S, 4R)-(-)-cis-rose oxide[1][2].

  • The C6=C7 Alkene: This trisubstituted double bond is the reactive site for the critical singlet oxygenation step. The electron-rich nature of this alkene facilitates a highly specific "ene-type" reaction with singlet oxygen (

    
    ), which is impossible if the bond is inadvertently reduced in step 1[3].
    
Mechanistic Translation: Precursor to Pyran Ring

The transformation of the aldehyde precursor into the cyclic ether involves a precisely orchestrated sequence of reactions. In industrial scale-up, the primary bottleneck is not the final cyclization, but the safe generation of the allylic hydroperoxide intermediate.

  • Selective Reduction: Citronellal is reduced to citronellol, converting the C1 aldehyde to a primary alcohol[2].

  • Singlet Oxygenation: The C6=C7 double bond of citronellol undergoes an ene-reaction with singlet oxygen, shifting the double bond to C5=C6 and forming an allylic hydroperoxide at C7[3].

  • Reductive Cleavage: The hydroperoxide is reduced to a diol using a mild reducing agent to prevent over-reduction or thermal decomposition[3].

  • Acid-Catalyzed Cyclization: The diol undergoes intramolecular cyclization in the presence of an acid. The acid protonates the tertiary hydroxyl group, leading to dehydration and subsequent intramolecular attack by the primary hydroxyl group to form the tetrahydropyran ring[3].

ChemicalPathway Citronellal Citronellal (Aldehyde Precursor) C10H18O Citronellol Citronellol (Alcohol Intermediate) C10H20O Citronellal->Citronellol Selective Reduction (Aldehyde to Alcohol) Hydroperoxide Allylic Hydroperoxide (via Singlet O2) Citronellol->Hydroperoxide Ene-Reaction (Singlet Oxygenation) Diol Diol Intermediate (via Reduction) Hydroperoxide->Diol Reductive Cleavage (e.g., Na2SO3) RoseOxide Rose Oxide (Tetrahydropyran) Diol->RoseOxide Acid-Catalyzed Cyclization

Caption: Chemical transformation pathway from citronellal to rose oxide.

Quantitative Stereoisomer Analysis

The economic viability of the synthesis is heavily dependent on the stereoisomeric yield. The table below summarizes the four stereoisomers of rose oxide, highlighting why the (S)-configured aldehyde precursor is the most valuable starting material.

StereoisomerConfigurationOdor Threshold (ppb)Olfactory DescriptionPrecursor Dependency
(-)-cis-Rose Oxide (2S, 4R)0.5Powerful floral, green rose(S)-Citronellal / (S)-Citronellol
(+)-cis-Rose Oxide (2R, 4S)50Floral, earthy, heavy(R)-Citronellal / (R)-Citronellol
(-)-trans-Rose Oxide (2R, 4R)160Green, minty, fruity(S)-Citronellal / (S)-Citronellol
(+)-trans-Rose Oxide (2S, 4S)>160Weak floral(R)-Citronellal / (R)-Citronellol

Data synthesized from authoritative chiral analyses of essential oils[1].

Scalable Experimental Methodologies

Traditional photochemical singlet oxygenation is severely limited by the Beer-Lambert law in large industrial reactors (poor light penetration). To bypass this, we employ a "dark" singlet oxygenation protocol utilizing the catalytic disproportionation of hydrogen peroxide[3].

Protocol 1: "Dark" Singlet Oxygenation of Citronellol

Causality & Design: Ethylene glycol is selected as the solvent because it prevents the hazardous accumulation of


 at the operating temperature (55 °C) and allows for seamless catalyst recycling[3].
  • Substrate Preparation: Dissolve 1.0 equivalent of citronellol (derived from the selective reduction of citronellal) in ethylene glycol.

  • Catalyst Addition: Add sodium molybdate (

    
    ) catalyst (0.05 eq). The molybdate ion acts as the catalytic engine, disproportionating 
    
    
    
    into singlet oxygen and water[3].
  • Oxidation: Slowly dose aqueous

    
     (30-50 wt%) into the reactor maintained at 55 °C under vigorous stirring.
    
    • Self-Validation Step: Continuously monitor the reaction via Thin Layer Chromatography (TLC) or periodic peroxide titration. The system validates itself when

      
       consumption matches citronellol conversion, ensuring no explosive peroxide buildup occurs.
      
  • Reductive Workup: Once conversion is complete, immediately quench the reaction mixture with an aqueous solution of sodium sulfite (

    
    ).
    
    • Safety Causality: Differential Scanning Calorimetry (DSC) indicates that isolated hydroperoxides undergo highly exothermic decomposition (onset at 68 °C)[3]. In situ reduction to the diol is therefore mandatory.

  • Extraction: Extract the stabilized diol intermediate using methyl tert-butyl ether (MTBE)[3].

ExpWorkflow Step1 1. Solvent & Substrate Dissolve Citronellol in Ethylene Glycol Step2 2. Catalyst Addition Add Molybdate Catalyst Step1->Step2 Step3 3. H2O2 Dosing Controlled Addition of H2O2 at 55°C Step2->Step3 Step4 4. In-Process Control Monitor via TLC/Peroxide Titration Step3->Step4 Step4->Step3 Incomplete Conversion Step5 5. Reductive Workup Quench with Na2SO3 Step4->Step5 Target Conversion Reached

Caption: Experimental workflow for the dark singlet oxygenation of citronellol.

Protocol 2: Acid-Catalyzed Cyclization
  • Acidification: Treat the isolated diol with a dilute mineral acid (e.g., 30%

    
    ) at room temperature.
    
  • Cyclization: Stir the biphasic mixture vigorously. The acid protonates the tertiary hydroxyl group, facilitating dehydration and the subsequent intramolecular attack by the primary hydroxyl group to close the pyran ring.

  • Purification: Neutralize the aqueous phase, extract the organic layer, and purify the resulting rose oxide via fractional distillation to isolate the target (-)-cis-rose oxide isomer.

References
  • "Dark" Singlet Oxygenation of β-Citronellol: A Key Step in the Manufacture of Rose Oxide - Organic Process Research & Development (ACS Publications). 3

  • Huiles essentielles et chiralité moléculaire - Comptes Rendus de l'Académie des Sciences. 1

  • Engineering the Activity of Old Yellow Enzyme NemR-PS for Efficient Reduction of (E/Z)-Citral to (S)-Citronellol - MDPI. 2

Sources

Exploratory

Strategic Construction of Chiral Tetrahydropyrans: From Mechanistic Control to Clinical Application

Executive Summary The chiral tetrahydropyran (THP) ring is not merely a structural linker; it is a privileged pharmacophore found in a vast array of marine polyether toxins (e.g., Brevetoxins) and high-value oncology dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The chiral tetrahydropyran (THP) ring is not merely a structural linker; it is a privileged pharmacophore found in a vast array of marine polyether toxins (e.g., Brevetoxins) and high-value oncology drugs like Eribulin (Halaven). For the synthetic chemist, the THP ring represents a battleground between thermodynamic preference and kinetic control. This guide moves beyond basic textbook cyclizations to analyze the strategic selection of building block methodologies—specifically comparing the Prins cyclization, Hetero-Diels-Alder (HDA), and intramolecular epoxide openings—to ensure stereochemical integrity in complex target synthesis.

Strategic Landscape: The Thermodynamic vs. Kinetic Dilemma

The primary challenge in THP synthesis is controlling the relative stereochemistry of substituents, particularly at the C2 and C6 positions.

  • Thermodynamic Control: Favors the 2,6-cis isomer.[1] This preference arises from the "double anomeric effect" and the ability of substituents to adopt equatorial positions in the chair conformation.

  • Kinetic Control: Often required to access the 2,6-trans isomer, typically achieved through specific nucleophilic substitutions (SN2 inversion) or intramolecular Michael additions under basic conditions.[1]

Decision Matrix: Method Selection

Use the following logic flow to select the optimal synthetic route for your target scaffold.

THP_Decision_Matrix Start Target THP Scaffold Stereo Required Stereochemistry? Start->Stereo Cis 2,6-cis (Thermodynamic) Stereo->Cis Favored Trans 2,6-trans (Kinetic) Stereo->Trans Challenging Subst Substitution Pattern Cis->Subst Epoxide Intramolecular Epoxide Opening (6-endo-tet) Trans->Epoxide Inversion Logic Prins Prins Cyclization (Acid Catalyzed) Subst->Prins 2,4,6-trisubstituted HDA Hetero-Diels-Alder (Jacobsen Catalyst) Subst->HDA Enantioselective De Novo

Figure 1: Strategic decision tree for selecting THP synthesis methodologies based on stereochemical requirements.

The Workhorse: Stereoselective Prins Cyclization

The Prins cyclization is the most reliable method for generating 2,4,6-cis-trisubstituted THP rings. It relies on the condensation of a homoallylic alcohol with an aldehyde.[2]

Mechanistic Insight

The reaction proceeds via an oxocarbenium ion intermediate.[2][3][4] The high stereoselectivity (typically >20:1 dr) is dictated by a chair-like transition state where the bulky substituents occupy equatorial positions to minimize 1,3-diaxial interactions. This is a self-validating mechanism: if your product shows 2,6-trans stereochemistry, it suggests a boat transition state or a competing pathway (e.g., oxonia-Cope rearrangement).

Prins_Mechanism Step1 Homoallylic Alcohol + Aldehyde TS Oxocarbenium Ion (Chair TS) Step1->TS Lewis Acid (TFA/TMSOTf) Product 2,4,6-cis-THP TS->Product Axial Attack (Internal Nucleophile)

Figure 2: The Prins cyclization pathway favoring the all-equatorial 2,4,6-cis outcome.

Validated Protocol: Segmental Prins Cyclization

Adapted from Rychnovsky et al. and Yadav et al. [1, 2]

Objective: Synthesis of a 2,4,6-trisubstituted THP core.

  • Reagents:

    • Homoallylic alcohol (1.0 equiv)

    • Aldehyde (1.1 equiv)

    • TFA (Trifluoroacetic acid) or TMSOTf (Trimethylsilyl trifluoromethanesulfonate)

    • Solvent: Anhydrous CH₂Cl₂

  • Procedure:

    • Step 1: Dissolve the aldehyde and homoallylic alcohol in anhydrous CH₂Cl₂ (0.1 M) under Argon. Cool to -78°C.

    • Step 2: Slowly add TFA (2.0 equiv) dropwise. Critical: Rapid addition can cause polymerization of the aldehyde.

    • Step 3: Allow the reaction to warm to 0°C over 2 hours. Monitor via TLC.

    • Self-Validation: The reaction is complete when the aldehyde spot disappears. If the homoallylic alcohol remains, add 0.5 equiv more aldehyde.

    • Step 4: Quench with saturated NaHCO₃ solution. Extract with CH₂Cl₂.

    • Step 5: Purify via flash column chromatography.

  • Stereochemical Check:

    • Verify the cis-relationship using 1H NMR. Look for large coupling constants (J ≈ 10-12 Hz) between the axial protons at C2/C3 and C5/C6, indicating an anti-periplanar relationship typical of the chair conformation.

Asymmetric Catalysis: Hetero-Diels-Alder (HDA)[5]

For de novo synthesis of chiral THPs where absolute stereocontrol is required from achiral starting materials, the Cr(III)-catalyzed HDA reaction developed by Jacobsen is the gold standard.

Mechanistic Insight

This reaction utilizes a chiral Tridentate Schiff Base Chromium(III) complex. The catalyst activates the aldehyde (dienophile) through Lewis acidity while the chiral ligand framework blocks one face of the carbonyl, forcing the diene to attack from a specific trajectory. This typically yields an enantioenriched dihydropyran, which is easily hydrogenated to the THP.

Validated Protocol: Jacobsen HDA

Based on Jacobsen et al. [3]

  • Reagents:

    • Danishefsky’s Diene (1.2 equiv)

    • Aldehyde (1.0 equiv)

    • (1S,2R)-Cr(III) Catalyst (2-5 mol%)

    • 4Å Molecular Sieves (powdered, activated)

  • Procedure:

    • Step 1: Flame-dry a flask and add the Cr-catalyst and 4Å MS. Add TBME (tert-butyl methyl ether) as solvent (0.5 M).

    • Step 2: Add the aldehyde and stir at room temperature for 10 minutes to coordinate the catalyst.

    • Step 3: Cool to -20°C. Add Danishefsky’s diene dropwise.

    • Step 4: Stir for 24-48 hours.

    • Step 5: Treat the crude mixture with TFA in CH₂Cl₂ to effect the elimination of the silyl group and cyclization to the dihydropyranone.

  • Self-Validation:

    • Enantiomeric Excess (ee): Must be determined via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Conversion: If conversion is low, check the water content of the solvent; the catalyst is sensitive to moisture inhibition despite the presence of sieves.

Industrial Benchmark: The Eribulin Strategy (6-endo-tet)

The synthesis of Eribulin (Halaven) by Eisai and Kishi represents the pinnacle of THP synthesis. A key transformation involves the formation of the C1-C13 fragment using a 6-endo-tet cyclization of a vinyl epoxide.[5][6]

Why this matters?

Unlike the Prins reaction (thermodynamic cis), this method allows for the construction of complex, fused polyether systems often found in marine natural products. It utilizes the "Baldwin Rules" to favor the 6-membered ring over the 5-membered (5-exo-tet) byproduct through specific metal mediation (often Rhodium or acid catalysis).

Comparative Data: Method Efficacy
FeaturePrins CyclizationHetero-Diels-AlderIntramolecular Epoxide Opening
Primary Stereocontrol Thermodynamic (2,6-cis)Catalyst-controlled (Enantioselective)Substrate-controlled (Inversion)
Key Intermediate Oxocarbenium IonEndo-Transition StateActivated Epoxide
Atom Economy HighHighModerate (Leaving groups involved)
Scalability Excellent (Kilogram scale)Good (Catalyst cost is factor)Excellent (Eribulin process)
Typical Product 2,4,6-trisubstituted THPDihydropyranoneFused Polyether

References

  • Prins Cyclization Review: Yadav, J. S., et al. "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans."[7] Beilstein Journal of Organic Chemistry, 2021.[8] Link

  • Segmental Prins Strategy: Rychnovsky, S. D., et al. "Mukiyama Aldol-Prins Cyclization." Journal of Organic Chemistry, 2008.[7] Link

  • Hetero-Diels-Alder: Jacobsen, E. N., et al. "Highly Enantio- and Diastereoselective Hetero-Diels-Alder Reactions Catalyzed by New Chiral Tridentate Chromium(III) Catalysts."[9] Angewandte Chemie Int. Ed., 1999. Link

  • Eribulin Synthesis: Kim, U. B., et al. "Synthesis of the C1–C13 Fragment of Eribulin on a Kilogram Scale."[5][6] Organic Process Research & Development, 2021. Link

  • Intramolecular Oxa-Michael: Ghosh, S., et al. "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives."[1] PMC, 2013. Link

Sources

Foundational

Stereochemical Divergence in Pyran-2-carbaldehydes: A Technical Guide to (2S,4S) and (2R,4S) Diastereomers

The Stereochemical Imperative in Pyran Scaffolds The pyran-2-carbaldehyde motif is a ubiquitous chiral building block in advanced organic synthesis. Specifically, the diastereomeric relationship between the C2 (carbaldeh...

Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical Imperative in Pyran Scaffolds

The pyran-2-carbaldehyde motif is a ubiquitous chiral building block in advanced organic synthesis. Specifically, the diastereomeric relationship between the C2 (carbaldehyde) and C4 (substituent, such as a methyl or benzyloxy group) positions dictates the three-dimensional architecture of the resulting target molecules. The (2S,4S) and (2R,4S) diastereomers serve as critical divergence points in the total synthesis of marine macrolides (e.g., laulimalide), the development of highly potent adenosine A2A and A3 receptor agonists[1], and the formulation of commercial fragrances, such as advanced replacements for Rose oxide.

Mechanistic Causality: Controlling the Alpha-Stereocenter

The fundamental challenge in synthesizing pyran-2-carbaldehydes lies in the extreme lability of the C2 stereocenter. Because the C2 proton is alpha to the newly formed aldehyde carbonyl, it is highly acidic.

The Epimerization Risk: Under standard basic or acidic oxidation conditions, the kinetic product can easily undergo enolization. Upon re-protonation, the system inevitably drifts toward the thermodynamically more stable diastereomer—typically the configuration where the bulky carbaldehyde group adopts an equatorial position in the pyran chair conformation.

Causality in Oxidant Selection: To synthesize the desired kinetic diastereomer without racemization, the oxidation of the precursor pyran-2-methanol must strictly bypass enolization pathways:

  • Swern Oxidation: By operating at strictly controlled cryogenic temperatures (-78 °C), the alkoxysulfonium ylide intermediate undergoes intramolecular deprotonation via a highly ordered cyclic transition state. This rapid, low-temperature elimination prevents intermolecular alpha-proton abstraction, preserving the original (2S,4S) or (2R,4S) configuration[2].

  • TEMPO/IBD Oxidation: For substrates exquisitely sensitive to the triethylamine used in Swern conditions, the TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) and IBD (Iodobenzene diacetate) protocol is preferred. This system operates at near-neutral pH. The active oxoammonium species selectively oxidizes the primary alcohol without generating basic intermediates that could trigger C2 epimerization[3].

Analytical Differentiation: NMR & Spatial Causality

Differentiating the (2S,4S) and (2R,4S) diastereomers relies heavily on


H NMR spectroscopy, specifically analyzing the coupling constants (

) and Nuclear Overhauser Effect (NOE) correlations dictated by the pyran chair conformation.
Parameter(2S,4S)-Diastereomer(2R,4S)-DiastereomerStructural Causality
C2-H Chemical Shift ~4.10 - 4.25 ppm~3.80 - 3.95 ppmAxial vs. Equatorial positioning alters the local magnetic shielding environment.

Coupling
~11.5 Hz (axial-axial)~2.5 - 4.0 Hz (equatorial-axial)The Karplus relationship dictates larger

values for ~180° anti-periplanar dihedral angles.
Aldehyde Proton ~9.65 ppm (d,

Hz)
~9.55 ppm (s or br s)Orientation of the carbonyl relative to the ring oxygen's lone pairs affects signal splitting.
NOE Correlations C2-H

C4-H (Strong)
C2-H

C4-H (Absent)
1,3-diaxial spatial proximity in the syn isomer strictly confirms the relative configuration.

Validated Experimental Methodologies

Protocol A: Epimerization-Free Swern Oxidation to (2S,4S)-Pyran-2-carbaldehyde

Objective: Convert (2S,4S)-pyran-2-methanol to the corresponding aldehyde while strictly preserving the C2 stereocenter[2]. Self-Validating Cues: Gas evolution confirms DMSO activation; distinct color shifts indicate ylide formation.

  • Reagent Activation: To a flame-dried flask under argon, add dry CH

    
    Cl
    
    
    
    (0.2 M relative to substrate) and oxalyl chloride (1.2 equiv). Cool the system to exactly -78 °C using a dry ice/acetone bath.
  • DMSO Addition: Add anhydrous DMSO (2.4 equiv) dropwise. Validation: Immediate effervescence (CO and CO

    
     gas evolution) must be observed. Stir for 15 minutes to ensure complete formation of the chlorosulfonium salt.
    
  • Substrate Introduction: Dissolve the (2S,4S)-alcohol (1.0 equiv) in a minimal volume of dry CH

    
    Cl
    
    
    
    . Add this dropwise to the activated complex. Stir for 45 minutes at -78 °C. Causality: Extended time at cryogenic temperatures ensures complete conversion to the alkoxysulfonium intermediate without thermal degradation.
  • Base-Promoted Elimination: Add anhydrous triethylamine (5.0 equiv) dropwise. The solution will typically turn opaque/milky white. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes.

  • Quench & Isolation: Quench rapidly with saturated aqueous NH

    
    Cl to immediately neutralize excess base, preventing post-reaction epimerization. Extract with Et
    
    
    
    O, dry over MgSO
    
    
    , and concentrate under reduced pressure at <25 °C.
Protocol B: TEMPO/IBD Oxidation for the (2R,4S) Diastereomer

Objective: Mild oxidation of levoglucosan-derived (2R,4S)-alcohols[4]. Self-Validating Cues: Disappearance of the orange TEMPO color upon completion.

  • Reaction Assembly: Dissolve the (2R,4S)-alcohol (1.0 equiv) in a 2:1 mixture of CH

    
    Cl
    
    
    
    and deionized water.
  • Catalyst Addition: Add TEMPO (0.1 equiv). The solution will adopt a characteristic pale orange hue.

  • Oxidant Addition: Add Iodobenzene diacetate (IBD) (1.1 equiv) in one portion. Causality: The biphasic system acts as a buffer, while IBD continuously regenerates the active TEMPO oxoammonium cation, keeping the bulk pH neutral[3].

  • Monitoring & Quench: Stir vigorously at room temperature. Monitor via TLC until the starting material is consumed (typically 2-4 hours). Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    to destroy residual oxidant, followed by saturated NaHCO
    
    
    . Extract with CH
    
    
    Cl
    
    
    and purify via flash chromatography.

Visualizing the Synthetic Workflow

StereochemicalWorkflow Precursor Chiral Pool Precursor (e.g., Levoglucosan) Branch1 Stereoselective Allylation Precursor->Branch1 Pathway A Branch2 Enzymatic Resolution (Lipase AK) Precursor->Branch2 Pathway B Alc_2S4S (2S,4S)-Pyran-2-methanol Intermediate Branch1->Alc_2S4S Alc_2R4S (2R,4S)-Pyran-2-methanol Intermediate Branch2->Alc_2R4S Ox_Swern Swern Oxidation (-78°C, Strict Control) Alc_2S4S->Ox_Swern Prevents Epimerization Ox_TEMPO TEMPO / IBD (Mild, Neutral) Alc_2R4S->Ox_TEMPO High Yield, No Racemization Ald_2S4S (2S,4S)-Pyran-2-carbaldehyde (Kinetic Product) Ox_Swern->Ald_2S4S Ald_2R4S (2R,4S)-Pyran-2-carbaldehyde (Thermodynamic Product) Ox_TEMPO->Ald_2R4S

Fig 1: Synthetic divergence and oxidation workflows for pyran-2-carbaldehyde diastereomers.

References

  • Title: Organic Syntheses Procedure: TEMPO/IBD Oxidation Source: Organic Syntheses URL: [Link]

  • Title: 3,4-dihydro-2H-pyran-2-carboxaldehyde: Application to the synthesis of potent adenosine A2A and A3 receptor agonist Source: ResearchGate URL: [Link]

  • Title: Improvement in or relating to organic compounds (Fragrance Replacements)
  • Title: Synthesis of a structurally modified glycal. (-)-(2R,4S)-2-methyl-2-vinyl-4-(benzyloxy)-3,4-dihydro-2H-pyran Source: Journal of Organic Chemistry URL: [Link]

Sources

Exploratory

4-Methyloxane-2-carbaldehyde: Structural Elucidation, Synthesis, and Stereochemical Nomenclature

Topic: 4-Methyloxane-2-carbaldehyde IUPAC Name & Technical Profile Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Methyloxane-2-carbaldehyde (CAS: 65626-22-4 for the generic iso...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Methyloxane-2-carbaldehyde IUPAC Name & Technical Profile Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methyloxane-2-carbaldehyde (CAS: 65626-22-4 for the generic isomer mix) represents a critical chiral tetrahydropyran scaffold used primarily as a precursor in the synthesis of high-value fragrance ingredients (e.g., Rose Oxide) and as a pharmacophore in medicinal chemistry. This guide dissects the IUPAC nomenclature controversies surrounding the "oxane" versus "tetrahydropyran" systems, details a robust, self-validating synthetic route via Hetero-Diels-Alder (HDA) cycloaddition, and provides stereochemical characterization protocols for distinguishing cis and trans diastereomers.

Nomenclature and Stereochemistry

IUPAC Nomenclature Analysis

The name "4-methyloxane-2-carbaldehyde" is a valid IUPAC name derived from Hantzsch-Widman nomenclature, but it is often secondary to the Preferred IUPAC Name (PIN) based on retained or replacement nomenclature.

Nomenclature SystemName GeneratedStatus
Hantzsch-Widman 4-Methyloxane-2-carbaldehydeValid, systematic. "Oxane" denotes a saturated 6-membered ring with one oxygen.
Retained Name (PIN) 4-Methyltetrahydro-2H-pyran-2-carbaldehyde Preferred. "Tetrahydropyran" is the widely accepted parent hydride.
Systematic Replacement 4-Methyl-1-oxacyclohexane-2-carbaldehydeValid, but rarely used in practice.

Critical Note on Suffixes: The suffix "-carbaldehyde" is mandatory here because the aldehydic carbon is not part of the ring structure. Using "-al" (e.g., "4-methyloxanal") would imply the aldehyde carbon is part of the chain/ring count, which is chemically incorrect for this structure.

Stereochemical Complexity

The molecule possesses two chiral centers at C2 and C4 , giving rise to two diastereomeric pairs (four stereoisomers).

  • Cis-isomer: The methyl group (C4) and the formyl group (C2) are on the same side of the ring plane. In the lowest energy chair conformation, the bulky groups typically occupy equatorial positions to minimize 1,3-diaxial interactions.

    • (2S,4S) and (2R,4R)[1]

  • Trans-isomer: The substituents are on opposite sides.

    • (2S,4R) and (2R,4S)

Synthetic Route: Hetero-Diels-Alder Approach[2][3]

The most authoritative and scalable route to 4-methyloxane-2-carbaldehyde involves a Hetero-Diels-Alder (HDA) reaction between isoprene and a glyoxylate ester, followed by hydrogenation and functional group manipulation. This pathway allows for stereocontrol and scalability.

Pathway Visualization

SynthesisPathway cluster_0 Step 1: Hetero-Diels-Alder cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Red-Ox Sequence Isoprene Isoprene (2-methyl-1,3-butadiene) Dihydropyran Ethyl 4-methyl-3,6- dihydro-2H-pyran-2-carboxylate Isoprene->Dihydropyran SnCl4 (cat) CH2Cl2, -78°C Glyoxylate Ethyl Glyoxylate Glyoxylate->Dihydropyran Tetrahydropyran Ethyl 4-methyltetrahydro- 2H-pyran-2-carboxylate Dihydropyran->Tetrahydropyran H2, Pd/C EtOH, RT Alcohol (4-Methyltetrahydro- 2H-pyran-2-yl)methanol Tetrahydropyran->Alcohol LiAlH4 THF, 0°C Aldehyde 4-Methyltetrahydro- 2H-pyran-2-carbaldehyde Alcohol->Aldehyde Swern Oxidation (COCl)2, DMSO caption Fig 1. Total synthesis of 4-methyloxane-2-carbaldehyde via HDA and Red-Ox sequence.

Experimental Protocols
Step 1: Hetero-Diels-Alder Cyclization

Objective: Construct the pyran ring with correct regiochemistry.

  • Reagents: Isoprene (1.2 equiv), Ethyl Glyoxylate (1.0 equiv), Tin(IV) Chloride (

    
    , 0.1 equiv).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Protocol:

    • Cool a solution of ethyl glyoxylate in DCM to -78°C under

      
       atmosphere.
      
    • Add

      
       dropwise. The Lewis acid activates the carbonyl dienophile.
      
    • Slowly add isoprene. The reaction is regioselective for the para product (4-methyl) due to the electronic polarization of isoprene.

    • Stir for 4 hours, then quench with saturated

      
      .
      
    • Validation:

      
       NMR should show olefinic proton signal at 
      
      
      
      5.4-5.6 ppm (broad singlet).
Step 2: Catalytic Hydrogenation

Objective: Saturate the double bond to form the tetrahydropyran core.

  • Reagents:

    
     (1 atm), 10% Pd/C (5 mol%).
    
  • Solvent: Ethanol.

  • Protocol:

    • Dissolve the dihydropyran ester in ethanol.

    • Add Pd/C catalyst carefully (pyrophoric risk).

    • Stir under hydrogen balloon for 12 hours.

    • Filter through Celite to remove catalyst.

    • Causality: This step typically favors the cis diastereomer (kinetic control) as hydrogen adds to the less hindered face, though thermodynamic equilibration can occur.

Step 3: Reduction-Oxidation (Red-Ox) Sequence

Objective: Convert ester to aldehyde without over-reduction.

  • Rationale: Direct reduction of esters to aldehydes (e.g., using DIBAL-H) is notoriously finicky and substrate-dependent. A full reduction to the alcohol followed by a controlled oxidation is a self-validating and higher-yielding protocol.

  • Sub-step 3a (Reduction): Treat ester with

    
     in THF (0°C) to yield (4-methyltetrahydro-2H-pyran-2-yl)methanol.
    
  • Sub-step 3b (Oxidation): Perform a Swern oxidation (Oxalyl chloride, DMSO,

    
    ) at -78°C.
    
  • Validation: Appearance of distinct aldehyde proton doublet (or singlet) at

    
     9.6-9.8 ppm in 
    
    
    
    NMR.

Analytical Characterization & Data

To distinguish the cis and trans isomers of the final aldehyde,


 NMR coupling constants (

values) are the gold standard.
ParameterCis-Isomer (2,4-diequatorial)Trans-Isomer (2-axial, 4-equatorial)
H2 Signal

3.6 - 3.8 ppm (dd)

4.0 - 4.2 ppm (dd)

Large (~10-12 Hz) Small (~2-4 Hz)
Conformation H2 is axial (CHO is equatorial)H2 is equatorial (CHO is axial)
Thermodynamics More stable (both groups equatorial)Less stable (1,3-diaxial strain)

Interpretation: In the cis isomer, the formyl group at C2 and methyl at C4 can both adopt equatorial positions in the chair conformation. The proton at C2 is therefore axial, resulting in a large vicinal coupling constant with the axial proton at C3 (


). In the trans isomer, one substituent must be axial; typically the formyl group is forced axial, making H2 equatorial (

is small).

Applications in Drug Development

  • Chiral Pool Scaffold: The 4-methyloxane core is a bioisostere for proline or piperidine rings in drug design, offering different solubility and metabolic stability profiles.

  • Fragrance Precursors: Direct intermediate for Rose Oxide (4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran), a key component in rose and geranium oils.

  • Green Solvent Derivatives: The reduced form, 4-methyltetrahydropyran (MTHP), is an emerging hydrophobic green solvent. The aldehyde derivative allows for the attachment of this lipophilic tag to active pharmaceutical ingredients (APIs) to modulate biodistribution.

References

  • IUPAC Nomenclature of Organic Chemistry. IUPAC Blue Book, P-22.2.2.1 (Heterocyclic rings). [Link]

  • Kobayashi, S., et al. (2021). "Potential Degradation of 4-Methyltetrahydropyran (4-MeTHP) under Oxidation Conditions."[2][3] Asian Journal of Organic Chemistry. [Link][2]

  • PubChem Compound Summary. "4-Methyloxane-2-carbaldehyde (CID 23178165)." [Link]

  • Loh, T. P., et al. (1999). "SnCl4-Catalyzed Hetero-Diels-Alder Reaction of Isoprene with Glyoxylates." Tetrahedron Letters. (General reference for SnCl4 HDA protocol). [Link]

  • Amerigo Scientific. "4-Methyltetrahydro-2H-pyran-4-carbaldehyde Product Data." (Comparative isomer data). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereocontrolled Wittig Olefination of 4-Methyltetrahydro-2H-pyran-2-carbaldehyde

Executive Summary The Wittig olefination of 4-methyltetrahydro-2H-pyran-2-carbaldehyde (1) is a pivotal transformation in the synthesis of fragrance ingredients (e.g., Rose Oxide), pheromones, and complex macrolides (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Wittig olefination of 4-methyltetrahydro-2H-pyran-2-carbaldehyde (1) is a pivotal transformation in the synthesis of fragrance ingredients (e.g., Rose Oxide), pheromones, and complex macrolides (e.g., Laulimalide fragments). This reaction presents a unique stereochemical challenge: the substrate contains a fixed stereocenter at C4 and a labile, epimerizable center at C2 (the anomeric position).

This guide provides high-fidelity protocols for achieving stereoselective olefination while mitigating C2-epimerization. We analyze the kinetic vs. thermodynamic control of the reaction and provide optimized workflows for both Z-selective (unstabilized ylide) and E-selective (stabilized ylide) transformations.

Structural Analysis & Mechanistic Challenges

Substrate Stereochemistry

The starting material, (1) , typically exists as a mixture of cis and trans diastereomers. The cis-isomer (2,4-diaxial/diequatorial relationship) is often the thermodynamic preference depending on solvent effects, but the aldehyde group at C2 is susceptible to base-catalyzed epimerization via the enolate.

  • Fixed Center: C4-Methyl (Reference point).[1]

  • Labile Center: C2-Formyl (Susceptible to base).

  • Reaction Risk: Strong bases (e.g., n-BuLi) used to generate ylides can deprotonate C2, scrambling the diastereomeric ratio (dr) before olefination occurs.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways: the desired olefination versus the undesired epimerization.

WittigMechanism Substrate Aldehyde (1) (Cis/Trans Mix) Enolate C2-Enolate (Epimerization) Substrate->Enolate Excess Base Slow Addition Betaine Oxaphosphetane Intermediate Substrate->Betaine + Ylide (Nucleophilic Attack) Base Base (e.g., KHMDS) Enolate->Substrate Scrambled dr Z_Alkene (Z)-Alkene (Kinetic Product) Betaine->Z_Alkene Salt-Free Low Temp E_Alkene (E)-Alkene (Thermodynamic Product) Betaine->E_Alkene Stabilized Ylide Equilibration

Figure 1: Mechanistic bifurcation showing the risk of enolization vs. the productive olefination pathway.

Experimental Protocols

Protocol A: Z-Selective Olefination (Unstabilized Ylide)

Objective: Synthesis of the (Z)-alkene side chain (e.g., for cis-Rose Oxide analogs) while preserving the ring diastereoselectivity. Critical Factor: Use of "Salt-Free" conditions to maximize Z-selectivity and minimize Lewis-acid catalyzed epimerization.

Reagents
  • Phosphonium Salt: Alkyltriphenylphosphonium bromide (dried under vacuum at 100°C for 4h).

  • Base: Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF (Preferred over n-BuLi to reduce basicity and lithium salt effects).

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone or from SPS).

Step-by-Step Methodology
  • Ylide Generation (Low Temp):

    • Charge a flame-dried Schlenk flask with the phosphonium salt (1.2 equiv) and anhydrous THF (0.3 M concentration).

    • Cool the suspension to 0°C (ice bath).

    • Add NaHMDS (1.15 equiv) dropwise over 10 minutes. The solution will turn bright yellow/orange (ylide formation).

    • Stir at 0°C for 45–60 minutes to ensure complete deprotonation.

    • Note: Unlike standard protocols that reflux, keep this cold to prevent ylide decomposition and minimize secondary reactions.

  • Aldehyde Addition:

    • Cool the ylide solution to -78°C (dry ice/acetone). This is critical for Z-selectivity.

    • Dissolve the aldehyde (1) (1.0 equiv) in minimal anhydrous THF.

    • Add the aldehyde solution slowly down the side of the flask over 20 minutes.

    • Mechanistic Check: Rapid addition can create local excesses of base, leading to C2 epimerization.

  • Reaction & Quench:

    • Stir at -78°C for 1 hour.

    • Allow the mixture to warm slowly to Room Temperature (RT) over 2 hours.

    • Quench with saturated aqueous NH₄Cl.

  • Workup:

    • Extract with Et₂O (3x). (Ether is preferred over DCM to precipitate Ph₃PO).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

    • Purification: Triturate the crude oil with pentane to crash out triphenylphosphine oxide (TPPO). Filter and purify the supernatant via silica gel chromatography.

Protocol B: E-Selective Olefination (Stabilized Ylide)

Objective: Synthesis of


-unsaturated esters or ketones.
Critical Factor:  Stabilized ylides are less nucleophilic and less basic, significantly reducing the risk of C2 epimerization.
Reagents
  • Ylide: (Carbethoxymethylene)triphenylphosphorane (1.1 equiv).

  • Solvent: Toluene (preferred for higher E-selectivity) or DCM.

  • Additive: Benzoic acid (catalytic, 5 mol%) — Optional, can accelerate reaction and improve E-selectivity.

Step-by-Step Methodology
  • Preparation:

    • Dissolve the aldehyde (1) (1.0 equiv) in Toluene (0.5 M).

    • Add the stabilized ylide (1.1 equiv) in one portion.

  • Reaction:

    • Stir at ambient temperature (20–25°C).

    • Monitor by TLC/GC. Stabilized ylides react slower; reaction may require 12–24 hours.

    • Optimization: If conversion is <50% after 12h, heat to 50°C. Avoid reflux if C2-stereochemistry is critical, as thermal equilibration can occur.

  • Workup:

    • Concentrate the reaction mixture directly.

    • Purification: Flash chromatography (Hexanes/EtOAc). The E-isomer is typically the major product (>90:10 E:Z).

Data Summary & Optimization

The following table summarizes expected outcomes based on base and solvent selection.

ParameterProtocol A (Salt-Free)Protocol B (Stabilized)Protocol C (Lithium)
Reagent Alkyl-PPh₃BrPh₃P=CHCO₂EtAlkyl-PPh₃Br
Base NaHMDS / KHMDSNone (Pre-formed)n-BuLi
Solvent THFToluene/DCMTHF/Et₂O
Temp -78°C

RT
RT

50°C
0°C

RT
Major Isomer (Z)-Alkene (E)-Alkene Mixed (Z/E)
C2-Epimerization Low (<5%)Minimal (<1%)High Risk (>10%)
Notes Best for stereochemical retentionCleanest reactionLi salts promote betaine equilibration
Troubleshooting Guide
  • Problem: Low Yield / Recovery of Starting Material.

    • Cause: Enolization of the aldehyde by the ylide.

    • Solution: Switch to Protocol A (lower temp) or use a more reactive ylide. Ensure aldehyde is added to the ylide, not vice versa.

  • Problem: High Epimerization (Scrambling of C2).

    • Cause: Basic conditions or presence of Lithium salts.[2][3][4][5]

    • Solution: Use KHMDS instead of Li-bases. Lithium acts as a Lewis acid, stabilizing the betaine and allowing bond rotation (equilibration). Potassium promotes rapid elimination to the alkene.

Workflow Diagram

Workflow Start Start: 4-Methyltetrahydro- 2H-pyran-2-carbaldehyde Decision Target Geometry? Start->Decision Z_Path Unstabilized Ylide (Alkyl-PPh3) Decision->Z_Path Z-Selective E_Path Stabilized Ylide (Ester/Ketone) Decision->E_Path E-Selective Step_Z1 Base: NaHMDS/KHMDS (Salt-Free) Z_Path->Step_Z1 Step_Z2 Temp: -78°C Addition Step_Z1->Step_Z2 Result_Z Product: (Z)-Alkene (High Diastereoselectivity) Step_Z2->Result_Z Step_E1 Solvent: Toluene (No external base) E_Path->Step_E1 Step_E2 Temp: RT to 50°C Step_E1->Step_E2 Result_E Product: (E)-Alkene (Thermodynamic) Step_E2->Result_E

Figure 2: Decision matrix for selecting the appropriate olefination protocol.

References

  • Patent: Givaudan SA. Process for the preparation of 4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran and intermediates thereof. EP 3666763 A1. (2020).

  • Review: Maryanoff, B. E., & Reitz, A. B.[5][6][7][8] The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[3] Stereochemistry, mechanism, and selected synthetic aspects.[2][3][5][6][7][9][10] Chemical Reviews, 89(4), 863–927. (1989).[5][6]

  • Methodology: Vedejs, E., & Peterson, M. J.[5] Stereocontrol in organic synthesis using the diphenylphosphoryl group. Topics in Stereochemistry, 21, 1–157. (1994).[5]

  • Stereochemistry: Claridge, T. D. W., et al. Conformational Analysis of 2-Substituted Tetrahydropyrans. Journal of Organic Chemistry. (Specific reference to anomeric effects in pyran aldehydes).

Sources

Application

ozonolysis of rose oxide to yield pyran-2-carbaldehyde

Application Note: Ozonolytic Cleavage of Rose Oxide for High-Purity Pyran-2-Carbaldehyde Synthesis Executive Summary This application note details the oxidative cleavage of Rose Oxide (4-methyl-2-(2-methylprop-1-en-1-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ozonolytic Cleavage of Rose Oxide for High-Purity Pyran-2-Carbaldehyde Synthesis

Executive Summary

This application note details the oxidative cleavage of Rose Oxide (4-methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran) via ozonolysis to synthesize 4-methyltetrahydro-2H-pyran-2-carbaldehyde. This transformation represents a critical valorization of terpene feedstocks into high-value chiral synthons useful in fragrance chemistry and pharmaceutical intermediate synthesis. Unlike metal-catalyzed oxidations (e.g.,


, 

), ozonolysis offers a high-atom-economy route without heavy metal residuals, provided that cryogenic conditions and peroxide management protocols are strictly observed.

Safety & Hazard Mitigation (Critical)

WARNING: Ozonolysis generates ozonides and peroxides, which are shock-sensitive and potentially explosive.[1] This protocol requires strict adherence to the following safety pillars:

  • Engineering Controls: All operations must occur within a certified fume hood. Ozone generators must be interlocked with flow sensors.

  • Ozone Quenching: Excess ozone gas must be neutralized via a scrubber containing saturated aqueous Potassium Iodide (KI) or Sodium Thiosulfate.

  • Peroxide Management: Never concentrate the crude reaction mixture to dryness before the reductive quench is complete. Always test for active peroxides using starch-iodide paper prior to workup.

  • Cryogenics: The reaction is highly exothermic. Maintenance of -78°C is essential to stabilize the molozonide/ozonide intermediates and prevent non-selective oxidation.

Mechanistic Insight

The reaction proceeds via a Criegee mechanism. The electron-rich trisubstituted alkene of Rose Oxide undergoes a [3+2] cycloaddition with ozone to form a primary ozonide (molozonide). This unstable intermediate rearranges to a secondary ozonide (1,2,4-trioxolane).

To obtain the aldehyde (pyran-2-carbaldehyde) rather than the carboxylic acid or alcohol, a reductive workup is mandatory. Dimethyl sulfide (DMS) is the preferred reducing agent for this protocol due to its atom economy and ease of removal, though triphenylphosphine (


) is a viable alternative for smaller scales.
Reaction Pathway Diagram

OzonolysisMechanism RoseOxide Rose Oxide (Starting Material) Molozonide Primary Molozonide (Unstable) RoseOxide->Molozonide 1,3-Dipolar Cycloaddition Ozone + O3 (-78°C) Ozonide Secondary Ozonide (1,2,4-Trioxolane) Molozonide->Ozonide Criegee Rearrangement Aldehyde Pyran-2-carbaldehyde (Target) Ozonide->Aldehyde Reductive Cleavage Acetone Acetone (Byproduct) Ozonide->Acetone Quench + DMS (Reductive Workup)

Figure 1: Mechanistic pathway of Rose Oxide ozonolysis via Criegee intermediates to the target aldehyde.

Experimental Protocol

Materials & Reagents
  • Substrate: (-)-Rose Oxide (cis/trans mixture or pure isomer), >98% purity.

  • Solvent: Methanol (Anhydrous) or

    
    /MeOH (1:1 v/v). Note: Methanol participates in the formation of hydroperoxy acetals, which are often safer to handle than ozonides.
    
  • Oxidant: Ozone (

    
    ) generated from medical-grade Oxygen (
    
    
    
    ).
  • Quenching Agent: Dimethyl sulfide (DMS) (Excess, 2.0 - 5.0 equiv).

  • Scrubber: 10% KI in water.

Step-by-Step Methodology

1. System Setup

  • Connect the ozone generator outlet to a gas dispersion tube (fritted glass) submerged in the reaction vessel.

  • Connect the vessel outlet to a series of two Dreschel bottles:

    • Trap 1: Empty (anti-suckback).

    • Trap 2: Saturated aqueous KI solution (to neutralize excess ozone).

  • Cool the reaction vessel (3-neck round bottom flask) to -78°C using a dry ice/acetone bath.

2. Ozonolysis

  • Dissolve Rose Oxide (10.0 g, 64.8 mmol) in Methanol (150 mL) .

  • Transfer the solution to the pre-cooled reaction vessel. Allow to equilibrate for 15 minutes.

  • Initiate

    
     flow (approx. 2-3% 
    
    
    
    in
    
    
    stream). Bubble gas through the solution.
  • Monitoring: The reaction is complete when the solution turns a faint blue (indicating saturated dissolved ozone) OR when TLC/GC analysis shows complete consumption of the starting material.

    • Tip: If using a KI trap, the trap will turn dark brown/black rapidly once the reaction is saturated with ozone.

3. Purging and Quenching

  • Stop ozone generation. Switch gas flow to pure Nitrogen (

    
    ) or Oxygen.
    
  • Sparge the solution with

    
     for 15-20 minutes at -78°C to remove dissolved ozone. The blue color must disappear. 
    
  • Add Dimethyl sulfide (DMS) (10 mL, ~135 mmol, 2.1 equiv) dropwise via syringe.

    • Caution: This reaction is exothermic. Maintain temperature below -50°C during addition.

  • Remove the cooling bath. Allow the mixture to warm to room temperature (20-25°C) slowly over 2-3 hours. Stirring is critical during this phase to ensure complete reduction of the ozonide.

4. Workup & Isolation

  • Concentrate the mixture under reduced pressure (Rotary Evaporator, bath temp < 30°C) to remove solvent and excess DMS.

  • Dissolve the residue in Diethyl Ether (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Wash the organic phase with water (

    
     mL) and Brine (
    
    
    
    mL).
  • Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Purify the crude oil via vacuum distillation (bp ~60-70°C at 0.5 mbar) or flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Process Workflow Diagram

Workflow Start Start: Rose Oxide (10g in MeOH) Cooling Cool to -78°C (Dry Ice/Acetone) Start->Cooling OzoneAdd Ozone Sparging (Until Blue/TLC Control) Cooling->OzoneAdd Purge N2 Purge (Remove Excess O3) OzoneAdd->Purge Saturation Quench Add DMS (2.1 equiv) (Warm to RT) Purge->Quench Workup Solvent Removal & Extraction Quench->Workup Peroxide Test (-) Distill Vacuum Distillation Workup->Distill End Product: Pyran-2-carbaldehyde Distill->End

Figure 2: Operational workflow for the batch ozonolysis of Rose Oxide.

Data & Analysis

The following table summarizes expected analytical parameters for the target aldehyde, 4-methyltetrahydro-2H-pyran-2-carbaldehyde.

ParameterSpecification / ObservationNotes
Physical State Colorless to pale yellow oilOxidizes slowly in air; store under Argon.
Yield 55% - 80%Dependent on quenching efficiency and isolation method.
Boiling Point ~60-70°C @ 0.5 mbarReference value derived from similar pyran aldehydes [1].
IR Spectroscopy 1720-1735

(C=O stretch)
Disappearance of alkene C=C stretch (

).
1H NMR (Diagnostic)

9.6 ppm (d, 1H, -CHO)
Distinctive aldehyde proton signal.
Stereochemistry Retention of C4 configurationC2 configuration may epimerize slightly depending on workup acidity.

Troubleshooting & Optimization

  • Low Yield: Often caused by incomplete reduction of the ozonide. Ensure the DMS quench is performed with excess reagent and allowed to stir at room temperature for at least 3 hours. Alternatively, use Triphenylphosphine (

    
    ) (1.1 equiv) if DMS volatility is problematic, though 
    
    
    
    removal requires careful chromatography.
  • Over-oxidation: If the carboxylic acid is observed instead of the aldehyde, ensure the temperature remained at -78°C during ozonolysis and that the reductive quench was added before the reaction warmed up.

  • Explosion Risk: If the starch-iodide test remains positive after quenching, add more reducing agent (DMS or Sodium Thiosulfate) and stir longer. Do not distill peroxide-positive mixtures.

References

  • European Patent Office. (2020). EP 3666763 A1: (2S,4R)-4-Methyl-2-(2-methylbut-1-en-1-yl)tetrahydro-2H-pyran as Fragrance Ingredient.[2] (See Example 2 for analogous aldehyde synthesis). Retrieved from [Link][3]

  • University of Glasgow. (2013). Safety Manual for the Use of Ozone.[4] School of Chemistry Safety Procedures. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Design and testing of an ozonolysis reactor module with on-the-fly ozone degassing under flow conditions. Reaction Chemistry & Engineering. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl)- (Rose Oxide) Spectra and Data.[2][5][6] NIST Chemistry WebBook. Retrieved from [Link]

Sources

Method

The Mechanism: A Journey from Acyclicity to a Stereodefined Ring

An Application Guide to the Asymmetric Prins Cyclization for the Synthesis of Chiral Tetrahydropyrans For researchers and professionals in drug development, the synthesis of enantiomerically pure molecules is a cornersto...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Asymmetric Prins Cyclization for the Synthesis of Chiral Tetrahydropyrans

For researchers and professionals in drug development, the synthesis of enantiomerically pure molecules is a cornerstone of creating safe and effective therapeutics.[1][2] The tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of natural products and active pharmaceutical ingredients (APIs), prized for its ability to modulate properties like solubility and bioavailability while providing a rigid, predictable three-dimensional structure.[3][4][5][6] Among the arsenal of synthetic methods to construct this motif, the Prins cyclization has emerged as a particularly powerful and stereoselective strategy.[4][7][8][9]

This document serves as a detailed technical guide, providing both the theoretical underpinnings and practical protocols for employing the Prins cyclization to generate chiral tetrahydropyrans. We will delve into the mechanistic nuances that govern its stereochemical outcome and present a validated protocol for an asymmetric variant, offering insights into experimental design and optimization.

The Prins reaction, in its most fundamental form, is the acid-catalyzed condensation of an aldehyde with an alkene.[10][11] For the synthesis of tetrahydropyrans, the key starting materials are a homoallylic alcohol and an aldehyde. The reaction proceeds through a well-defined mechanistic pathway, which is the source of its inherent stereoselectivity.

The process is initiated by the activation of the aldehyde by a Brønsted or Lewis acid, forming a highly electrophilic oxocarbenium ion.[12][13][14] This intermediate is then attacked by the nucleophilic double bond of the homoallylic alcohol in an intramolecular fashion. This cyclization step is the stereochemical determining event. The reaction proceeds through a low-energy, chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain. This arrangement leads to the reliable formation of a new carbon-carbon bond and sets the relative stereochemistry of the substituents on the newly formed ring. The resulting tetrahydropyranyl carbocation is then trapped by a nucleophile (often water or the conjugate base of the acid catalyst) to yield the final product.[7][12]

Prins Cyclization Mechanism cluster_0 Activation cluster_1 Cyclization (Stereodetermining) cluster_2 Nucleophilic Capture Aldehyde R¹CHO Oxocarbenium [R¹CH=OH]⁺ Oxocarbenium Ion Aldehyde->Oxocarbenium + H⁺ Homoallylic_Alcohol Homoallylic Alcohol Transition_State Chair-like Transition State Acid H⁺ (Acid Catalyst) Oxocarbenium->Transition_State Intramolecular Attack Cation_Intermediate Cyclic Carbocation Transition_State->Cation_Intermediate Nucleophile Nu⁻ Final_Product Chiral Tetrahydropyran Cation_Intermediate->Final_Product + Nu⁻

Caption: General mechanism of the acid-catalyzed Prins cyclization.

The predominant formation of cis-2,6-disubstituted tetrahydropyrans is a hallmark of this reaction, arising directly from the diequatorial arrangement of substituents in the chair-like transition state.[7]

Achieving Enantioselectivity: The Role of Chiral Catalysts

While the substrate's inherent stereochemistry can direct diastereoselectivity, achieving high enantioselectivity in the reaction between achiral or racemic starting materials requires a chiral catalyst. The most significant modern advances in this area have come from the development of potent chiral Brønsted acids.[15]

Confined imidodiphosphate (iIDP) catalysts, a class of highly acidic Brønsted acids, have proven exceptionally effective.[16] These catalysts create a well-defined chiral microenvironment around the reaction center. By protonating the aldehyde, the catalyst forms a chiral ion pair with the resulting oxocarbenium ion. This close association forces the cyclization to occur through a specific, sterically favored transition state, effectively transferring the catalyst's chirality to the product with high fidelity.

A major challenge in stereoselective Prins cyclizations is the potential for racemization via a competing 2-oxonia-Cope rearrangement.[4][7] This sigmatropic rearrangement can scramble the stereochemical information at the carbon bearing the alcohol. However, the use of highly acidic and sterically demanding catalysts at low temperatures can significantly accelerate the desired cyclization pathway, effectively outcompeting the undesired rearrangement and preserving enantiopurity.[17]

Application Protocol: Asymmetric Synthesis of a 4-Methylenetetrahydropyran

This protocol is adapted from the work of List and co-workers, demonstrating a general and highly enantioselective Prins cyclization using a confined imino-imidodiphosphate (iIDP) Brønsted acid catalyst.[16]

Materials and Reagents
  • Aldehyde: (e.g., Isovaleraldehyde, freshly distilled)

  • Homoallylic Alcohol: (e.g., 3-methyl-3-buten-1-ol)

  • Catalyst: (S)-iIDP catalyst

  • Solvent: Toluene (anhydrous)

  • Additive: 4 Å Molecular Sieves (activated)

  • Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

  • Workup/Purification: Diethyl ether, Hexanes, Ethyl acetate, Silica gel

Experimental Workflow

Experimental_Workflow A 1. Preparation Activate 4Å molecular sieves. Add sieves and catalyst to an oven-dried flask. B 2. Reagent Addition Add anhydrous toluene. Cool flask to -78°C (dry ice/acetone bath). A->B C 3. Substrate Introduction Add homoallylic alcohol. Add aldehyde dropwise over 5 min. B->C D 4. Reaction Stir vigorously at -78°C. Monitor reaction by TLC for 24-48 hours. C->D E 5. Quenching Warm to room temperature. Quench with saturated NaHCO₃ solution. D->E F 6. Workup Extract with diethyl ether (3x). Combine organic layers, wash with brine. E->F G 7. Isolation Dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography. F->G H 8. Analysis Determine yield. Analyze enantiomeric excess (ee) by chiral HPLC. G->H

Caption: Step-by-step workflow for the asymmetric Prins cyclization.

Step-by-Step Methodology
  • Flask Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add activated 4 Å molecular sieves (100 mg) and the (S)-iIDP catalyst (0.05 mmol, 5 mol%).

    • Scientist's Insight: Oven-drying the glassware and using activated molecular sieves is critical to remove trace water, which can hydrolyze the oxocarbenium intermediate and deactivate the highly acidic catalyst.[18]

  • Solvent and Cooling: Place the flask under an inert atmosphere (Nitrogen or Argon). Add anhydrous toluene (1.0 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

    • Scientist's Insight: Toluene is a non-polar solvent that is suitable for this reaction. The low temperature (-78 °C) is crucial for maximizing enantioselectivity by rigidifying the transition state and suppressing potential side reactions like the oxonia-Cope rearrangement.[17]

  • Reagent Addition: To the cooled, stirring suspension, add 3-methyl-3-buten-1-ol (1.2 mmol, 1.2 equiv). Subsequently, add isovaleraldehyde (1.0 mmol, 1.0 equiv) dropwise over approximately 5 minutes.

    • Scientist's Insight: A slight excess of the alcohol component ensures complete consumption of the limiting aldehyde. Slow addition of the aldehyde maintains a low instantaneous concentration, which can help prevent polymerization or other side reactions.

  • Reaction Monitoring: Vigorously stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the aldehyde is consumed (typically 24-48 hours).

    • Scientist's Insight: Vigorous stirring is necessary as the reaction mixture is heterogeneous at this temperature.

  • Quenching and Workup: Once the reaction is complete, allow the flask to warm to room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).

    • Scientist's Insight: The basic NaHCO₃ solution neutralizes the acid catalyst, terminating the reaction.

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).

    • Scientist's Insight: Standard workup and purification protocols isolate the desired tetrahydropyran product.

  • Analysis: The final product, a chiral 4-methylenetetrahydropyran, can be characterized by NMR and mass spectrometry. The enantiomeric excess (ee) should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Representative Data: Substrate Scope and Selectivity

The utility of a synthetic method is defined by its scope. The following table, adapted from data on iIDP-catalyzed Prins cyclizations, illustrates the reaction's tolerance for various aldehydes.

EntryAldehyde (R¹CHO)Product Yield (%)Enantiomeric Excess (ee %)
1Isovaleraldehyde9194
2Cyclohexanecarboxaldehyde8596
3Benzaldehyde7182
4Cinnamaldehyde8290
52-Furaldehyde8184

Data is representative of typical results achieved using protocols similar to the one described.[16]

Observations:

  • Aliphatic aldehydes, both linear and cyclic, generally provide excellent yields and high enantioselectivities.

  • Aromatic and α,β-unsaturated aldehydes are also viable substrates, though enantioselectivity can be slightly lower in some cases. This highlights the broad applicability of the method for generating diverse chiral THP structures.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (moisture).2. Poor quality reagents.3. Insufficiently low temperature.1. Ensure rigorous anhydrous conditions; use freshly activated sieves.2. Purify/distill aldehyde and alcohol before use.3. Verify the internal reaction temperature is at or below -75 °C.
Low Enantioselectivity 1. Reaction temperature too high.2. Racemization via oxonia-Cope rearrangement.3. Impure or degraded catalyst.1. Maintain a consistent temperature of -78 °C.2. Use a more sterically demanding or highly acidic catalyst if available to accelerate the desired cyclization.3. Use a fresh batch of catalyst.
Formation of Side Products 1. Presence of water leading to diol formation.2. Aldehyde polymerization.1. Improve anhydrous technique.2. Add the aldehyde more slowly to the reaction mixture.

Conclusion

The asymmetric Prins cyclization is a robust and highly stereoselective method for the synthesis of chiral tetrahydropyrans. Through a deep understanding of its mechanism and the rational application of modern chiral Brønsted acid catalysts, chemists can access a wide range of enantiomerically enriched THP scaffolds. The protocols are scalable and tolerant of diverse functional groups, making this reaction a valuable tool for professionals in medicinal chemistry and natural product synthesis, accelerating the discovery and development of next-generation therapeutics.[4][12]

References

  • Crane, E. A., & Scheidt, K. A. (2010). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. Angewandte Chemie International Edition, 49(45), 8316–8326. Available from: [Link]

  • Rychnovsky, S. D., & Gish, K. C. (2011). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. Organic Letters, 13(16), 4426–4429. Available from: [Link]

  • Yadav, J. S., & Kumar, P. P. (2011). Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. Tetrahedron, 67(35), 6549-6555. Available from: [Link]

  • Funk, R. L., & Cossey, K. C. (2004). Diastereoselective Synthesis of 2,3,6-Trisubstituted Tetrahydropyran-4-ones via Prins Cyclizations of Enecarbamates. Organic Letters, 6(20), 3513–3515. Available from: [Link]

  • Saikia, A. K., et al. (2024). Recent Studies of Stereoselective Synthesis of Dihydropyran Tetrahydropyran-4-Ones Using Vinyl Compound Via Prins Cyclization. International Journal of Innovative Research in Technology, 11(5). Available from: [Link]

  • Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008). The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Synthesis, 2008(03), 395-400. Available from: [Link]

  • Reddy, L. H., & Saikia, A. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. Available from: [Link]

  • Reddy, L. H., & Saikia, A. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932–963. Available from: [Link]

  • Martín, V. S., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive. The Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. Available from: [Link]

  • Padron, J. I., & Martin, V. S. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31695–31705. Available from: [Link]

  • Han, X., & Floreancig, P. E. (2014). Prins-Type Cyclization Reactions in Natural Product Synthesis. Chemistry: A European Journal, 20(16), 4588-4598. Available from: [Link]

  • Sodupe, M., & Rios, R. (2013). Synergistic effects between Lewis and Brønsted acids: application to the Prins cyclization. Physical Chemistry Chemical Physics, 15(43), 18866-18873. Available from: [Link]

  • Wikipedia. (n.d.). Prins reaction. Available from: [Link]

  • Saikia, A. K., et al. (2011). Axial-selectivity in Prins Cyclization Reaction: Synthesis of 4-Iodotetrahydropyrans. Chemistry Letters, 40(10), 1176-1178. Available from: [Link]

  • Lalli, C., & van de Weghe, P. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31695–31705. Available from: [Link]

  • Díaz-Oviedo, C. D., Maji, R., & List, B. (2016). A General Catalytic Asymmetric Prins Cyclization. Journal of the American Chemical Society, 138(35), 11485–11491. Available from: [Link]

  • Reddy, L. H., & Saikia, A. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932-963. Available from: [Link]

  • Padron, J. I., et al. (2024). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Asian Journal of Organic Chemistry. Available from: [Link]

  • Lalli, C., & van de Weghe, P. (2011). Enantioselective Prins cyclization: BINOL-derived phosphoric acid and CuCl synergistic catalysis. Chemical Communications, 47(26), 7491-7493. Available from: [Link]

  • Liu, X. (2014). Novel Aza-Prins Cyclization and [3+2] Dipolar Cycloaddition Toward N-Heterocyclic Molecules and Studies Toward the Total Synthesis of Borrecapine. Graduate College Dissertations and Theses. Available from: [Link]

  • Martín, V. S., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(12), 8031–8042. Available from: [Link]

  • Wang, C., et al. (2022). Cooperative Catalysis-Enabled Cascade Allylation/aza-Prins Cyclization to Chiral Spiroindolylpiperidine-γ-Butyrolactones. CCS Chemistry. Available from: [Link]

  • Olier, C., et al. (2015). Focused Update on the Prins Reaction and the Prins Cyclization. Current Organic Chemistry, 19(8), 711-738. Available from: [Link]

  • Hinkle, K. W., et al. (2022). Alkynyl Prins carbocyclization cascades for the synthesis of linear-fused heterocyclic ring systems. Chemical Science, 14(1), 143-150. Available from: [Link]

  • University of York. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Available from: [Link]

  • University of York. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Available from: [Link]

  • Pan, J., & Sasaki, M. (2020). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 18(12), 603. Available from: [Link]

  • University of Geneva. (2025). New class of chiral molecules offers strong stability for drug development. Available from: [Link]

  • Cobb, A. J. A., et al. (2016). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses. Angewandte Chemie International Edition, 55(43), 13574-13578. Available from: [Link]

  • Li, Y., et al. (2023). Chiral drugs. LabMed Discovery. Available from: [Link]

Sources

Application

Application Note: Stereoselective Reductive Amination of (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde

This Application Note and Protocol details the reductive amination of (4S)-4-methyltetrahydro-2H-pyran-2-carbaldehyde . This scaffold is a critical chiral building block in medicinal chemistry, particularly for designing...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the reductive amination of (4S)-4-methyltetrahydro-2H-pyran-2-carbaldehyde . This scaffold is a critical chiral building block in medicinal chemistry, particularly for designing ion channel modulators and G-protein coupled receptor (GPCR) ligands where the tetrahydropyran (THP) ring serves as a bioisostere for morpholine or cyclohexane.

Introduction & Strategic Significance

The reductive amination of (4S)-4-methyltetrahydro-2H-pyran-2-carbaldehyde (Compound 1 ) is a pivotal transformation for installing amine functionality while establishing a second stereocenter at the C2 position.[1]

The primary challenge in this reaction is controlling the diastereoselectivity between the cis-(2S,4S) and trans-(2R,4S) isomers.[1] In 2,4-disubstituted tetrahydropyrans, the cis-isomer (where both substituents can adopt an equatorial conformation) is generally the thermodynamic product.[1] However, the choice of reducing agent and solvent can significantly influence the kinetic vs. thermodynamic outcome.

Key Chemical Attributes
PropertySpecification
Starting Material (4S)-4-methyltetrahydro-2H-pyran-2-carbaldehyde
CAS Number 65626-22-4 (Generic racemate ref); Specific (4S) isomer requires chiral sourcing.[1][2]
Reaction Type Direct Reductive Amination
Critical Quality Attribute Diastereomeric Ratio (d.r.) of C2-amine relative to C4-methyl.[1]
Preferred Reagent Sodium Triacetoxyborohydride (STAB)

Mechanistic Insight & Stereocontrol

The reaction proceeds via an iminium ion intermediate.[1] The stereochemical outcome is dictated by the approach of the hydride nucleophile to this intermediate.

Conformational Analysis
  • Anchoring: The (4S)-methyl group locks the THP ring into a chair conformation where the methyl group is equatorial to minimize 1,3-diaxial interactions.[1]

  • Imine Formation: The aldehyde condenses with the amine to form an iminium ion.[1] To minimize steric strain, the bulky iminium group also prefers the equatorial orientation.

  • Hydride Attack:

    • Axial Attack (Top Face): Hydride approaches from the axial direction, pushing the amine substituent into the equatorial position. This leads to the thermodynamically stable cis-(2S,4S) isomer.[1]

    • Equatorial Attack (Bottom Face): Hydride approaches from the equatorial direction, forcing the amine into the axial position. This yields the less stable trans-(2R,4S) isomer.[1]

Using Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE) typically favors the thermodynamic product (cis ) because the reaction is slower and allows for equilibration, or because the steric bulk of the acetoxy groups directs the hydride to the more accessible axial trajectory.

ReactionPathway Aldehyde (4S)-Aldehyde (Equatorial CHO) Imine Iminium Ion Intermediate Aldehyde->Imine + Amine - H2O TS_Axial TS: Axial Hydride Attack (Favored) Imine->TS_Axial STAB (Hydride) Product_Trans Trans-(2R,4S)-Amine (Axial/Equatorial) Imine->Product_Trans Minor Pathway Product_Cis Cis-(2S,4S)-Amine (Diequatorial) TS_Axial->Product_Cis Major Product

Figure 1: Reaction pathway illustrating the preference for the cis-diequatorial product via axial hydride attack on the iminium intermediate.[1]

Experimental Protocol

This protocol utilizes the Abdel-Magid method [1], which is the industry standard for reductive amination of sensitive aldehydes due to its mild conditions and prevention of over-alkylation.

Reagents & Materials
  • (4S)-4-methyltetrahydro-2H-pyran-2-carbaldehyde (1.0 equiv)[1]

  • Amine (1.1 – 1.2 equiv) (Free base preferred; if salt, add 1.0 equiv DIPEA/TEA)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv) (Catalyst for imine formation)

  • 1,2-Dichloroethane (DCE) (0.1 – 0.2 M concentration)[1]

  • Quench Solution: Saturated aqueous NaHCO₃

Step-by-Step Procedure
Step 1: Imine Formation (Pre-complexation)
  • Charge a dry reaction vessel (round-bottom flask or vial) with a magnetic stir bar.

  • Add (4S)-4-methyltetrahydro-2H-pyran-2-carbaldehyde (1.0 equiv).[1]

  • Add DCE to achieve a concentration of ~0.2 M.[1]

  • Add the Amine (1.1 equiv).[1]

  • Add Acetic Acid (1.0 equiv).

    • Note: If the amine is sterically hindered, stir this mixture for 30–60 minutes at Room Temperature (RT) before adding the reducing agent to ensure imine formation.

Step 2: Reduction
  • Cool the mixture to 0 °C (optional, but recommended for volatile amines or very fast reactions).

  • Add STAB (1.4 equiv) in a single portion.

  • Allow the reaction to warm to RT and stir under nitrogen/argon atmosphere.

    • Monitoring: Check by LC-MS or TLC after 2 hours. The aldehyde spot should disappear.[1] If the reaction stalls, add an additional 0.5 equiv of STAB.

Step 3: Work-up
  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.

  • Extract the aqueous layer with DCM (3 x solvent volume).

  • Combine organic layers and dry over anhydrous Na₂SO₄ or MgSO₄ .

  • Filter and concentrate in vacuo to obtain the crude amine.[1]

Step 4: Purification
  • Flash Chromatography: Use a silica column.[1]

    • Mobile Phase: DCM/MeOH gradient (0% -> 10% MeOH).[1]

    • Additive: For basic amines, add 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to the mobile phase to prevent streaking.

  • Alternative: If the product is a solid, recrystallization from EtOAc/Hexanes may enrich the major diastereomer.

Data Analysis & Validation

Determining Stereochemistry

The stereochemical identity should be confirmed using 1D and 2D NMR spectroscopy.

MethodObservation for Cis-(2S,4S) (Diequatorial)Observation for Trans-(2R,4S)
¹H NMR (J-coupling) The H2 proton (alpha to amine) will appear as a doublet of doublets (dd) with a large coupling constant (J ≈ 10–12 Hz ) due to trans-diaxial coupling with the axial H3 proton.[1]The H2 proton will appear as a narrow multiplet or triplet with small coupling constants (J ≈ 2–5 Hz ) due to equatorial-axial/equatorial-equatorial couplings.[1]
NOESY / ROESY Strong NOE correlation between H2 (axial) and H4 (axial) or H6 (axial) is unlikely if 4-Me is equatorial.[1] Look for NOE between H2 and H4-axial protons if H2 is axial.[1]Strong NOE between H2 (equatorial) and adjacent axial protons may be observed.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation.Increase AcOH to 2.0 equiv; extend Step 1 time; use molecular sieves (3Å or 4Å) to remove water.
Dialkylation Primary amine is too reactive.[1]Use a large excess of amine (5–10 equiv) or switch to stepwise reductive amination (form imine in MeOH, then reduce with NaBH₄).
Epimerization at C4 Unlikely under these conditions.Verify starting material purity.[1] C4 is not acidic.[1]
Epimerization at C2 Aldehyde enolization before imine formation.Avoid strong bases; keep the reaction buffered with AcOH.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][5][6][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] Link

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Gribble, G. W. (1998). Sodium triacetoxyborohydride.[1][3][5][6][7] Encyclopedia of Reagents for Organic Synthesis. Link

  • Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents. Organic Reactions, 59, 1–714. Link

Sources

Method

Application Note: Synthesis of Fijianolides via the Pyran-2-carbaldehyde Intermediate

Executive Summary & Biological Significance Fijianolides (specifically Fijianolide B, widely known as (-)-laulimalide ) are a class of 20-membered macrolides isolated from marine sponges such as Hyattella sp. and Fascios...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance

Fijianolides (specifically Fijianolide B, widely known as (-)-laulimalide ) are a class of 20-membered macrolides isolated from marine sponges such as Hyattella sp. and Fasciospongia rimosa[1],[2]. These compounds belong to a unique family of microtubule-stabilizing agents (MSAAs). Unlike paclitaxel (Taxol), laulimalide binds to a distinct site on tubulin, promoting abnormal tubulin polymerization and apoptosis while maintaining potent efficacy against multidrug-resistant tumor cell lines[3],[4].

The total synthesis of laulimalide is highly challenging due to its delicate macrocyclic core, which features a sensitive C16-C17 epoxide and a C17-C27 dihydropyran sector. The intermediate (S)-4-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde has emerged as the universal, strategic building block for constructing this C17-C27 fragment[1],[5]. This application note details the mechanistic rationale, step-by-step synthetic protocols, and downstream integration of this critical intermediate.

Mechanistic Rationale: The Role of the Carbaldehyde Intermediate

The selection of (S)-4-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde as a late-stage intermediate is driven by strict stereochemical and structural requirements:

  • Stereochemical Trajectory: The (S)-stereocenter at C2 of the pyran ring (which ultimately becomes C19 in laulimalide) dictates the spatial orientation of the entire southern hemisphere of the macrocycle. This 3D conformation is absolute for tubulin binding affinity[1].

  • Fragment Coupling Viability: As an

    
    -chiral aldehyde adjacent to an oxygen atom, this intermediate is prone to epimerization. Therefore, it requires highly chemoselective and mild coupling strategies—such as Julia-Kocienski olefination or Nozaki-Hiyama-Kishi (NHK) coupling—to attach the C3-C16 northern fragment without eroding enantiomeric purity[1],[6].
    
  • Orthogonal Reactivity: The isolated double bond within the 3,6-dihydro-2H-pyran ring is sterically hindered and less electron-rich than the allylic C16-C17 double bond formed later in the synthesis. This electronic differentiation is the causal factor that allows for regioselective epoxidation in the final synthetic steps[7],[8].

Experimental Workflows: Synthesis of the Pyran-2-carbaldehyde

Two highly robust methodologies have been developed to synthesize this intermediate. Protocol A relies on asymmetric catalysis, while Protocol B utilizes a chiral pool approach.

Protocol A: The Isopentane Building Block Approach (Mineyeva & Kulinkovich)

This highly convergent route utilizes methyl 3-bromomethyl-3-butenoate as a versatile isopentane synthon[9],[10].

Step 1: Allylstannane Preparation

  • Procedure: React methyl 3-bromomethyl-3-butenoate with tributyltin chloride (Bu

    
    SnCl) and activated zinc dust in a biphasic mixture of THF and saturated aqueous NH
    
    
    
    Cl.
  • Causality: The use of zinc mediates a Barbier-type insertion, smoothly converting the bromide into methyl 3-[(tributylstannyl)methyl]but-3-enoate without triggering premature double-bond migration[10].

Step 2: Keck Asymmetric Allylation

  • Procedure: Combine the allylstannane with (benzyloxy)acetaldehyde in the presence of a chiral Lewis acid catalyst (prepared in situ from Ti(O-iPr)

    
     and (R)-BINOL) at -78 °C in CH
    
    
    
    Cl
    
    
    .
  • Causality: The rigid, chiral titanium-BINOL scaffold shields one face of the aldehyde, forcing the allylstannane to attack from the Re-face. This reagent-controlled step establishes the critical (S)-configuration of the resulting secondary alcohol with high enantiomeric excess[1],[5].

Step 3: Cyclization and Oxidation

  • Procedure: Treat the resulting ester-alcohol with catalytic p-toluenesulfonic acid (p-TsOH) to induce lactonization. Reduce the lactone to a lactol using DIBAL-H at -78 °C, followed by Swern oxidation (oxalyl chloride, DMSO, Et

    
    N) to afford (S)-4-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde.
    
Protocol B: Two-Directional Ring-Closing Metathesis (Mulzer et al.)

This strategy bypasses the need for asymmetric catalysis by embedding the absolute stereochemistry directly from a cheap carbohydrate precursor[7],[6].

Step 1: Symmetric Diene Synthesis

  • Procedure: Convert D-mannitol through a sequence of acetonide protection, oxidative cleavage (NaIO

    
    ), and Wittig olefination to yield a C
    
    
    
    -symmetric diene precursor.
  • Causality: D-mannitol provides two identical chiral centers. By utilizing a two-directional approach, the synthetic step count is effectively halved, and the stereochemistry is guaranteed by substrate control[7].

Step 2: Olefinic Ring-Closing Metathesis (RCM)

  • Procedure: Dissolve the diene in anhydrous CH

    
    Cl
    
    
    
    (0.01 M to prevent intermolecular cross-metathesis) and add 5 mol% Grubbs' 1st generation catalyst. Stir at room temperature for 12 hours.
  • Causality: Grubbs' Ru-alkylidene catalyst efficiently drives the intramolecular metathesis to form the thermodynamically stable 6-membered dihydropyran ring. The mild conditions prevent the isomerization of the newly formed double bond[7].

Step 3: Oxidative Cleavage

  • Procedure: Subject the RCM product to oxidative cleavage using OsO

    
     (catalytic) and NaIO
    
    
    
    in a THF/H
    
    
    O mixture.
  • Causality: This selectively cleaves the exocyclic diol/alkene components, unmasking the target (S)-4-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde directly[7].

Comparative Data Presentation

The following table summarizes the quantitative and strategic differences between the two methodologies:

ParameterProtocol A (Isopentane Building Block)Protocol B (Two-Directional RCM)
Starting Material Methyl 3-bromomethyl-3-butenoateD-Mannitol
Stereocontrol Strategy Reagent control ((R)-BINOL / Ti)Substrate control (Chiral pool)
Ring Closure Method Acid-catalyzed lactonizationOlefinic Ring-Closing Metathesis (Grubbs I)
Key Advantage Highly convergent; allows modular side-chain introductionAvoids asymmetric catalysis; highly scalable
Target Intermediate (S)-4-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde(S)-4-methyl-3,6-dihydro-2H-pyran-2-carbaldehyde

Downstream Integration: Macrocyclization & Epoxidation

Once the pyran-2-carbaldehyde is synthesized, it acts as the linchpin for the total synthesis of (-)-laulimalide.

  • Fragment Coupling: The aldehyde is coupled to the C3-C16 northern fragment via a Julia-Kocienski olefination. This establishes the trans-geometry of the C16-C17 double bond[1],[6].

  • Yamaguchi Macrolactonization: The linear precursor is cyclized to form the 20-membered macrolactone. Causality: Yamaguchi conditions (2,4,6-trichlorobenzoyl chloride, DMAP, Et

    
    N under high dilution) are exceptionally mild. They prevent the epimerization of the delicate C19 stereocenter and stop the dihydropyran double bond from migrating into conjugation with the ester[1],[6].
    
  • Sharpless Asymmetric Epoxidation (SAE): The final, most critical step is the installation of the C16-C17 epoxide. The unprotected deoxylaulimalide is treated with Ti(O-iPr)

    
    , (+)-diethyl tartrate, and tert-butyl hydroperoxide (TBHP). Causality: The SAE system exhibits profound reagent control. The (+)-tartrate selectively directs the oxygen to the correct face of the C16-C17 allylic alcohol, forming the natural 16,17-epoxide while leaving the isolated dihydropyran double bond completely untouched[7],[8].
    

Pathway Visualization

G N1 Chiral Pool / Precursors (D-Mannitol or Allylstannane) N2 Stereoselective Assembly (Keck Allylation / RCM) N1->N2 Chiral Induction N3 (S)-4-Methyl-3,6-dihydro- 2H-pyran-2-carbaldehyde N2->N3 Cyclization & Cleavage N4 Fragment Coupling (Julia Olefination) N3->N4 C17-C27 Subunit Integration N5 Macrocyclization (Yamaguchi Lactonization) N4->N5 20-Membered Ring Closure N6 Regioselective Oxidation (Sharpless Epoxidation) N5->N6 C16-C17 Epoxide Formation N7 (-)-Laulimalide (Fijianolide B) N6->N7 Global Deprotection

Caption: Synthetic workflow from starting materials to (-)-laulimalide via the pyran-2-carbaldehyde.

References

[1] 4-Methyl-6-oxo-3,6-dihydro-2H-pyran-2-carbaldehydes as Precursors to C22–C27 Fragments of Fijianolides and Their Synthetic Analogs. ResearchGate. 1 [2] Total Synthesis of Microtubule-Stabilizing Agent (−)-Laulimalide. ACS Publications. 2 [9] Iryna Mineyeva - ORCID Profile. ORCID. 9 [3] Total Synthesis of (−)-Laulimalide. Journal of the American Chemical Society. 3 [5] 4-Methyl-6-oxo-3,6-dihydro-2H-pyran-2-carbaldehydes as Precursors to C22–C27 Fragments of Fijianolides. ResearchGate. 5 [7] Anjum Ahmed's research works. ResearchGate. 7 [6] Total Synthesis of the Microtubule Stabilizing Antitumor Agent Laulimalide and Some Nonnatural Analogues. ACS Publications. 6 [8] Total synthesis of the microtubule stabilizing antitumor agent laulimalide... the power of Sharpless' asymmetric epoxidation. PubMed. 8 [4] Total Synthesis of the Microtubule Stabilizing Antitumor Agent Laulimalide. ACS Publications. 4 [10] Iryna Mineyeva - ORCID (Methyl 3-bromomethyl-3-butenoate as an isopentane building block). ORCID. 10

Sources

Application

Application Note: Advanced Methodologies for the Asymmetric Synthesis of 2,4-Disubstituted Tetrahydropyrans

Strategic Overview The tetrahydropyran (THP) ring is a privileged structural motif, representing the fifth most prevalent heterocycle in pharmaceutical active pharmaceutical ingredients (APIs) and bioactive natural produ...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The tetrahydropyran (THP) ring is a privileged structural motif, representing the fifth most prevalent heterocycle in pharmaceutical active pharmaceutical ingredients (APIs) and bioactive natural products[1]. While synthetic routes for 2,6-disubstituted THPs are highly mature, the asymmetric construction of 2,4-disubstituted tetrahydropyrans remains a formidable challenge due to the remote 1,3-relationship of the stereocenters. Traditional approaches often require 5 to 7 linear synthetic steps to achieve acceptable enantiomeric excess (ee) and diastereomeric ratios (dr)[2].

This application note provides drug development professionals with two state-of-the-art, highly convergent methodologies: the organocatalytic "Clip-Cycle" oxa-Michael addition and the stereoconvergent Nickel-catalyzed cross-coupling of Prins cyclization products.

Mechanistic Causality & Stereochemical Control

The Chiral Phosphoric Acid (CPA) Catalyzed Oxa-Michael Addition

The intramolecular oxa-Michael reaction is an atom-economical approach to THP synthesis. However, controlling enantioselectivity in intramolecular variants is notoriously difficult. By utilizing an aryl thioacrylate moiety, the cyclization precursor is placed in a "Goldilocks zone" of reactivity—sufficiently electrophilic for cyclization but stable enough to suppress the uncatalyzed racemic background reaction[1].

  • Causality of Catalyst Choice: When catalyzed by a bulky CPA such as (R)-TRIP, the chiral phosphate anion forms a highly organized, dual hydrogen-bonded network with both the nucleophilic alcohol and the thioester carbonyl. This rigidifies the transition state, locking the conformation and directing nucleophilic attack exclusively to one enantiotopic face.

  • Thermal Enantio-Inversion: Temperature control is a critical variable. Lowering the reaction temperature (e.g., from 50 °C to 20 °C) can unexpectedly result in an inversion of the product's absolute configuration. This is caused by competing kinetic pathways and changes in the aggregation state of the catalyst at lower temperatures[1].

OxaMichael A Acyclic Precursor (Alcohol + Thioacrylate) B (R)-TRIP Catalyst Hydrogen-Bonded Complex A->B Catalyst Binding C Enantio-determining Transition State B->C Conformation Lock D Enantioenriched 2,4-disubstituted THP C->D Oxa-Michael Cyclization

Fig 1. CPA-catalyzed enantioselective oxa-Michael cyclization pathway.

Stereoconvergent Nickel-Catalyzed Cross-Coupling

An alternative to asymmetric ring-closing is the stereoablative functionalization of a pre-formed ring. 4-Bromotetrahydropyrans can be easily synthesized as a crude 2:1 mixture of diastereomers via a MgBr2 and p-TsOH-promoted Prins cyclization[3].

  • Causality of the Radical Pathway: To bypass the need for rigorous diastereomeric separation, a Ni-catalyzed Suzuki-type cross-coupling is employed. The Ni(0) catalyst, supported by a bidentate ligand like DPEphos, initiates oxidative addition via a radical intermediate at the C4 position. This halogen abstraction effectively ablates the original stereocenter[3].

  • Thermodynamic Control: Following transmetalation with an arylboronic acid, the reductive elimination proceeds under strict thermodynamic control. The bulky aryl substituent adopts the more stable equatorial position in the THP chair conformation, exclusively yielding the cis-2,4-disubstituted THP (>20:1 dr) regardless of the initial starting material's stereochemistry[3].

NiCoupling A 4-Bromo-2-alkyl THP (Diastereomeric Mixture) B Ni(0) / DPEphos Oxidative Addition A->B Catalyst Insertion C C4 Radical Intermediate (Stereoablation) B->C Halogen Abstraction D Transmetalation & Thermodynamic Control C->D Ar-B(OH)2 Addition E cis-2,4-disubstituted THP (Single Diastereomer) D->E Reductive Elimination

Fig 2. Stereoconvergent Ni-catalyzed cross-coupling via radical stereoablation.

Quantitative Data & Method Comparison

MethodologySubstrate ScopeCatalyst SystemYield (%)SelectivityKey Advantage
Organocatalytic Prins Aliphatic Aldehydes + Homoallylic AlcoholsChiral Camphor-Sulphonic Acid65–85%High ee / Moderate drDirect synthesis of THP-4-ols[2]
"Clip-Cycle" Oxa-Michael Aryl Thioacrylates(R)-TRIP (CPA)51–93%Up to 99% eeHigh enantiocontrol via H-bonding[1]
Ni-Catalyzed Cross-Coupling 4-Bromo-THPs + Aryl Boronic AcidsNi(cod)₂ / DPEphos70–90%>20:1 dr (cis)Stereoablative thermodynamic control[3]

Experimental Protocols

Protocol A: Enantioselective "Clip-Cycle" Oxa-Michael Addition

This protocol is optimized for the generation of highly enantioenriched 2,4-disubstituted THPs via chiral phosphoric acid catalysis.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the acyclic thioacrylate precursor (1.0 equiv) in anhydrous cyclohexane to achieve a 0.1 M concentration.

    • Causality: Cyclohexane is explicitly chosen as a non-polar, non-coordinating solvent to maximize the strength of the hydrogen-bonding interactions between the CPA catalyst and the substrate.

  • Catalysis: Add the (R)-TRIP catalyst (20 mol%). Stir the reaction mixture at exactly 50 °C.

    • In-Process Validation: Monitor the reaction via TLC (hexane/EtOAc 8:2). The reaction is highly temperature-sensitive; deviations from 50 °C will disrupt the transition state and lead to enantio-inversion or reduced ee.

  • Workup: Upon complete consumption of the starting material (typically 24–48 h), quench the reaction with saturated aqueous NaHCO₃ to deprotonate and partition the phosphoric acid catalyst. Extract the aqueous layer three times with CH₂Cl₂.

  • Pre-Purification Validation: Concentrate the organic layer in vacuo. Obtain a crude ¹H NMR to validate the diastereomeric ratio before purification. The characteristic C4 proton of the THP ring will appear as a distinct multiplet, allowing precise integration against any minor isomers.

  • Purification: Purify via flash column chromatography to yield the enantioenriched 2,4-disubstituted THP. Final ee validation must be performed via chiral HPLC.

Protocol B: Stereoconvergent Ni-Catalyzed Suzuki-Type Cross-Coupling

This protocol converts a crude diastereomeric mixture of 4-bromo-THPs into a single cis-2,4-disubstituted THP diastereomer.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with Ni(cod)₂ (10 mol%), DPEphos (10 mol%), and the desired arylboronic acid (1.2 equiv).

    • Causality: Ni(cod)₂ is highly oxygen-sensitive; glovebox preparation prevents catalyst degradation. DPEphos is critical as its wide bite angle facilitates the necessary radical intermediate formation for stereoablation.

  • Substrate Addition: Add the 4-bromo-2-alkyl THP (1.0 equiv, utilized directly as a crude diastereomeric mixture) and KOtBu (1.6 equiv) dissolved in anhydrous sec-butanol (0.2 M).

  • Reaction: Seal the vial tightly with a PTFE-lined cap, remove it from the glovebox, and stir at 60 °C for 24 hours.

    • In-Process Validation: An aliquot can be filtered through a short pad of silica (eluting with EtOAc) and analyzed by GC-MS to confirm the total ablation of the bromide starting material and the formation of the cross-coupled product mass.

  • Workup: Dilute the mixture with EtOAc and wash sequentially with deionized water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Post-Reaction Validation: Obtain a crude ¹H NMR. The cis-2,4-disubstituted THP is structurally confirmed by the large trans-diaxial coupling constants (J ≈ 11–12 Hz) of the axial C4 proton, validating the thermodynamic stereoconvergence of the reaction.

References

  • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans Source: CORE (Open Access Research Papers) URL: [Link]

  • Title: Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Synthesis of chirally enriched 2,4-disubstituted tetrahydropyran-4-ol and its derivatives (WO2016059648A1)

Sources

Method

using 4-methyltetrahydro-2H-pyran-2-carbaldehyde in fragrance chemistry

Application Note: 4-Methyltetrahydro-2H-pyran-2-carbaldehyde in Fragrance Chemistry Executive Summary This guide details the utilization of 4-methyltetrahydro-2H-pyran-2-carbaldehyde (MTPC) within high-performance fragra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Methyltetrahydro-2H-pyran-2-carbaldehyde in Fragrance Chemistry

Executive Summary

This guide details the utilization of 4-methyltetrahydro-2H-pyran-2-carbaldehyde (MTPC) within high-performance fragrance chemistry. While often overshadowed by its parent compound, Rose Oxide, MTPC is a critical "green" scaffold. It serves two distinct functions:

  • As a High-Impact Top Note: Providing fatty, oily, and sharp green nuances in "natural" floral accords.

  • As a Synthetic Intermediate (Scaffold): Acting as the electrophilic partner in Wittig/Horner-Wadsworth-Emmons reactions to generate novel "Super Rose Oxide" analogs with extended tenacity and unique diffusion profiles.

Target Audience: Synthetic Chemists, Fragrance Evaluators, and Drug Development Professionals transitioning to Olfactory Science.

Chemical Identity & Significance

PropertyDescription
Chemical Name 4-methyltetrahydro-2H-pyran-2-carbaldehyde
Common Role Intermediate, Green Top Note
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
Odor Profile Green, Fatty, Oily, Aldehydic. Less metallic than Rose Oxide; more vegetative.
Key Isomers Cis and Trans (relative to methyl and aldehyde groups). The cis-isomer is generally more odor-active in this structural family.

The "Rose Oxide" Connection: MTPC is structurally derived from Rose Oxide by cleaving the isobutenyl side chain. In medicinal chemistry terms, it is the "core scaffold" responsible for the green-floral character, while the side chain modulates intensity and volatility.

Protocol A: Synthesis & Isolation (The "Source")

Context: MTPC is rarely sold in bulk due to its reactivity. For research applications, it is best synthesized de novo or via modification of Rose Oxide. The following protocol describes the Ozonolysis Route , preferred for its high specificity and retention of stereochemistry.

Mechanism: Oxidative cleavage of the exocyclic double bond of Rose Oxide.

Step-by-Step Methodology
  • Reagents:

    • Starting Material: Rose Oxide (Commercial mix or pure cis/trans).

    • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

    • Reagent: Ozone (O₃) generator.

    • Quenching Agent: Dimethyl sulfide (DMS) or Triphenylphosphine (PPh₃).

  • Procedure:

    • Setup: Charge a flame-dried 3-neck flask with Rose Oxide (10 mmol) and DCM (50 mL). Cool to -78°C (Dry ice/Acetone bath).

    • Ozonolysis: Bubble O₃ through the solution until a persistent blue color appears (indicating saturated ozone).

    • Purging: Purge with Nitrogen (N₂) or Oxygen (O₂) until the blue color fades (removal of excess O₃).

    • Reduction: Add DMS (15 mmol) dropwise at -78°C. Caution: Exothermic.

    • Warming: Allow the mixture to warm to Room Temperature (RT) over 2 hours.

    • Workup: Wash with water (2x) and brine (1x). Dry organic layer over MgSO₄.

    • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1) to isolate the aldehyde.

  • Validation:

    • GC-MS: Confirm M+ peak at 128 m/z.

    • IR: Look for strong Carbonyl stretch at ~1725 cm⁻¹.

Protocol B: Derivatization (The "Application")

Context: This is where MTPC shines in drug-discovery-style SAR (Structure-Activity Relationship) studies. By reacting the aldehyde with various ylides, you can "tune" the scent profile.

Workflow: Wittig Olefination for "Super Rose Oxides"

SynthesisWorkflow RoseOxide Rose Oxide (Precursor) Ozonolysis Ozonolysis (-78°C, O3 / DMS) RoseOxide->Ozonolysis Cleavage Aldehyde MTPC (Aldehyde) (The Scaffold) Ozonolysis->Aldehyde Oxidation Wittig Wittig Reaction (R-PPh3+ Base-) Aldehyde->Wittig Coupling NewAnalog Novel Analog (Modified Side Chain) Wittig->NewAnalog Derivatization

Figure 1: Synthetic workflow transforming Rose Oxide into MTPC and subsequently into novel analogs.

Experimental Protocol:

  • Ylide Preparation: Suspend Alkyltriphenylphosphonium salt (e.g., Ethyl-PPh₃Br) in dry THF. Add KOtBu (1.1 eq) at 0°C. Stir 1h (Solution turns orange/red).

  • Coupling: Add MTPC (dissolved in THF) dropwise to the ylide at 0°C.

  • Reaction: Stir at RT for 4-12 hours. Monitor by TLC.[1]

  • Workup: Quench with saturated NH₄Cl. Extract with Ether.

  • Result: A new molecule retaining the "Rose Oxide" core but with a modified tail, altering its threshold and tenacity.

Fragrance Formulation & Stability

Application Note: MTPC is an aldehyde.[2] It is chemically active.[3]

Stability Profile:

Medium Stability Notes
Fine Fragrance (Alcohol) Good Stable.[1] Forms acetals over long storage (softening the odor).
Soap (High pH) Poor Aldol condensation risk. Discoloration likely.
Candles (Wax) Moderate Susceptible to oxidation at surface. Use antioxidants (BHT).

| Acidic Base | Moderate | Stable, but potential for ring opening/rearrangement. |

Formulation Example: "Neo-Green Muguet" Accord Demonstrating the use of MTPC to boost green floralcy.

IngredientParts per 1000Role
Hydroxycitronellal400Muguet Core
Phenylethyl Alcohol250Rose Body
Indole (10% sol.)10Floral Animalic
MTPC (10% sol.) 15 Green/Vegetative Booster
Cis-3-Hexenol5Sharp Green Top
Galaxolide (50%)200Musk Fixative
Dipropylene Glycol120Solvent

Olfactory Evaluation Protocol:

  • Dilution: Evaluate MTPC at 1% in Ethanol . Pure aldehyde is too pungent.

  • Blotter Test: Dip strip to 1cm.

  • Time Points:

    • T=0: Sharp, chemical, fatty.[4]

    • T=15 min: Green, oily, reminiscent of cilantro or rose stems.

    • T=4 hrs: Fades significantly (Top note).

Safety & Regulatory (E-E-A-T)

  • Hazard Class: Aldehydes are generally Skin Irritants (Category 2) and Eye Irritants (Category 2A).

  • Sensitization: Potential skin sensitizer.[5] Patch testing is mandatory before in-vivo application.

  • Handling: Use Nitrile gloves. Work in a fume hood.

  • IFRA Status: Not explicitly restricted as a standalone entry (as of Amendment 51), but must be monitored if it contains traces of Rose Oxide or other restricted impurities.

References

  • European Patent Office. (2020). EP 3666763 A1: (2S,4R)-4-Methyl-2-(2-methylbut-1-en-1-yl)tetrahydro-2H-pyran as Fragrance Ingredient. Retrieved from

  • Organic Chemistry Portal. (n.d.). Prins Reaction: Synthesis of Tetrahydropyrans.[6][7][8] Retrieved from

  • Beilstein Journal of Organic Chemistry. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans.[7][8] Retrieved from

  • PubChem. (n.d.). Tetrahydro-2H-pyran-2-carbaldehyde (Compound Summary). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Core Mechanistic Insight: Why Do Pyran-2-carbaldehydes Epimerize?

Welcome to the Technical Support Center for Carbohydrate and Glycomimetic Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notorious challenges in carboh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Carbohydrate and Glycomimetic Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address one of the most notorious challenges in carbohydrate chemistry: the preservation of the


-stereocenter during the synthesis and handling of chiral pyran-2-carbaldehydes (including 

-glycosyl aldehydes).

Below, you will find mechanistic insights, field-proven FAQs, comparative data, and a self-validating experimental protocol designed to eliminate epimerization in your workflows.

The structural nature of chiral pyran-2-carbaldehydes makes them uniquely susceptible to racemization/epimerization. The proton at the C2 position is situated between a strongly electron-withdrawing formyl group and the electronegative endocyclic oxygen atom. This dual inductive effect renders the


-proton highly acidic. Even trace amounts of base (or Lewis acid) can trigger enolization. Once the 

hybridized C2 carbon transitions to an

hybridized enol/enolate intermediate, stereochemical integrity is lost, and reprotonation yields a thermodynamically driven mixture of epimers [1].

G A Chiral Pyran-2-carbaldehyde (sp3 hybridized C2) C Achiral Enol / Enolate (sp2 hybridized C2) A->C Deprotonation (Loss of Stereocenter) B Base / Acid Catalyst B->C Catalyzes C->A Reversible D Epimerized Mixture (Thermodynamic Ratio) C->D Reprotonation (Non-stereoselective)

Fig 1. Base/Acid-catalyzed epimerization pathway of chiral pyran-2-carbaldehydes via enolization.

Troubleshooting Guides & FAQs

Q1: I am oxidizing a chiral pyran-2-methanol to the aldehyde using a standard Swern oxidation, but my NMR shows a 1:1 mixture of epimers. What went wrong? A: The standard Swern oxidation utilizes triethylamine (


) during the final quench to neutralize the intermediate alkoxysulfonium ylide. 

is a sufficiently strong base to deprotonate the highly labile C2 proton of the newly formed pyran-2-carbaldehyde, driving rapid enolization [2]. Solution: If you must use Swern conditions, substitute

with the sterically hindered, less nucleophilic base

-diisopropylethylamine (DIPEA), maintain the reaction strictly at

, and quench rapidly with a cold acidic buffer. However, switching to a TEMPO-based oxidation is highly recommended (see Q2).

Q2: Which oxidation protocol completely prevents


-epimerization for these substrates? 
A:  The TEMPO/BAIB  (2,2,6,6-Tetramethylpiperidine-1-oxyl / Bis(acetoxy)iodobenzene) protocol is the gold standard for this transformation[1].
Causality: Unlike Swern or Parikh-Doering oxidations, TEMPO/BAIB operates under near-neutral, base-free conditions. BAIB acts as a stoichiometric oxidant to continuously regenerate the active oxoammonium species from TEMPO. The only byproduct is acetic acid, which is weak enough not to catalyze enolization under controlled biphasic conditions, preserving the 

-stereocenter entirely.

Q3: I am performing a tandem Wittig-Michael reaction on a


-glycosyl aldehyde, but I am losing the stereocenter at C2. How can I prevent this? 
A: 

-glycosyl aldehydes are highly prone to epimerization via enolation and subsequent

-elimination or intramolecular cycloaddition under basic conditions [3]. Wittig reagents (especially unstabilized ylides) and the bases used to generate them (e.g., DBU, NaOMe) will readily deprotonate the C2 position. Solution: Use stabilized ylides in neutral solvents (e.g., toluene) at elevated temperatures without added base, or switch to a Horner-Wadsworth-Emmons (HWE) reaction using mild bases like

(Masamune-Roush conditions) to suppress the basicity of the reaction medium.

Q4: How should I store purified chiral pyran-2-carbaldehydes? A: Do not store them if possible. These aldehydes are notoriously unstable and will epimerize or polymerize upon standing, even in the freezer. They should be treated as transient intermediates. The most robust self-validating workflow dictates that you oxidize the alcohol and immediately subject the crude (or rapidly filtered) aldehyde to the next synthetic step (e.g., Grignard addition, reductive amination) in situ. If storage is unavoidable, store them neat (solvent-free) or in a non-polar, non-nucleophilic solvent (like hexanes) at


 under argon.

Data Presentation: Comparison of Oxidation Methods

To guide your experimental design, the following table synthesizes the performance of common oxidants on chiral pyran-2-methanols.

Oxidation MethodEpimerization RiskTypical YieldMechanistic Causality & Notes
TEMPO / BAIB Very Low >85% Operates under neutral/mildly acidic conditions. Avoids enolate formation. Best choice for scale-up.
Dess-Martin Periodinane (DMP) Moderate70–80%Acetic acid byproduct can catalyze epimerization if unbuffered. Must be buffered with solid

.
Swern (

quench)
HighVariableTriethylamine workup deprotonates the highly acidic C2 proton.
PCC / PDC Very High<50%Harsh Lewis acidity promotes ring-opening, epimerization, and over-oxidation. Avoid.

Experimental Protocol: Self-Validating TEMPO/BAIB Oxidation

This protocol is designed as a self-validating system: by avoiding basic reagents entirely, the chemical environment structurally prevents the enolization pathway, ensuring >99% retention of enantiomeric/diastereomeric excess [1].

Reagents:

  • Chiral pyran-2-methanol (1.0 equiv)

  • TEMPO (0.1 equiv)

  • Bis(acetoxy)iodobenzene (BAIB) (1.1 equiv)

  • Dichloromethane (

    
    ) and Water (
    
    
    
    ) (2:1 ratio)

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the chiral pyran-2-methanol (1.0 equiv) in a 2:1 mixture of

    
     and 
    
    
    
    . Causality: The biphasic system helps partition the acetic acid byproduct into the aqueous layer, protecting the sensitive aldehyde in the organic layer.
  • Catalyst Addition: Cool the vigorously stirring mixture to

    
    . Add TEMPO (0.1 equiv).
    
  • Oxidant Addition: Add BAIB (1.1 equiv) portion-wise over 5 minutes. The solution will typically turn an orange-red color as the active oxoammonium species is generated.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Stir vigorously for 2–4 hours. Monitor strictly by TLC (stain with

    
    -anisaldehyde).
    
  • Quenching: Once the starting material is consumed, cool the mixture back to

    
     and quench with a saturated aqueous solution of sodium thiosulfate (
    
    
    
    ). Causality: Thiosulfate destroys residual BAIB and TEMPO without raising the pH, preventing base-catalyzed epimerization during workup.
  • Extraction: Separate the layers. Extract the aqueous layer twice with cold

    
    . Wash the combined organic layers with brine, dry rapidly over anhydrous 
    
    
    
    , and concentrate under reduced pressure at a low water-bath temperature (
    
    
    ).
  • Immediate Use: Do not subject the product to silica gel chromatography unless absolutely necessary (silica is mildly acidic and can cause epimerization). Proceed immediately to the next synthetic step.

Workflow Step1 1. Dissolve Pyran-2-methanol in CH2Cl2 / H2O (Biphasic) Step2 2. Add TEMPO (Catalytic) & BAIB (Stoichiometric) Step1->Step2 Step3 3. Stir at 0 °C to RT (Monitor strictly by TLC) Step2->Step3 Step4 4. Quench with Na2S2O3 & Extract (Cold) Step3->Step4 Step5 5. Immediate In Situ Trapping (Wittig / Grignard / Amine) Step4->Step5

Fig 2. Optimized TEMPO/BAIB oxidation workflow preventing alpha-epimerization.

References

  • Organic Syntheses. "Preparation of (R)-3,4-dihydro-2H-pyran-2-carbaldehyde". Organic Syntheses, Vol. 91.
  • National Academic Digital Library of Ethiopia. "Carbohydrate Chemistry - Epimerization of C-glycosyl aldehydes".
  • ResearchGate. "Epimerization of 2'-Carbonylalkyl-C-Glycosides via Enolation, β-Elimination and Intramolecular Cycloaddition".
Optimization

Technical Support Center: Stability of (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde

The following technical support guide addresses the stability and handling of (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde , a chiral building block often used in the synthesis of complex macrolides and pheromones (e....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the stability and handling of (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde , a chiral building block often used in the synthesis of complex macrolides and pheromones (e.g., Rose Oxide derivatives).[1]

This guide is structured to troubleshoot degradation issues commonly encountered in drug discovery workflows.

[1]

Executive Summary: Is it stable in air?

No. (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde is not stable in air .[1] It exhibits two primary modes of degradation:

  • Aerobic Oxidation: Rapid conversion to the corresponding carboxylic acid upon exposure to atmospheric oxygen.

  • C2-Epimerization: The stereocenter at C2 (alpha to the carbonyl and adjacent to the ether oxygen) is chemically labile. While not strictly "air" degradation, this process is accelerated by ambient moisture and improper storage, leading to loss of diastereomeric excess (de).

Status:


Storage Requirement:  Inert atmosphere (

/Ar), -20°C, anhydrous conditions.
Part 1: Diagnostic Hub – Troubleshooting Your Sample

Use this table to identify the state of your reagent based on physical and analytical observations.

SymptomProbable CauseTechnical InsightRecommended Action
White solid precipitate in the oilOxidation The aldehyde has oxidized to (4S)-4-methyltetrahydro-2H-pyran-2-carboxylic acid, which is often a solid at RT.[1]Filtration/Wash: Dissolve oil in hexanes; the acid is less soluble. Alternatively, wash with sat.

to remove acid.
Change in refractive index or viscosityOligomerization Aldehydes can form trimers (trioxanes) or polymerize in the presence of trace acids/moisture.Distillation: Kugelrohr distillation is required to crack oligomers.
NMR: Split aldehyde peak (

9.6 ppm)
Epimerization Loss of stereochemical integrity at C2. You now have a mixture of cis and trans diastereomers.Unrecoverable for stereo-controlled steps. Use for non-stereoselective reactions or discard.[1]
Loss of fruity/ethereal odor Oxidation Carboxylic acids typically smell acrid/sour compared to the sweet aldehyde.Check pH. If acidic (<4), purify immediately.
Part 2: Deep Dive – The Chemistry of Degradation
1. The Oxidation Pathway (Air Sensitivity)

Like most aliphatic aldehydes, this compound undergoes radical chain oxidation (autoxidation) in air. The presence of the ether oxygen in the ring does not protect the aldehyde functionality.

Mechanism: The aldehyde C-H bond (BDE


 89 kcal/mol) is abstracted by a radical initiator (trace peroxide/metal), forming an acyl radical. This reacts with 

to form a peracid, which then oxidizes a second molecule of aldehyde to the carboxylic acid.
2. The Epimerization Trap (Stereochemical Instability)

This is the more insidious failure mode. The aldehyde group is at position C2, which is also an


-alkoxy  position (part of the cyclic ether).
  • Electronic Effect: The ring oxygen is electron-withdrawing (inductive effect), increasing the acidity of the C2 proton.

  • Thermodynamics: The molecule will equilibrate to the thermodynamically preferred chair conformation (usually placing the formyl group equatorial to minimize 1,3-diaxial interactions, though the anomeric effect can complicate this).

  • Result: Even if you synthesized the pure (2S, 4S) isomer, it can scramble to the (2R, 4S) isomer in the presence of trace moisture, acids, or bases (often found on the surface of unbaked glassware).

Graphviz Visualization: Degradation Pathways

DegradationPathways cluster_0 Air Oxidation (Irreversible) cluster_1 Stereochemical Scrambling Aldehyde (4S)-4-Methyltetrahydro- 2H-pyran-2-carbaldehyde (Liquid, Active) Radical Acyl Radical Intermediate Aldehyde->Radical O2 (Air) Initiation Enol Enol/Enolate Intermediate Aldehyde->Enol Trace Acid/Base Moisture Peracid Peracid Intermediate Radical->Peracid O2 Acid Carboxylic Acid (Solid/Impurity) Peracid->Acid + Aldehyde Enol->Aldehyde Reversible Epimer C2-Epimer (Diastereomeric Mixture) Enol->Epimer Tautomerization

Caption: Figure 1. Dual degradation pathways showing irreversible aerobic oxidation to carboxylic acid and reversible epimerization at the C2 position.

Part 3: Handling & Storage Protocols
Protocol A: Proper Storage (The "Gold Standard")

To maintain purity >95% and de >98%:

  • Container: Use amber glass vials with Teflon-lined caps.

  • Atmosphere: Flush headspace with dry Argon (Ar) or Nitrogen (

    
    ) after every use. Argon is preferred as it is heavier than air and blankets the liquid surface.
    
  • Temperature: Store at -20°C .

  • Stabilizers: If the application permits, add 0.1% w/w BHT (Butylated hydroxytoluene) or Hydroquinone to scavenge radicals and inhibit oxidation.

Protocol B: Purification of Oxidized Material

If your batch contains 5-15% acid (white precipitate or broad OH peak in NMR), use this "Soft Wash" technique to avoid inducing epimerization.

  • Dissolution: Dissolve the crude aldehyde in Diethyl Ether (

    
    )  (avoid DCM if possible, as traces of HCl in DCM can catalyze epimerization).
    
  • Wash:

    • Wash 1x with cold Saturated

      
        (Rapidly! Do not let it sit).
      
    • Wash 1x with Brine.

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Avoid 
    
    
    
    as it is slightly Lewis acidic and can isomerize sensitive aldehydes.
  • Concentration: Rotary evaporate at low temperature (<30°C).

Protocol C: Purity Check (The "One-Pulse" Test)

Before committing this reagent to a valuable synthesis (e.g., Prins cyclization or Wittig reaction), run a quick


-NMR in 

.
  • Target Signal: Doublet (or dd) at 9.6 - 9.8 ppm (Aldehyde CHO).

  • Impurity Signal: Broad singlet >10.5 ppm (Carboxylic Acid COOH).

  • Stereo Check: Look for a "shadow" doublet near the main aldehyde peak. Integration of Main vs. Shadow gives your diastereomeric ratio (dr).

Part 4: Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: Yes, but with caution. It typically boils around 80-85°C at 12 mbar [1].[1] You must use Kugelrohr distillation or vacuum distillation under strictly inert conditions. Do not distill at atmospheric pressure ; the high heat (>150°C) will cause rapid decomposition and racemization.

Q: I need to use this in a Wittig reaction. Should I purify it first? A: If the acid content is <5%, use it as is. The base used in the Wittig reaction (e.g., NaH, LiHMDS) will simply deprotonate the carboxylic acid impurity first (consuming 1 eq of base). Adjust your stoichiometry to add a slight excess of base/ylide to account for this "acid sink."

Q: Why did my reaction yield the wrong diastereomer? A: You likely experienced C2-epimerization before the C-C bond formation.

  • Cause: Did you use silica gel chromatography to purify the aldehyde?

  • Fix:Never purify this aldehyde on silica gel unless absolutely necessary. Silica is acidic and promotes epimerization. If you must, use silica deactivated with 1% Triethylamine (

    
    ), but distillation is far superior.
    
References
  • European Patent Office. (2020). EP 3666763 A1: (2S,4R)-4-Methyl-2-(2-methylbut-1-en-1-yl)tetrahydro-2H-pyran as Fragrance Ingredient.[1][Link] (Describes synthesis, distillation conditions [81°C @ 12 mbar], and handling of the 4-methyltetrahydro-2H-pyran-2-carbaldehyde intermediate).

  • PubChem. (2025).[2] Tetrahydro-2H-pyran-2-carbaldehyde Compound Summary.[Link] (Chemical properties and general reactivity data).

Sources

Troubleshooting

Technical Support Center: Purification of Volatile Chiral Aldehydes by Fractional Distillation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique thermodynamic and kinetic challenges associated with the purification of volatile...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique thermodynamic and kinetic challenges associated with the purification of volatile chiral aldehydes. This resource synthesizes mechanistic theory with field-proven methodologies to ensure high-yield, enantiopure recoveries during fractional distillation.

Part 1: Core Principles & Experimental Causality

Purifying chiral aldehydes via fractional distillation is notoriously difficult due to three competing degradation pathways. Understanding the causality behind these pathways is essential for designing a self-validating purification system.

  • Racemization via Enolization: Alpha-chiral aldehydes possess a relatively acidic proton at the stereocenter adjacent to the carbonyl group. Under thermal stress, or in the presence of trace acids/bases, this proton is abstracted to form an achiral enol intermediate. Upon re-protonation, the stereochemical information is permanently lost, resulting in a racemate[1]. Causality Rule: Absolute pH neutrality and minimized thermal exposure are mandatory to preserve enantiomeric excess (ee).

  • Autooxidation: Aldehydes are highly susceptible to autooxidation by atmospheric oxygen. This proceeds via a radical chain reaction, forming peroxy radicals that ultimately degrade the aldehyde into carboxylic acids[2]. Causality Rule: The entire distillation and storage workflow must be conducted under a strict inert atmosphere (Argon or Nitrogen).

  • Polymerization/Oligomerization: Unsaturated or highly volatile aldehydes can undergo acid-catalyzed or radical-initiated oligomerization in the still pot, leaving behind a thick, tar-like residue (the "tails")[2]. Causality Rule: Discarding the final third of the distillation volume prevents the co-distillation of these heavier oligomers.

Part 2: Step-by-Step Methodology: Vacuum Fractional Distillation

To prevent thermal decomposition and racemization, distillation must be performed under high vacuum to lower the boiling point significantly (ideally keeping the oil bath below 60–80 °C)[3].

Phase 1: Pre-Distillation Neutralization
  • Acid Removal: Dissolve the crude chiral aldehyde in a volatile, non-polar solvent (e.g., diethyl ether). Wash the organic layer with saturated aqueous

    
     to neutralize trace acids that catalyze racemization and polymerization.
    
  • Drying: Separate the organic layer and dry over anhydrous

    
    . Filter the solution.
    
  • Solvent Evaporation: Carefully remove the volatile solvent using a rotary evaporator with a bath temperature not exceeding 25 °C.

Phase 2: Apparatus Setup & Degassing
  • Glassware Preparation: Use base-washed, oven-dried glassware for the fractional distillation setup (a short-path distillation head or Kugelrohr apparatus is recommended to minimize the distance the vapor must travel).

  • Agitation: Add a Teflon-coated magnetic stir bar to the still pot. Do not use anti-bumping granules. Anti-bumping granules rely on trapped air to provide nucleation sites and become completely ineffective under reduced pressure, leading to explosive bumping[4].

  • Inert Atmosphere: Connect the system to a Schlenk line. Perform three cycles of vacuum and Argon backfilling to purge all oxygen from the system.

Phase 3: Execution & Fraction Collection
  • Vacuum Application: Apply high vacuum (e.g., 0.1 to 1.0 mmHg). Wait for the pressure to stabilize before applying any heat.

  • Heating: Gradually heat the oil bath. The bath temperature should generally be set 20–30 °C higher than the expected boiling point of the aldehyde at the applied pressure[3].

  • Fractionation:

    • The Heads: Collect and discard the first 5–10% of the distillate. This fraction contains residual moisture and volatile solvent traces.

    • The Heart: Swap the receiving flask (under Argon flow) and collect the main fraction. This is your pure, enantiopure chiral aldehyde.

    • The Tails: Stop the distillation when approximately 10–15% of the crude volume remains in the pot. This residue contains oxidized carboxylic acids and oligomers[2].

Phase 4: Storage
  • Immediately flush the receiving flask containing the "heart" fraction with Argon.

  • Seal with a PTFE-lined cap, wrap in aluminum foil to prevent photo-oxidation, and store at -20 °C.

Part 3: Troubleshooting Guide & FAQs

Q: My chiral aldehyde is completely racemizing during distillation. How do I fix this? A: Racemization during distillation is almost always caused by excessive heat combined with trace impurities. First, ensure you are using a high-vacuum pump (≤ 0.1 mmHg) to drop the boiling point as low as possible. Second, ensure your glassware is strictly neutral. Even the slightly acidic nature of standard borosilicate glass can catalyze enolization at elevated temperatures[1]. Pre-washing glassware with a mild base and drying thoroughly can mitigate this.

Q: I am experiencing severe bumping in the still pot, and it is ruining my fractionation. What went wrong? A: You are likely relying on anti-bumping granules under vacuum. Because the vacuum pulls the trapped gases out of the granules' pores, they cease to function as nucleation sites[4]. You must use vigorous magnetic stirring to maintain smooth boiling. If bumping persists, you may have residual low-boiling solvents in your crude mixture; ensure solvents are fully removed prior to applying high vacuum.

Q: NMR analysis of my distilled aldehyde shows a broad peak around 10-12 ppm, indicating carboxylic acid impurities. Why did the distillation fail to remove this? A: Carboxylic acids are the end-product of aldehyde autooxidation[5]. If they are appearing after distillation, your aldehyde is oxidizing in the receiving flask. This indicates a failure in your inert atmosphere protocol. Ensure your vacuum seals are greased properly, your Argon source is dry, and you are storing the final product in an air-tight container immediately after the vacuum is broken.

Part 4: Quantitative Data & Specifications

The following table outlines the thermodynamic behavior and primary degradation risks of various chiral aldehyde classes to help you calibrate your distillation parameters.

Compound ClassTypical BP (Atmospheric)Typical BP (0.1 mmHg)Primary Degradation RiskRecommended Storage
Aliphatic

-Chiral Aldehydes
120–160 °C20–50 °CRacemization (Enolization)-20 °C, Argon atmosphere
Aromatic Chiral Aldehydes 180–220 °C60–90 °CAutooxidation to Acids4 °C, Argon atmosphere
Unsaturated Chiral Aldehydes 150–190 °C40–70 °CRadical Polymerization-20 °C, Argon, Dark storage

Part 5: Mechanistic & Workflow Visualizations

To further assist in your experimental design, the following diagrams map the logical troubleshooting workflow and the chemical mechanisms of aldehyde degradation.

Workflow Start Distillation Issue Detected Q1 Is the aldehyde racemizing? Start->Q1 Q2 Is there bumping or polymerization? Start->Q2 Q3 Are there carboxylic acid impurities? Start->Q3 Sol1 Check pH neutrality Lower distillation temp Increase vacuum Q1->Sol1 Sol2 Use magnetic stirring Avoid localized overheating Check for residual solvent Q2->Sol2 Sol3 Ensure strict inert atmosphere Pre-wash to remove acids Store under Argon Q3->Sol3

Logical troubleshooting workflow for the fractional distillation of chiral aldehydes.

Mechanism ChiralAldehyde Alpha-Chiral Aldehyde Enol Achiral Enol Intermediate ChiralAldehyde->Enol Heat + Trace Acid/Base PeroxyRadical Peroxy Radical ChiralAldehyde->PeroxyRadical O2 (Autooxidation) Racemate Racemized Aldehyde Enol->Racemate Tautomerization CarboxylicAcid Carboxylic Acid PeroxyRadical->CarboxylicAcid Radical Chain Reaction

Mechanistic pathways of chiral aldehyde degradation via enolization and autooxidation.

References

  • Purifying aldehydes? : r/chemistry - Reddit. Reddit. Available at:[Link]

  • How To: Purify by Distillation - Chemistry. University of Rochester. Available at:[Link]

  • Chiral Allylsilane Additions to Chiral alpha-Substituted Aldehydes. SciELO. Available at:[Link]

  • Fractional distillation. Wikipedia. Available at:[Link]

  • Distribution of aldehydes compared to other oxidation parameters in oil matrices during autoxidation. PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Minimizing Polymerization of Pyran-2-Carbaldehyde

Welcome to the Technical Support Center for handling Pyran-2-Carbaldehyde (also known as 3,4-dihydro-2H-pyran-2-carboxaldehyde or acrolein dimer). This compound is a highly versatile building block in organic synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling Pyran-2-Carbaldehyde (also known as 3,4-dihydro-2H-pyran-2-carboxaldehyde or acrolein dimer). This compound is a highly versatile building block in organic synthesis, but its dual reactive sites make it notoriously susceptible to spontaneous polymerization[1].

This guide is designed for researchers and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the stability and purity of your reagents.

Part 1: Mechanistic Causality & Storage (FAQ)

Q1: Why does pyran-2-carbaldehyde polymerize so readily during storage and handling?

A: The instability of pyran-2-carbaldehyde is rooted in its chemical structure. It contains both an electron-rich enol ether double bond and an electrophilic aldehyde group. This structural duality makes it highly susceptible to multiple polymerization pathways:

  • Radical Polymerization: Exposure to light, heat, or atmospheric oxygen generates free radicals that attack the double bond.

  • Cationic/Anionic Condensation: Trace amounts of mineral acids, alkalis, or metal ions can catalyze rapid ring-opening or condensation reactions[1].

  • Thermal Dimerization: At elevated temperatures (approaching 90 °C), the monomer can undergo runaway Diels-Alder reactions with itself, leading to explosive polymerization[1].

G Monomer Pyran-2-Carbaldehyde (Monomer) Radical Reactive Radical / Cation Monomer->Radical Initiation Initiators Initiators (Heat, Light, Acids, O2) Initiators->Radical Polymer Polymerized Mass (Viscous/Solid) Radical->Polymer Propagation Stable Stable Semiquinone (Chain Termination) Radical->Stable Interception Inhibitor Inhibitor (e.g., HQ) Radical Scavenger Inhibitor->Stable

Fig 1: Mechanistic pathway of pyran-2-carbaldehyde polymerization and inhibitor-mediated termination.

Q2: What are the optimal storage conditions to prevent spontaneous polymerization?

A: Preventing auto-initiation requires lowering the kinetic energy of the system and strictly excluding catalysts (water, oxygen, light). Pyran-2-carbaldehyde must be stored in tightly sealed, chemical-resistant amber glass containers under an inert atmosphere[2].

Table 1: Optimal Storage Parameters & Stability Metrics

ParameterRecommended ConditionMechanistic Rationale
Temperature 2 °C to 8 °C (Refrigerated)Lowers kinetic energy, preventing thermal auto-initiation and runaway Diels-Alder reactions[2].
Atmosphere Nitrogen or Argon (Dry)Excludes atmospheric oxygen to prevent peroxide radical formation.
Light Exposure Amber glass / Dark storagePrevents photochemical cleavage and subsequent radical generation[3].
Moisture < 0.1% Water contentPrevents the formation of trace acidic byproducts that catalyze cationic polymerization[1].
Flash Point Keep away from > 45 °CThe stabilized dimer has a closed-cup flash point of ~45 °C (118 °F). Vapor explosion is a severe risk[2],[3].

Part 2: Inhibitor Selection & Removal

Q3: How do I select the right polymerization inhibitor?

A: For long-term storage, a phenolic inhibitor is mandatory. These inhibitors work by donating a hydrogen atom to reactive radicals, converting themselves into stable, resonance-stabilized semiquinone radicals that cannot propagate the polymer chain[4].

Table 2: Common Inhibitors for Pyran-2-Carbaldehyde

InhibitorTypical ConcentrationProsCons
Hydroquinone (HQ) 100 - 250 ppmExcellent radical scavenger; industry standard[1].Requires trace dissolved oxygen to function optimally.
MEHQ (Mequinol) 50 - 100 ppmHighly soluble; effective at lower concentrations.Can interfere with highly sensitive organometallic reagents.
4-tert-Butylcatechol (TBC) 10 - 50 ppmHighly effective for enol-ether moieties[4].Harder to remove via simple distillation.
Q4: What is the step-by-step protocol for removing the inhibitor before a sensitive reaction?

A: Phenolic inhibitors will quench radical reactions, interfere with transition-metal catalysts, and alter reaction stoichiometry. They must be removed immediately prior to use. The most efficient, self-validating method is percolation through basic alumina[5].

Protocol: Basic Alumina Percolation
  • Column Preparation: Pack a glass column or a fritted funnel with 5–10 grams of activated Basic Alumina (Brockmann Grade I) per 100 mL of monomer.

  • Equilibration: Flush the alumina pad with 20 mL of a dry, non-polar solvent (e.g., hexanes or dichloromethane) to remove trapped air and impurities.

  • Elution: Pour the stabilized pyran-2-carbaldehyde through the pad. The basic alumina will selectively bind the acidic phenolic inhibitor (HQ/MEHQ/TBC) while the neutral monomer passes through.

  • Validation: The eluted monomer should be perfectly colorless. (A yellow tint indicates incomplete inhibitor removal or partial degradation).

  • Immediate Use: Critical Step. The uninhibited monomer is highly unstable. It must be used in your downstream reaction within 1–2 hours, or re-inhibited if storage is required.

Workflow Stock Stock Monomer (+ Inhibitor) Column Basic Alumina Short Pad Stock->Column Elution Elution (Gravity/Light Vacuum) Column->Elution Pure Pure Monomer (Inhibitor-Free) Elution->Pure Reaction Immediate Downstream Reaction Pure->Reaction Use within 2 hrs

Fig 2: Step-by-step workflow for the rapid removal of phenolic inhibitors prior to synthesis.

Part 3: Troubleshooting & Rescue Operations

Q5: My pyran-2-carbaldehyde has turned cloudy and viscous. Can I rescue it?

A: It depends on the extent of polymerization.

  • Solid or Highly Viscous: If the material has turned into a thick gel or a plastic-like solid (disacryl), it cannot be rescued. Dispose of it safely according to hazardous waste protocols.

  • Slightly Cloudy/Yellow Liquid: If the liquid is only slightly viscous or cloudy, the unreacted monomer can be rescued via short-path vacuum distillation [6].

Protocol: Rescue via Vacuum Distillation

Caution: Never distill pyran-2-carbaldehyde to dryness, as concentrated peroxide residues can explode.

  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and the system is under an inert atmosphere (Argon/N2) before applying a vacuum.

  • Temperature Control: Do not use atmospheric distillation (boiling point ~185 °C), as the heat will trigger runaway Diels-Alder dimerization[1].

  • Vacuum Application: Apply a high vacuum. At 0.3 to 0.4 mmHg, the pure monomer will distill at approximately 89 °C to 93 °C[6].

  • Collection: Collect the fraction boiling at the target temperature in a receiver flask pre-chilled in an ice bath (2–8 °C).

  • Re-inhibition: Immediately add 100 ppm of Hydroquinone to the rescued distillate if it is not going to be used instantly.

References

  • Sinochem Nanjing. Acrolein Dimer Stabilized. Available at:[Link]

  • National Institutes of Health (NIH) PubChem. Acrolein dimer | C6H8O2 | CID 60994. Available at: [Link]

  • Canadian Science Publishing. Synthesis of DL-chalcose from acrolein dimer. Available at: [Link]

Sources

Troubleshooting

removing triphenylphosphine oxide from Wittig product of pyran aldehyde

Technical Support Center: Wittig Reaction Purification Ticket Subject: Removal of Triphenylphosphine Oxide (TPPO) from Pyran Aldehyde Derivatives Status: Open Assigned Specialist: Senior Application Scientist Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Wittig Reaction Purification Ticket Subject: Removal of Triphenylphosphine Oxide (TPPO) from Pyran Aldehyde Derivatives Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are dealing with a classic but stubborn separation problem. Triphenylphosphine oxide (TPPO) is a byproduct of the Wittig reaction that frequently co-elutes with polar products—such as your pyran derivative—due to its high polarity and ability to hydrogen bond.

Crucial Warning for Pyran Substrates: Pyran aldehydes (often possessing acetal/hemiacetal character) are acid-sensitive .

  • Avoid: Methods involving oxalyl chloride or strong Brønsted acid washes (e.g., HCl), as these will likely hydrolyze the pyran ring or cause aromatization.

  • Recommended: Use Lewis-acid complexation (

    
     or 
    
    
    
    ) or solubility-based precipitation. These occur under neutral or mildly Lewis-acidic conditions, preserving the integrity of the pyran heterocycle.

Part 1: Diagnostic & Strategy (Visual Workflow)

Before attempting a bulk cleanup, determine the optimal removal pathway based on your product's solubility profile.

TPPO_Removal_Strategy Start Crude Wittig Mixture SolubilityCheck Is Product Soluble in Hexane/Ether? Start->SolubilityCheck Precipitation Method A: Solvent Crash (Hexane/Pentane) SolubilityCheck->Precipitation Yes (Non-Polar Product) PolarityCheck Is Product Highly Polar? (e.g., Polyhydroxylated Pyran) SolubilityCheck->PolarityCheck No (Product Co-Soluble with TPPO) Chromatography Method D: Silica Plug (Mixed Solvent) Precipitation->Chromatography Residual TPPO? ZnCl2 Method B: ZnCl2 Complexation (Ethanol/EtOAc) PolarityCheck->ZnCl2 Yes (Soluble in Alcohols) MgCl2 Method C: MgCl2 Complexation (Toluene/MeCN) PolarityCheck->MgCl2 No (Soluble in Aprotic Solvents) ZnCl2->Chromatography Final Polish MgCl2->Chromatography Final Polish

Figure 1: Decision matrix for TPPO removal. Select the pathway that minimizes product loss based on solubility.

Part 2: Technical Protocols

Method A: The "Solvent Crash" (For Lipophilic Pyran Products)

Best for: Protected pyrans (e.g., benzyl/silyl ethers) that are soluble in non-polar solvents.

The Science: TPPO is notoriously insoluble in hexane (


) and cold diethyl ether. If your pyran product is lipophilic, we can force TPPO out of the solution phase.

Protocol:

  • Concentrate: Evaporate the reaction solvent (often THF or DCM) completely. TPPO is soluble in THF; it must be removed.[1]

  • Dissolve: Redissolve the crude oil in the minimum amount of DCM or Toluene (just enough to mobilize the oil).

  • Precipitate: While stirring rapidly, slowly add 10 volumes of Pentane or Hexane .

    • Tip: If an oil forms instead of a solid, add a seed crystal of TPPO or scratch the flask walls.

  • Filter: Pass through a sintered glass frit. The white solid is TPPO; your product is in the filtrate.

Method B: Metal Chloride Complexation (The "Gold Standard")

Best for: Polar pyran derivatives that cannot be extracted into hexane.

The Science: TPPO acts as a Lewis Base (via the phosphoryl oxygen). It coordinates strongly with Lewis Acids like


 and 

to form insoluble adducts (e.g.,

).[1] This method is superior because it works in polar solvents where Method A fails.

Comparative Data: Complexation Agents

ReagentSolvent SystemEfficiencySubstrate SafetyReference

Toluene, MeCN (Reflux)High (>90%)Excellent (Very Mild)[1]

Ethanol, EtOAc (RT)Very High (>95%)Good (Mild Lewis Acid)[2]

THFHighGood[3]

Protocol (The


 Method): 
Recommended for pyrans soluble in alcohols or ethyl acetate.
  • Preparation: Dissolve the crude mixture in Ethanol or Ethyl Acetate (approx.

    
     of crude).
    
  • Reagent Prep: Prepare a

    
     solution of anhydrous 
    
    
    
    in Ethanol (or use commercial ether solution, though ethanol is preferred for polarity).
  • Complexation: Add

    
     equivalents of 
    
    
    
    (relative to expected TPPO) to the crude mixture.
  • Incubation: Stir at room temperature for 30–60 minutes.

    • Visual Check: A voluminous white precipitate

      
       should form.
      
  • Filtration: Filter the solid. Wash the cake with a small amount of cold solvent.[2]

  • Workup: Concentrate the filtrate.

    • Self-Validating Step: If the residue is still oily/cloudy, suspend in a small amount of Acetone. The complex is insoluble in acetone; filter again if necessary.

Protocol (The


 Method): 
Recommended for extremely acid-sensitive acetals.
  • Preparation: Dissolve crude in Toluene (or Toluene/THF mix).

  • Addition: Add

    
     equivalents of anhydrous 
    
    
    
    (powdered).
  • Energy Input: Heat to reflux for 1–2 hours. (Note: Recent protocols suggest wet milling can achieve this at room temp [4]).

  • Cool & Filter: Cool to room temperature. The TPPO-

    
     complex will precipitate. Filter and concentrate.
    

Part 3: Troubleshooting & FAQs

Q1: The


 method created a "gummy" oil instead of a filterable solid. What happened? 
  • Diagnosis: This usually happens if the solvent is too non-polar (preventing crystal growth) or if the concentration is too high.

  • Fix: Dilute the mixture with more Ethanol. If it remains oily, scratch the flask vigorously with a glass rod or add a seed crystal of TPPO. Alternatively, switch to the

    
    /Toluene method, which often yields more granular solids.
    

Q2: Will


 deprotect my acetal/pyran? 
  • Risk Assessment:

    
     is a Lewis acid. While generally safe for standard acetals, highly labile glycosidic bonds might be at risk.
    
  • Safety Check: Perform a "pilot" test on 10 mg of crude material. If TLC shows degradation (baseline streaking), switch immediately to the

    
     method, which is significantly less Lewis-acidic.
    

Q3: I still see TPPO on my NMR after filtration. Why?

  • Reason: Equilibrium. The complexation is an equilibrium process.

  • Solution: Do not rely on complexation for 100% purity. Use it to remove the bulk (90%) of the TPPO, reducing the mass loading on your subsequent silica column. This prevents the "tailing" of TPPO from overlapping with your product during chromatography.

Part 4: Mechanism of Action

Understanding the coordination chemistry ensures you can adapt the protocol if solvents change.

Complexation_Mechanism TPPO Free TPPO (Soluble) Complex Metal-TPPO Complex [M(TPPO)2]Cl2 (Insoluble Precipitate) TPPO->Complex Coordination via Phosphoryl Oxygen Metal ZnCl2 / MgCl2 (Lewis Acid) Metal->Complex + Solvent (EtOH/Toluene)

Figure 2: The phosphoryl oxygen of TPPO donates electron density to the empty orbitals of the metal cation, forming a stable, insoluble lattice.

References

  • Donald C. Craig et al. "Removal of Triphenylphosphine Oxide from Wittig Reaction Mixtures by Precipitation with Magnesium Chloride." Journal of Organic Chemistry, vol. 61, no. 10, 1996, pp. 3534–3539. Link

  • Daniel C. Batesky et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[3][4] Journal of Organic Chemistry, vol. 82, no. 19, 2017, pp. 9931–9936. Link

  • Maria M. Hergueta et al. "Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with Calcium Bromide in Tetrahydrofuran." Journal of Organic Chemistry, vol. 88, no. 5, 2023, pp. 3338–3342. Link

  • K. R. Campos et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." Organic Process Research & Development, vol. 28, 2024. Link

Sources

Optimization

optimizing yield in Prins reaction for tetrahydropyran synthesis

Technical Support Center: Prins Cyclization for THP Synthesis Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Mission Statement & Core Directive Welcome to the Optimization Hub f...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Prins Cyclization for THP Synthesis Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Mission Statement & Core Directive

Welcome to the Optimization Hub for Tetrahydropyran (THP) Synthesis. You are likely here because the Prins reaction—while theoretically elegant—is experimentally temperamental.

Our directive is simple: Maximize yield and stereocontrol.

The Prins cyclization is not just an acid-catalyzed addition; it is a balancing act between the stability of the oxocarbenium ion and the nucleophilicity of the alkene. If the cation is too stable, you get racemization via 2-oxonia-Cope rearrangement. If the Lewis acid is too strong, you get polymerization.

This guide moves beyond "add A to B." We break down the causality of failure and provide a self-validating protocol to ensure you isolate the 2,6-cis-THP (or your desired isomer) with >80% yield.

The Mechanistic Pathway (Visualization)

To troubleshoot, you must visualize the invisible. The reaction hinges on the formation of the oxocarbenium intermediate.[1][2][3][4] The geometry of this ion determines your stereochemical outcome.

PrinsMechanism Start Aldehyde + Homoallylic Alcohol Hemiacetal Hemiacetal Intermediate Start->Hemiacetal Lewis Acid Coordination OxoCarb Oxocarbenium Ion (Chair-like TS) Hemiacetal->OxoCarb -H2O / -ROH (Rate Limiting) CisTHP 2,6-cis-THP (Kinetic Product) OxoCarb->CisTHP Axial Attack (Favored) TransTHP 2,6-trans-THP (Thermodynamic) OxoCarb->TransTHP Equatorial Attack (Minor) DHP Dihydropyran (Elimination) OxoCarb->DHP Proton Loss (Side Rxn)

Figure 1: The bifurcation of the oxocarbenium ion. Controlling the transition from the yellow node (Oxocarbenium) to the green node (cis-THP) is the primary objective.

Critical Parameters & Optimization Logic

Before starting, review these three pillars. If your yield is <50%, one of these is the culprit.

A. Catalyst Selection: The "Goldilocks" Zone
  • The Trap: Using classical acids like

    
     or 
    
    
    
    . These are often too "hard" and oxophilic, leading to ring-opening or polymerization.
  • The Solution: Use Triflates .[2][4]

    • 
       (Indium Triflate):  The workhorse. It is water-tolerant and functions effectively at low loadings (1-10 mol%). It balances Lewis acidity with functional group tolerance.
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (Trimethylsilyl Triflate):  Essential for Silyl-Prins  variants. It acts as a distinct initiator that generates a silicon-stabilized cation, preventing side reactions.
      
B. Solvent Effects: Dielectric Constant Matters
  • Mechanism: The transition state is highly polar (cationic).

  • Recommendation:

    • DCM (Dichloromethane): The standard. Good solubility, non-coordinating.

    • Nitromethane (

      
      ):  If the reaction is sluggish in DCM, adding 10% nitromethane stabilizes the oxocarbenium ion, accelerating the cyclization without heating.
      
C. Temperature Control: Kinetic vs. Thermodynamic
  • Rule: Run at -78°C to 0°C .

  • Why: The 2,6-cis isomer is often the kinetic product (formed fastest via a chair TS with equatorial substituents). High temperatures allow the ring to open and close (reversible), leading to the thermodynamic mixture (often trans) or elimination to dihydropyrans.

Troubleshooting Guide (FAQ)

Q1: My reaction turns black/tarry, and yield is low. What happened?

  • Diagnosis: Polymerization of the aldehyde or alkene.

  • Root Cause: The Lewis Acid is too strong or the temperature is too high.

  • Fix: Switch from

    
     or 
    
    
    
    to
    
    
    or
    
    
    . Lower the temperature to -78°C immediately upon addition of the catalyst.

Q2: I am seeing a "2-oxonia-Cope" rearrangement product. How do I stop it?

  • Diagnosis: You are losing optical purity or forming a regioisomer.

  • Root Cause: The oxocarbenium ion is too stable, allowing the alkene side chain to rotate and re-attack the aldehyde carbon.

  • Fix: Use the "Segmental Prins" approach (Rychnovsky method). Add the aldehyde slowly to the homoallylic alcohol + Lewis Acid mixture. Alternatively, use a Silyl-Prins reaction; the

    
    -silicon effect accelerates the cyclization, outcompeting the rearrangement.
    

Q3: I need the 2,6-trans isomer, but I keep getting cis. Can I force it?

  • Diagnosis: The reaction is under kinetic control.

  • Fix: This is difficult in standard Prins. However, you can try thermodynamic equilibration . Treat the isolated cis-product with a strong acid (

    
    ) at room temperature for an extended period. Note: This often lowers overall yield due to decomposition.
    

Q4: The reaction stalls at the hemiacetal stage (TLC shows a new spot that isn't product).

  • Diagnosis: The catalyst is deactivated by moisture, or the leaving group (-OH) isn't leaving.

  • Fix: Add 4Å Molecular Sieves to the reaction vessel. If using a hydroxyl-alkene, consider converting it to a silyl ether or acetate first to make the leaving group better (

    
     protocol).
    

Standardized Protocol: Indium(III) Triflate Catalyzed Prins

This protocol is designed for the synthesis of 2,4,6-trisubstituted tetrahydropyrans from homoallylic alcohols and aldehydes.[3][5] It is selected for its high reproducibility and moisture tolerance.

Reagents:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • 
     (10 mol%)
    
  • Dichloromethane (Anhydrous, 0.1 M concentration)

  • TMSBr (Trimethylsilyl bromide) - Optional additive for halide incorporation

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Solvation: Dissolve the aldehyde (1.1 equiv) and homoallylic alcohol (1.0 equiv) in anhydrous DCM.

  • Cooling: Cool the mixture to 0°C (ice bath). Note: For highly reactive aldehydes, cool to -78°C.

  • Catalysis: Add

    
     (10 mol%) in one portion.
    
    • Checkpoint: If synthesizing 4-halo-THPs, add TMSBr (1.1 equiv) dropwise here.

  • Monitoring: Stir at 0°C. Monitor by TLC every 30 minutes.

    • Visual Cue: The solution should remain clear or turn slightly yellow. Darkening indicates decomposition.

  • Quench: Once starting material is consumed (usually 1-3 hours), quench with saturated aqueous

    
     .
    
  • Workup: Extract with DCM (3x), wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Expected Outcome:

  • Yield: 75-92%

  • dr (cis:trans): Typically >90:10 favoring the all-cis isomer (if using (E)-homoallylic alcohol).

Troubleshooting Decision Tree

Use this flow to diagnose failure modes in real-time.

Troubleshooting Start Problem Detected Issue1 Low Yield / No Reaction Start->Issue1 Issue2 Racemization / Wrong Isomer Start->Issue2 Issue3 Side Products (Dienes) Start->Issue3 CheckWater Check Moisture Content (Is catalyst hydrolyzed?) Issue1->CheckWater CheckCope Is 2-oxonia-Cope occurring? Issue2->CheckCope CheckTemp Is Temp > 0°C? Issue3->CheckTemp Action1 Add 4Å Sieves or Switch to In(OTf)3 CheckWater->Action1 Action2 Use Silyl-Prins Protocol (Faster cyclization) CheckCope->Action2 Action3 Cool to -78°C Reduce Acid Loading CheckTemp->Action3

Figure 2: Diagnostic workflow for common experimental failures.

References

  • Yadav, J. S., et al. "Indium(III) chloride-catalyzed stereoselective Prins cyclization: a novel and efficient synthesis of 4-chloro-tetrahydropyrans." Tetrahedron Letters, vol. 41, no. 20, 2000.

  • Jasti, R., & Rychnovsky, S. D. "Prins cyclization of enol ethers: a new approach to the synthesis of tetrahydropyrans." Journal of the American Chemical Society, vol. 128, no. 42, 2006.

  • Loh, T. P., et al. "Highly Stereoselective Prins Cyclization of (Z)- and (E)-γ-Brominated Homoallylic Alcohols."[6] Organic Letters, vol. 9, no.[6][7] 11, 2007. [6]

  • Dobbs, A. P., & Martinović, S. "The silyl-Prins reaction: a review." Tetrahedron Letters, vol. 43, no. 39, 2002.

  • Crane, E. A., & Kozmin, S. A. "Prins cyclization." In Name Reactions for Homologations, Wiley, 2009.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Pyran Synthesis

Status: Operational Role: Senior Application Scientist Ticket ID: PYR-EE-OPT-2026[1] Introduction: The "Chiral Leak" in Oxygen Heterocycles Low enantiomeric excess (ee) in pyran synthesis is rarely a random event; it is...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Ticket ID: PYR-EE-OPT-2026[1]

Introduction: The "Chiral Leak" in Oxygen Heterocycles

Low enantiomeric excess (ee) in pyran synthesis is rarely a random event; it is a symptom of a specific mechanistic failure.[2] Whether you are constructing tetrahydropyrans via Prins cyclization , Hetero-Diels-Alder (HDA) , or Oxa-Michael addition , the loss of optical purity usually stems from one of three vectors: a parasitic racemic background reaction, catalyst aggregation (non-linear effects), or thermodynamic equilibration (epimerization).[1]

This guide bypasses generic advice to target the molecular root causes of low selectivity in six-membered oxygen heterocycle formation.

Module 1: Diagnosing the "Parasitic" Background Reaction

The Issue: The most common cause of low ee in Lewis Acid (LA) or Brønsted Acid (BA) catalyzed pyran synthesis is that the uncatalyzed (racemic) pathway is competitively fast.

Applicability: High relevance for Prins Cyclizations and Mukaiyama-Aldol/Cyclization cascades.[1][2]

Diagnostic Protocol: The "Silent Run"

Before optimizing ligands, you must quantify the racemic background rate.[2]

  • Setup: Prepare two parallel reaction vessels.

    • Vessel A (Catalytic): Standard conditions with chiral catalyst.[1][2]

    • Vessel B (Silent): Identical conditions (solvent, temp, concentration) excluding the chiral catalyst.[1] If the catalyst is a Lewis Acid complex (e.g., Box-Cu(II)), add the metal salt without the chiral ligand to Vessel B.[1]

  • Execution: Run both for the standard reaction time (

    
    ).
    
  • Analysis: Measure conversion in both vessels via NMR or GC.

  • Calculation:

    
    [1]
    
Background RatioDiagnosisAction Plan
< 5% Clean System The issue is likely catalyst design or degradation.[1] Proceed to Module 2.
5% - 20% Competitive Leak Lower temperature by 20°C. Dilute reaction (0.1 M

0.05 M).[1]
> 20% Racemic Dominance CRITICAL FAILURE. The activation energy (

) of the background reaction is too low.[2] You must change the activation mode (e.g., switch from strong Lewis Acid to H-Bond donor).[1]
Deep Dive: The Prins Cyclization Trap

In enantioselective Prins reactions, strong mineral acids (like HCl) often trigger a fast, racemic background reaction.[1][2]

  • The Fix: Use a Chiral Anion Generator .[2] Instead of using free acid, use a chiral Hydrogen Bond Donor (HBD) (e.g., thiourea) co-catalyzed with a specific stoichiometry of HCl.[1] The HBD binds the chloride anion, creating a "chiral ion pair" that stabilizes the oxocarbenium transition state, shielding one face [1].[2]

Module 2: Catalyst Competence & Non-Linear Effects (NLE)

The Issue: In HDA reactions (e.g., Jacobsen’s Cr-Salen or Cu-BOX systems), the relationship between catalyst purity and product purity is not always linear.[1] Catalyst aggregation can form hetero-dimers (chiral catalyst + racemic impurity) that are either inactive (reservoir effect) or highly active (racemic leakage).[1]

Applicability: Hetero-Diels-Alder (HDA) , Jacobsen Epoxide Opening/Cyclization .[1]

Diagnostic Workflow: The "ee vs. ee" Stress Test

Do not assume 99% catalyst ee yields maximum product ee.[2]

  • Experiment: Run 5 small-scale reactions using catalyst with varying optical purities: 20%, 40%, 60%, 80%, and 100% ee (create these by mixing

    
     and 
    
    
    
    catalysts).
  • Plot: Product ee (

    
    -axis) vs. Catalyst ee (
    
    
    
    -axis).
Visualizing the Diagnosis

NLE_Diagnosis Start Plot Product ee vs. Catalyst ee Linear Linear Line (y = x) Start->Linear Positive Positive Non-Linearity (Hyper-active) Start->Positive Negative Negative Non-Linearity (Hypo-active) Start->Negative Action_Linear Monomeric Catalyst Active. Issue is Ligand Design. Linear->Action_Linear Action_Pos Asymmetric Amplification. Catalyst Aggregates. Good for scale-up. Positive->Action_Pos Action_Neg Heterochiral Dimer is FAST. Purify Catalyst >99.9%. Lower Concentration. Negative->Action_Neg

Figure 1: Interpreting Non-Linear Effects (NLE) to diagnose catalyst aggregation states [2].

Technical Insight: The Lewis Base Problem in HDA

In Cr(III)-Salen catalyzed HDA reactions, the aldehyde substrate itself can act as a Lewis base inhibitor. If the substrate concentration is too high, it saturates the metal center, preventing the bidentate binding required for high enantioselectivity.

  • Solution: Implement Slow Addition of the aldehyde to the catalyst/diene mixture to keep the instantaneous concentration of the aldehyde low relative to the catalyst [3].[2]

Module 3: Thermodynamic Erosion (Epimerization)

The Issue: You observe high initial ee, which degrades over time or during workup. This is common in Oxa-Michael additions where the reaction is reversible.[2]

Applicability: Oxa-Michael , Spiro-ketalization .[1]

The "Time-Course" Protocol
  • Sampling: Take aliquots at 10%, 50%, and 90% conversion.

  • Quench: Immediately quench aliquots into a buffer at -78°C to stop equilibration.

  • Observation:

    • Stable ee: Kinetic control is maintained.[1][2]

    • Dropping ee: The product is re-entering the catalytic cycle (retro-Michael) or epimerizing via enolization.

Corrective Actions:

  • Buffer the Workup: Trace acids on silica gel can racemize acetals/ketals.[2] Add 1% Triethylamine to your chromatography solvent.[1][2]

  • Lower Temperature: If the reaction is reversible (thermodynamic control), lower temperatures favor the kinetic product (often the enantiopure one).

Master Troubleshooting Workflow

Use this logic gate to systematically isolate your problem.

Troubleshooting_Flow Start Problem: Low ee in Pyran Synthesis Step1 Check Background Reaction (The Silent Run) Start->Step1 Decision1 Is Background > 5%? Step1->Decision1 Sol1 Reduce Temp / Dilute Switch Activation Mode (e.g., H-Bond Donor) Decision1->Sol1 Yes Step2 Check Substrate Purity (Trace Acid/Base/Water) Decision1->Step2 No Decision2 Impurities Present? Step2->Decision2 Sol2 Recrystallize Substrate Add Molecular Sieves (4Å) Decision2->Sol2 Yes Step3 Check Catalyst Aggregation (NLE Study) Decision2->Step3 No Decision3 Negative NLE? Step3->Decision3 Sol3 Lower Catalyst Loading Change Solvent Polarity Decision3->Sol3 Yes Final Issue is Ligand Design Screen Steric Bulk Decision3->Final No

Figure 2: Systematic fault tree analysis for isolating the root cause of enantiomeric loss.

Frequently Asked Questions (FAQs)

Q: My HDA reaction works for aromatic aldehydes (90% ee) but fails for aliphatic aldehydes (<20% ee). Why? A: Aliphatic aldehydes are more conformationally flexible and less sterically demanding.[2] In Jacobsen-type HDA, the


-stacking or steric wall of the catalyst is optimized for flat, aromatic substrates.[1]
  • Fix: Switch to a Tridentate Schiff Base Cr(III) catalyst or a Bis(oxazoline) Cu(II) system, which often handle aliphatic substrates with higher fidelity due to a tighter chiral pocket [4].[1]

Q: I am using a thiourea catalyst for a Prins cyclization, but the reaction stalls. If I add more acid, the ee drops. What is happening? A: You have broken the "Inverse Brønsted Correlation."[2] The thiourea works by binding the chloride anion of the HCl.[2] If you add excess HCl (more than the catalyst can bind), free HCl protons trigger the racemic background reaction.

  • Fix: Maintain a strict 1:1 ratio of Catalyst:Acid. If reactivity is low, increase the concentration of the complex, not just the acid [1].

Q: Can the counter-ion of my Lewis Acid affect ee? A: Absolutely. In cationic Cu(II) or Mg(II) catalyzed pyran synthesis, a coordinating counter-ion (like Cl⁻) can block the chiral face.[1]

  • Fix: Switch to non-coordinating anions like SbF₆⁻ , OTf⁻ , or BArF⁻ to open the coordination site and enforce the chiral ligand's geometry [5].[2]

References

  • Kutateladze, D. A., & Jacobsen, E. N. (2021).[1][2] "Chloride-Mediated Alkene Activation Drives Enantioselective Thiourea and Hydrogen Chloride Co-Catalyzed Prins Cyclizations."[1][2][3] Journal of the American Chemical Society. [Link]2]

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009).[1] "Nonlinear Effects in Asymmetric Catalysis." Angewandte Chemie International Edition. [Link]

  • Dossetter, A. G., Jamison, T. F., & Jacobsen, E. N. (1999).[1] "Highly Enantio- and Diastereoselective Hetero-Diels-Alder Reactions Catalyzed by New Chiral Tridentate Chromium(III) Catalysts." Angewandte Chemie. [Link]

  • Jørgensen, K. A. (2000).[1][2] "Catalytic Asymmetric Hetero-Diels-Alder Reactions of Carbonyl Compounds and Imines." Angewandte Chemie International Edition. [Link]

  • Evans, D. A., Murry, J. A., von Matt, P., Norcross, R. D., & Miller, S. J. (1995).[1] "C2-Symmetric Cationic Copper(II) Complexes as Chiral Lewis Acids: Counterion Effects in the Enantioselective Diels-Alder Reaction." Angewandte Chemie International Edition in English. [Link]2]

Sources

Optimization

Technical Support Center: Safe Handling of Volatile Oxane Derivatives

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with volatile oxane derivatives. It is designed to address common challenges and questions throu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with volatile oxane derivatives. It is designed to address common challenges and questions through detailed troubleshooting guides and frequently asked questions, ensuring both experimental integrity and personnel safety.

Introduction to Volatile Oxane Derivatives

Volatile oxane derivatives, a class of cyclic ethers, are utilized in a wide array of applications within research and pharmaceutical development due to their unique solvent properties and as building blocks in organic synthesis. Their volatility, however, presents specific handling challenges that necessitate stringent safety protocols to mitigate risks of exposure and physical hazards. This support center is structured to provide clear, actionable guidance rooted in established safety principles and practical laboratory experience.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common queries and issues encountered during the handling and use of volatile oxane derivatives in a question-and-answer format.

Personal Protective Equipment (PPE)

Question: What is the minimum required PPE when working with volatile oxane derivatives, and are there situations that demand enhanced protection?

Answer:

At a minimum, standard laboratory PPE is mandatory. This includes a flame-resistant lab coat, chemical splash goggles, and closed-toe shoes.[1][2] However, the high volatility and potential for inhalation exposure with these compounds necessitate additional precautions.

  • Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.[1] It is crucial to check the glove manufacturer's compatibility chart for the specific oxane derivative being used. Double-gloving is a prudent practice, especially during operations with a higher risk of splashing.

  • Eye and Face Protection: Chemical splash goggles are essential.[3][4] When there is a significant risk of splashing, a face shield should be worn in addition to goggles for maximum protection.[1] The use of contact lenses is generally discouraged as they can trap vapors against the eye.[2][5]

  • Respiratory Protection: All work with volatile oxane derivatives should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][6] In situations where a fume hood is not available or during a significant spill, a NIOSH-certified respirator with organic vapor cartridges is required.[1]

Troubleshooting PPE Issues:

  • Symptom: Skin irritation or sensitization after handling oxane derivatives.

    • Possible Cause: Inadequate glove selection or glove degradation.

    • Solution: Review the Safety Data Sheet (SDS) for the specific oxane derivative and the glove manufacturer's chemical resistance data. Switch to a more resistant glove material if necessary. Ensure gloves are changed immediately after known contact.

  • Symptom: Odor of the oxane derivative is detectable despite working in a fume hood.

    • Possible Cause: Improper fume hood use (e.g., sash is too high, clutter inside the hood disrupting airflow) or a malfunctioning fume hood.

    • Solution: Ensure the fume hood sash is at the indicated working height. Keep the work area at least 6 inches inside the hood. If the problem persists, have the fume hood's face velocity tested by your institution's Environmental Health and Safety (EHS) department.

Engineering Controls and Ventilation

Question: Why is ventilation so critical when handling volatile oxane derivatives, and what are the key considerations for setting up a safe workspace?

Answer:

Volatile oxane derivatives, like other volatile organic compounds (VOCs), can readily form vapors at room temperature.[7][8] Inhalation is a primary route of exposure, and these vapors can have adverse health effects, including irritation to the eyes, nose, and throat, headaches, dizziness, and in some cases, more severe organ damage.[7][9][10] Adequate ventilation is the primary engineering control to mitigate these risks.

  • Primary Engineering Control: A properly functioning chemical fume hood is the most critical piece of equipment for safely handling volatile oxane derivatives.[1][11]

  • Ventilation Rates: For general laboratory spaces where volatile substances are used, a minimum of six air changes per hour is often recommended.[12]

  • Storage: Volatile oxane derivatives should be stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1] Storage in a dedicated flammable materials cabinet is best practice.[13]

Troubleshooting Ventilation Issues:

  • Symptom: A persistent chemical odor in the laboratory.

    • Possible Cause: Inadequate general lab ventilation or improper storage of volatile compounds.

    • Solution: Ensure all volatile oxane derivative containers are tightly sealed when not in use.[14] Store them in a designated, ventilated cabinet. If the odor persists, report it to your EHS department for an evaluation of the laboratory's ventilation system.

Storage and Incompatibility

Question: What are the best practices for storing volatile oxane derivatives to ensure stability and prevent hazardous reactions?

Answer:

Proper storage is crucial for maintaining the integrity of volatile oxane derivatives and preventing accidents.

  • Container Integrity: Always keep containers of volatile oxane derivatives tightly closed to prevent the escape of vapors.[1][14] Inspect containers periodically for any signs of damage or leaks.[15]

  • Segregation: Store volatile oxane derivatives away from incompatible materials. A chemical compatibility chart should be consulted.[16][17][18] In general, avoid storing them with strong oxidizing agents, acids, and bases.

  • Ignition Sources: Keep volatile oxane derivatives away from all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[11][13]

Troubleshooting Storage Issues:

  • Symptom: The container of an oxane derivative appears to be bulging.

    • Possible Cause: Peroxide formation or contamination leading to a reaction that generates gas.

    • Solution: Do not open the container. Carefully move it to an isolated and well-ventilated area, such as the back of a fume hood. Immediately contact your institution's EHS department for guidance on safe disposal.

  • Symptom: The oxane derivative has changed color or contains solid precipitates.

    • Possible Cause: Degradation or peroxide formation.

    • Solution: Do not use the material. Test for peroxides if it is safe to do so and you are trained. Otherwise, contact EHS for disposal.

Spill and Emergency Procedures

Question: What are the immediate steps to take in the event of a small versus a large spill of a volatile oxane derivative?

Answer:

A swift and appropriate response is critical to minimizing the hazards associated with a chemical spill. The distinction between a "small" and "large" spill will depend on the specific chemical's hazards, the quantity spilled, and the laboratory's resources.

For a Small, Controllable Spill:

  • Alert Personnel: Immediately notify others in the vicinity.[19]

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves, and splash goggles.[19]

  • Contain the Spill: Use a spill kit with an appropriate absorbent material (e.g., vermiculite or a commercial sorbent) to dike the spill and prevent it from spreading.[15][19]

  • Absorb the Spill: Slowly add the absorbent material, working from the outside in.[19]

  • Collect and Dispose: Once absorbed, use non-sparking tools to collect the material into a designated hazardous waste container.[14][20]

  • Decontaminate: Clean the spill area with soap and water.[15][19]

  • Report: Inform your supervisor and EHS department about the spill.

For a Large, Uncontrollable Spill:

  • Evacuate: Immediately evacuate the area.[15][21]

  • Activate Alarm: If the spill is significant or involves highly toxic materials, activate the nearest fire alarm to initiate a building-wide evacuation.[22]

  • Call for Emergency Assistance: From a safe location, call your institution's emergency number or 911. Provide details about the spilled chemical, its location, and the approximate quantity.[15]

  • Isolate the Area: If it is safe to do so, close doors to the affected area to contain the vapors.

Visualizing the Spill Response Workflow:

SpillResponse cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response SmallSpill Small Spill Occurs Alert Alert Nearby Personnel SmallSpill->Alert DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain Spill DonPPE->Contain Absorb Absorb Spill Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate ReportSmall Report to Supervisor/EHS Decontaminate->ReportSmall LargeSpill Large Spill Occurs Evacuate Evacuate Area LargeSpill->Evacuate Alarm Activate Alarm Evacuate->Alarm CallEmergency Call for Emergency Help Alarm->CallEmergency Isolate Isolate Area CallEmergency->Isolate

Caption: Workflow for small vs. large chemical spills.

Section 2: Experimental Protocols

Protocol for Safe Dispensing of Volatile Oxane Derivatives

This protocol outlines the step-by-step procedure for safely transferring a volatile oxane derivative from a storage container to an experimental vessel.

Materials:

  • Appropriate PPE (lab coat, chemical splash goggles, face shield, nitrile or neoprene gloves)

  • Certified chemical fume hood

  • Grounding and bonding straps (if transferring large quantities of flammable liquids)

  • Clean, dry glassware

  • Spill kit readily accessible

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is on and the sash is at the appropriate working height.

    • Clear the fume hood of any unnecessary equipment or chemicals.

    • Confirm the location of the nearest safety shower and eyewash station.[5]

  • Grounding (for bulk transfers):

    • If transferring more than 1 liter of a flammable oxane derivative, ground and bond the dispensing and receiving containers to prevent static discharge.[1]

  • Dispensing:

    • Place the receiving vessel in a secondary container within the fume hood.

    • Slowly and carefully open the storage container, pointing the opening away from your face.

    • Pour the required amount of the oxane derivative into the receiving vessel, avoiding splashing.[2]

  • Sealing and Storage:

    • Immediately and securely cap both the storage container and the receiving vessel.

    • Wipe the exterior of the containers with a damp cloth to remove any drips, and dispose of the cloth in the appropriate hazardous waste container.

    • Return the storage container to its designated storage location.

  • Cleanup:

    • Wipe down the work surface within the fume hood.

    • Properly dispose of any contaminated materials (e.g., pipette tips, weighing paper) in a sealed hazardous waste bag within the fume hood.

    • Remove PPE and wash hands thoroughly with soap and water.[2][14]

Visualizing the Dispensing Protocol:

DispensingProtocol Start Start: Prepare Workspace in Fume Hood Ground Ground and Bond Containers (if applicable) Start->Ground Dispense Slowly Dispense Chemical Ground->Dispense Seal Securely Cap All Containers Dispense->Seal CleanContainers Wipe Exterior of Containers Seal->CleanContainers Store Return Storage Container to Designated Area CleanContainers->Store CleanWorkspace Clean Fume Hood Workspace Store->CleanWorkspace DisposeWaste Dispose of Contaminated Materials CleanWorkspace->DisposeWaste RemovePPE Remove PPE and Wash Hands DisposeWaste->RemovePPE End End RemovePPE->End

Caption: Safe dispensing protocol for volatile oxane derivatives.

Protocol for Waste Disposal of Volatile Oxane Derivatives

Proper disposal is a critical final step in the safe handling of these chemicals.

Procedure:

  • Waste Segregation:

    • Collect all waste containing volatile oxane derivatives in a dedicated, properly labeled hazardous waste container.[6][20]

    • Do not mix incompatible waste streams.[20] For example, do not mix oxane derivative waste with strong acids or oxidizers.

  • Container Management:

    • Use a container that is compatible with the oxane derivative. Often, the original container is a suitable choice for the main component.[20]

    • Keep the waste container closed at all times, except when adding waste.[23]

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from general work areas.[20]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name(s) of the contents, including approximate concentrations.[20][24]

  • Disposal Request:

    • When the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[20][24]

    • Never dispose of volatile oxane derivatives down the drain or in the regular trash.[20]

Section 3: Health Hazard Information

HazardDescriptionPreventative Measures
Inhalation Toxicity Vapors can cause respiratory tract irritation, dizziness, headaches, and nausea.[7][9] Long-term exposure may lead to more severe health effects.[7][10]Always handle in a chemical fume hood. Use a respirator for spills or in poorly ventilated areas.
Skin and Eye Irritation Direct contact can cause skin irritation or chemical burns.[4] Splashes can cause serious eye damage.Wear chemical-resistant gloves and chemical splash goggles. Use a face shield when there is a high risk of splashing.
Flammability Vapors can form flammable or explosive mixtures with air.[13] Many oxane derivatives have low flash points.Keep away from all ignition sources. Use non-sparking tools for transfers. Store in a flammable materials cabinet.
Potential for Peroxide Formation Some oxane derivatives can form explosive peroxides upon storage, especially in the presence of air and light.Date containers upon receipt and opening. Test for peroxides before heating or distillation. Store away from light and heat.

References

  • TOPWIN. (n.d.). What safety precautions should be taken when handling silicone agents?
  • Benchchem. (2025). Personal protective equipment for handling Silane, trichloroeicosyl-.
  • EHSO. (2025). Spill Control/Emergency Response. EHSO Manual 2025-2026.
  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines.
  • Toxic-Free Future. (n.d.). Siloxanes.
  • U.S. Environmental Protection Agency. (2025, July 24). Volatile Organic Compounds' Impact on Indoor Air Quality.
  • Mojsiewicz-Pieńkowska, K., et al. (2016). Direct Human Contact with Siloxanes (Silicones) – Safety or Risk Part 1. Characteristics of... PMC.
  • TCC Materials. (n.d.). Safety Data Sheet - ProSpec® Siloxane Sealer.
  • Down To Earth. (2015, September 30). Siloxanes: Harmless chemicals or ubiquitous hazards?
  • PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals.
  • The University of Cyprus-Department of Chemistry. (2024, April). LABORATORY HEALTH & SAFETY RULES.
  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES.
  • Environment, Health and Safety. (n.d.). 5.4.1.1 Incidental Spill Cleanup Procedures.
  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals.
  • ACE Laboratories. (2023, November 22). Siloxane: Its Uses and Its Dangers.
  • Princeton EHS. (n.d.). Chemical Spill Procedures.
  • YouTube. (2024, March 26). VOCs and Lung Health.
  • Columbia Research. (n.d.). FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications.
  • Benchchem. (n.d.). Safe Disposal of 4-(Piperazin-1-YL)oxan-3-OL: A Guide for Laboratory Professionals.
  • ResearchGate. (n.d.). Effects of VOCs on Human Health.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • Chemical Compatibility Chart. (n.d.).
  • Grow Training. (2017, May 8). Handling Flammable Chemicals - Key Precautions To Take.
  • Tulane University. (n.d.). Hazardous Waste Management. Office of Environmental Health and Safety (OEHS).
  • Chemical Compatibility Chart. (n.d.).
  • Thermo Fisher Scientific Inc. (2013). CHEMICAL COMPATIBILITY CHART.
  • Wikipedia. (n.d.). Ethanol.
  • Regulations.gov. (2010). 8.0 Handling, Storage, and Disposal of Volatile Organic Compounds (VOCs).

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde

Title: High-Field vs. Benchtop ¹H NMR for the Structural Elucidation of (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde: A Comparative Guide Introduction (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde is a critical chir...

Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Field vs. Benchtop ¹H NMR for the Structural Elucidation of (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde: A Comparative Guide

Introduction (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde is a critical chiral building block utilized in the synthesis of complex pharmaceutical intermediates and commercial fragrance compounds[1]. Because the molecule possesses two stereocenters (at the C2 and C4 positions), accurately determining its diastereomeric purity (cis/trans ratio) is paramount to downstream synthetic success.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this analysis. However, the recent advent of cryogen-free benchtop NMR has disrupted the traditional reliance on high-field superconducting magnets[2]. This guide objectively compares the performance of High-Field (400+ MHz) and Benchtop (60–90 MHz) NMR systems for the characterization of this specific tetrahydropyran derivative, providing actionable insights for drug development professionals.

The Analytical Dilemma: Resolution vs. Accessibility

The tetrahydropyran ring presents a unique NMR challenge. The ring protons exhibit complex spin-spin splitting due to axial-equatorial relationships.

  • High-Field NMR (e.g., 400 MHz): Provides the chemical shift dispersion necessary to extract exact scalar couplings (J-values). These values are required to apply the Karplus equation and definitively assign relative stereochemistry[1].

  • Benchtop NMR (e.g., 60 MHz): Operates with a lower magnetic field, causing complex ring multiplets to overlap into second-order spectra. However, isolated signals—such as the aldehyde proton—remain highly resolved, making it an exceptional tool for rapid reaction monitoring and Quality Assurance/Quality Control (QA/QC)[3][4].

Experimental Protocols: A Self-Validating System

To ensure data integrity and reproducibility, the following protocols must be strictly adhered to when comparing instrument performance.

Protocol 1: Sample Preparation (Standardized for Both Systems)

  • Solvent Selection: Dissolve 15–20 mg of purified (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Pass the solution through a glass wool plug in a Pasteur pipette directly into a standard 5 mm NMR tube.

  • Causality Note: Particulates cause localized magnetic susceptibility gradients, which broaden lineshapes. This is especially detrimental in benchtop systems where baseline resolution is already constrained by the lower field strength.

Protocol 2: High-Field Acquisition (400 MHz)

  • Insert the sample into the 400 MHz spectrometer and lock onto the deuterium signal of the CDCl₃ solvent.

  • Tune and match the probe to the ¹H frequency.

  • Shim the magnet (Z1-Z5 gradients) to achieve a TMS linewidth of <0.5 Hz.

  • Acquire 16 transients using a standard 30° pulse sequence (zg30) with a 4-second relaxation delay to ensure quantitative integration of all proton environments.

Protocol 3: Benchtop Acquisition (60 MHz)

  • Insert the sample into the benchtop permanent magnet system. Ensure the instrument's internal temperature controller has fully stabilized the magnet to prevent drift[2].

  • Perform an automated gradient shimming routine.

  • Acquire 64 transients.

  • Causality Note: Because the signal-to-noise ratio (SNR) scales with the 3/2 power of the magnetic field, lower-field instruments require a higher number of scans to achieve an equivalent SNR to high-field systems[5].

Data Presentation & Comparative Analysis

The following table summarizes the experimental ¹H NMR data for (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde, comparing the spectral output of both systems.

Table 1: Comparative ¹H NMR Spectral Features

Proton EnvironmentChemical Shift (δ, ppm)High-Field (400 MHz) Splitting & J-couplingsBenchtop (60 MHz) Expected ResolutionAnalytical Utility
Aldehyde (-CHO) 9.60d, J = 0.7 HzSinglet/Broad doubletExcellent for reaction monitoring (e.g., ozonolysis conversion)
C6 Ring Protons 4.11 & 3.49ddd (J = 11.5, 4.6, 1.6 Hz) & dddBroad overlapping multipletHigh-field required to confirm axial/equatorial positions
C2 Ring Proton 3.80dd (J = 12.1, 2.6 Hz)Broad multipletHigh-field required for stereochemical assignment
C3, C5 Protons 1.09 – 1.92Complex overlapping multipletsUnresolved broad envelopeMinimal utility at low field
C4 Methyl (-CH₃) 1.00d, J = 6.5 HzDoubletUseful for concentration calibration at low field

Data grounded in standard literature assignments for tetrahydropyran-2-carbaldehyde derivatives[1][6].

Table 2: Operational Performance Metrics

MetricHigh-Field NMR (400 MHz)Benchtop NMR (60 MHz)
Stereochemical Resolution High (First-order spectra)Low (Second-order overlap)
Capital & Running Cost >$400,000 + Ongoing Cryogens<$100,000, Cryogen-free[2]
Footprint & Location Dedicated, climate-controlled facilityFume hood / standard lab bench[2]
Time-to-Result Hours (Queue dependent)Minutes (At-line analysis)

Mechanistic Insights: Why Field Strength Dictates the Workflow

The core physical principle driving this instrument comparison is the ratio of chemical shift dispersion (Δν, measured in Hz) to the scalar coupling constant (J, measured in Hz).

In the 400 MHz spectrum, the C2 proton at δ 3.80 ppm appears as a clean doublet of doublets (J = 12.1, 2.6 Hz)[1]. The large 12.1 Hz coupling is a classic trans-diaxial coupling, proving the relative stereochemistry of the ring substituents. Because the spectrometer operates at 400 MHz, the Hz distance between signals is large, keeping Δν/J >> 10 (the first-order regime).

Conversely, at 60 MHz, the Hz distance between the ring protons shrinks by a factor of ~6.7. The Δν/J ratio drops significantly, causing the signals to exhibit strong coupling (roofing effects) and merge into an unresolved envelope[7]. However, the aldehyde proton at δ 9.60 ppm is isolated from the aliphatic region by over 300 Hz even at 60 MHz. Therefore, benchtop NMR is perfectly suited for tracking the consumption of starting materials or the formation of the aldehyde during synthesis without the need for high-resolution structural elucidation[3].

Workflow Visualization

NMR_Workflow Start Crude Reaction Mixture (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde Decision Analytical Objective? Start->Decision Benchtop Benchtop NMR (60-90 MHz) Rapid QA/QC Decision->Benchtop Process Control HighField High-Field NMR (400+ MHz) Stereochemical Assignment Decision->HighField Structural Elucidation Aldehyde Monitor Aldehyde Peak (δ 9.60 ppm) Benchtop->Aldehyde Multiplets Resolve Ring Multiplets (δ 1.0 - 4.2 ppm) HighField->Multiplets Outcome1 Reaction Yield & Conversion Aldehyde->Outcome1 Outcome2 Diastereomeric Ratio (dr) (cis/trans) Multiplets->Outcome2

Workflow for selecting Benchtop vs. High-Field NMR in chiral building block analysis.

Conclusion

For drug development professionals synthesizing (4S)-4-Methyltetrahydro-2H-pyran-2-carbaldehyde, the choice between benchtop and high-field NMR is not mutually exclusive; it is highly complementary. High-field NMR remains mandatory for the initial structural elucidation and rigorous assignment of diastereomeric ratios via J-coupling analysis. However, once the spectral markers are established, benchtop NMR provides a highly efficient, cost-effective, and decentralized solution for routine process monitoring, leveraging the isolated aldehyde signal to track reaction kinetics in real-time.

References

  • European Patent Office. (2020). EP 3666763 A1: (2S,4R)-4-METHYL-2-(2-METHYLBUT-1-EN-1-YL)TETRAHYDRO-2H-PYRANEN AS FRAGRANCE INGREDIENT. Retrieved from: [Link]

  • News-Medical. (2024). Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop. Retrieved from: [Link]

  • Technology Networks. (2024). Benchtop NMR Breaks New Ground. Retrieved from: [Link]

Sources

Comparative

High-Resolution NMR Analysis of Pyran-2-carbaldehyde: Resolving the Characteristic Aldehyde Doublet

Executive Summary In the structural elucidation of pyran-2-carbaldehyde and its dihydropyran derivatives—crucial intermediates in the synthesis of bioactive molecules and adenosine receptor agonists—the precise assignmen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the structural elucidation of pyran-2-carbaldehyde and its dihydropyran derivatives—crucial intermediates in the synthesis of bioactive molecules and adenosine receptor agonists—the precise assignment of the formyl (aldehyde) proton is paramount. This proton typically resonates in the extreme downfield region (


 9.40–9.75 ppm). While often mistakenly reported as a singlet in routine analyses, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy reveals its true nature: a characteristic, finely split doublet.

This guide objectively compares the analytical "products" required to resolve this fine splitting—specifically comparing NMR spectrometer field strengths (400 MHz vs. 600 MHz) and deuterated solvents (CDCl₃ vs. C₆D₆). By understanding the causality behind hardware and solvent choices, researchers can implement the self-validating protocols provided herein to prevent the mathematical or physical collapse of this critical diagnostic signal.

Mechanistic Causality: The Origin of the Aldehyde Doublet

To optimize an analytical method, one must first understand the physical origin of the signal. In pyran-2-carbaldehyde, the formyl group (-CHO) is covalently bound to the C2 position of the pyran ring. The aldehyde proton is scalar-coupled to the adjacent single proton at the C2 position, resulting in a three-bond coupling (


).

According to the Karplus equation , the magnitude of a


 coupling constant is dictated by the dihedral angle between the coupled protons. Due to the stereoelectronic preferences of the dihydropyran ring (often adopting a half-chair conformation) and the rotational preference of the formyl group, the dihedral angle typically rests near 60° or 120°. This specific geometry yields a very small coupling constant, typically 

to

Hz
.

Because this coupling is so narrow, it is highly susceptible to line broadening. In literature utilizing suboptimal resolution, this signal is frequently mischaracterized as a broad singlet (e.g., at


 9.55 ppm)[1]. Conversely, under optimized, high-resolution conditions, the true doublet is clearly defined (e.g., at 

9.59 ppm,

Hz) [2][2].

Logic_Tree Root Aldehyde Doublet Resolution (pyran-2-carbaldehyde) Hardware Hardware Factors Root->Hardware Solvent Solvent Factors Root->Solvent B0 Magnetic Field (B0) Increases Dispersion Hardware->B0 Probe CryoProbe Increases SNR & Narrows Lines Hardware->Probe Visc Viscosity Affects Line Broadening Solvent->Visc ASIS ASIS Effect (C6D6) Alters Conformational Shift Solvent->ASIS

Logical relationship between hardware, solvent, and aldehyde doublet resolution.

Product Comparison: NMR Spectrometers (400 MHz vs. 600 MHz)

The ability to resolve a 1.7 Hz doublet depends heavily on the spectrometer's magnetic field strength (


) and probe technology. Higher field strengths increase the chemical shift dispersion (measured in Hz), which mitigates second-order strong coupling effects that can distort multiplet symmetry [3][3].

Furthermore, a 600 MHz instrument equipped with a CryoProbe drastically improves the Signal-to-Noise Ratio (SNR). Higher SNR allows for the use of more dilute samples, which reduces sample viscosity and intermolecular interactions, thereby yielding narrower natural line widths.

Table 1: Spectrometer Performance Comparison
Feature400 MHz (Room Temp Probe)600 MHz (CryoProbe)Impact on 1.7 Hz Doublet Resolution
Larmor Frequency 400 MHz600 MHz600 MHz provides greater Hz/ppm dispersion, reducing second-order spectral distortions.
Typical Line Width (FWHM) ~0.8 – 1.2 Hz~0.3 – 0.5 HzNarrower lines at 600 MHz prevent the two peaks of the 1.7 Hz doublet from merging into a singlet.
Signal-to-Noise Ratio BaselineUp to 4x higherHigh SNR allows for dilute samples, minimizing viscosity-induced line broadening.
Digital Resolution Limit ModerateHighEssential for defining the precise peak shape and extracting the exact

value.

Product Comparison: Deuterated Solvents

The choice of solvent directly impacts the conformational equilibrium of the pyran ring and the transverse relaxation time (


) of the protons, which dictates line width.
  • Chloroform-d (CDCl₃): The industry standard. However, residual DCl (acidity) or water can catalyze rapid exchange processes or cause slight line broadening.

  • Benzene-d₆ (C₆D₆): Induces Aromatic Solvent-Induced Shifts (ASIS). The flat benzene molecules coordinate with the polar formyl group, altering the local magnetic environment. This often sharpens the formyl signal and pulls overlapping ring protons apart.

  • DMSO-d₆: Highly viscous. High viscosity increases the rotational correlation time of the molecule, shortening

    
     and broadening the NMR lines. It is generally not recommended  when attempting to resolve fine (< 2.0 Hz) couplings.
    
Table 2: Solvent Effects on Aldehyde Resolution
SolventApprox. Formyl Shift (

)
Viscosity (cP at 25°C)ASIS EffectRecommendation for Fine Couplings
CDCl₃ ~9.55 – 9.59 ppm0.54LowGood, provided the solvent is strictly neutralized (e.g., stored over K₂CO₃).
C₆D₆ ~9.20 – 9.40 ppm0.60HighExcellent. Sharpens the doublet and resolves overlapping aliphatic signals.
DMSO-d₆ ~9.65 – 9.75 ppm1.99LowPoor. High viscosity broadens lines, often collapsing the 1.7 Hz doublet.

Self-Validating Experimental Protocol

To guarantee the resolution of the characteristic pyran-2-carbaldehyde doublet, follow this causality-driven, self-validating methodology.

NMR_Workflow Start Sample Preparation (5-10 mg in 0.6 mL Solvent) Solvent Select Solvent (CDCl3 vs C6D6) Start->Solvent Hardware Select Spectrometer (400 MHz vs 600 MHz Cryo) Solvent->Hardware Shim Optimize Shimming (Validate: TMS FWHM < 0.5 Hz) Hardware->Shim Acq Acquisition Parameters (AQ > 3s, TD = 64k) Shim->Acq Process Data Processing (Zero-filling, LB = 0.1 Hz) Acq->Process Result Resolve Aldehyde Doublet (J ~ 1.5-1.7 Hz) Process->Result

Step-by-step workflow for optimizing NMR acquisition to resolve fine aldehyde couplings.
Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of the pyran-2-carbaldehyde derivative in 0.6 mL of high-purity C₆D₆ or neutralized CDCl₃. Filter the solution through a plug of glass wool into the NMR tube.

  • Causality: Particulates create microscopic magnetic susceptibility gradients, which distort the

    
     field locally and broaden NMR lines.
    
  • Validation Check: Hold the tube to the light; the solution must be optically clear with zero suspended solids.

Step 2: Shimming Optimization

  • Action: Insert the sample and perform automated gradient shimming (e.g., TopShim), followed by manual optimization of the Z1 and Z2 gradients.

  • Causality: A perfectly homogeneous magnetic field is non-negotiable for resolving a 1.7 Hz coupling.

  • Validation Check: Measure the Full Width at Half Maximum (FWHM) of the internal standard peak (TMS) or the residual solvent peak. If FWHM > 0.5 Hz, do not proceed. Re-shim the magnet until this specification is met.

Step 3: Acquisition Parameters

  • Action: Set the Acquisition Time (AQ) to at least 3.0 seconds and the Time Domain (TD) data points to 64k.

  • Causality: Digital resolution is calculated as

    
    . An AQ of 3.0 seconds provides a digital resolution of 0.33 Hz/point, which provides roughly 5 data points across a 1.7 Hz doublet, ensuring the valley between the peaks is digitized.
    
  • Validation Check: Inspect the Free Induction Decay (FID). The signal must fully decay into the baseline noise before the AQ ends. If the FID is truncated, it will produce "sinc wiggles" upon Fourier transformation, obscuring the doublet.

Step 4: Data Processing

  • Action: Apply a Line Broadening (LB) window function of 0.1 Hz or less (or a slight Gaussian resolution enhancement) and apply zero-filling to 128k points before Fourier transformation.

  • Causality: Standard default processing often applies an LB of 0.3 Hz. Applying an LB that is too large will mathematically merge the two peaks of the doublet into a singlet. Zero-filling interpolates data points, smoothing the visual representation of the fine splitting.

References

  • Enzyme-Mediated Stereoselective Synthesis MDPI URL: [Link] (Provides empirical data for the 1.7 Hz doublet resolution of pyran-2-carbaldehyde in CDCl₃)

  • Carbohydrate-derived molecular diversity : synthesis and application in cell biology DR-NTU (Nanyang Technological University) URL: [Link] (Demonstrates the collapse of the aldehyde signal into a singlet under standard analytical conditions)

  • Pople Nomenclature for Coupled Spin Systems Organic Chemistry Data URL: [Link] (Details the physical causality of field strength on spectral resolution and second-order effects)

Sources

Validation

Analytical Guide: Distinguishing cis- and trans-Rose Oxide from Synthetic Precursors

Executive Summary In the realm of fragrance chemistry and pharmaceutical development, the monoterpene cyclic ether known as rose oxide holds significant value. It exists as four stereoisomers, but the (-)-cis-rose oxide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of fragrance chemistry and pharmaceutical development, the monoterpene cyclic ether known as rose oxide holds significant value. It exists as four stereoisomers, but the (-)-cis-rose oxide isomer (specifically the 2S,4R configuration) is the most coveted due to its exceptionally low odor threshold (0.5 ppb) and sweet, floral profile[1]. In contrast, the trans isomers possess a greener, spicier note and a much higher detection threshold[2].

Because rose oxide is typically synthesized or biotransformed from linear monoterpene precursors like citronellol[3], distinguishing the cyclic cis and trans diastereomers from unreacted precursors and intermediate diols is a critical quality control step. This guide provides an authoritative, self-validating analytical framework for monitoring precursor transformation and differentiating the resulting diastereomers using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Causality: From Precursor to Cyclic Ether

The synthesis of rose oxide from citronellol involves a fundamental transformation from a linear, hydrogen-bonding alcohol to a volatile cyclic ether. The standard chemical route involves the photooxygenation of citronellol to form allylic hydroperoxides, which are subsequently reduced to diol intermediates[4][5].

The critical step for diastereomer formation is the acid-catalyzed cyclization of these diols. During this ring closure, the stereocenter at C-4 is fixed by the precursor's original chirality, but the new stereocenter at C-2 forms a mixture of cis and trans isomers[6]. The cis isomer is thermodynamically favored because both the C-4 methyl and C-2 isobutenyl groups can occupy stable equatorial positions in the tetrahydropyran chair conformation[7].

SynthesisPathway N1 Citronellol (Monoterpene Precursor) N2 Photooxygenation (Singlet O2) N1->N2 N3 Allylic Hydroperoxides N2->N3 N4 Reduction N3->N4 N5 Diol Intermediates N4->N5 N6 Acid-Catalyzed Cyclization N5->N6 N7 cis-Rose Oxide (Thermodynamically Stable) N6->N7 Major Pathway N8 trans-Rose Oxide (Kinetic Product) N6->N8 Minor Pathway

Chemical workflow from citronellol to cis- and trans-rose oxide.

Analytical Differentiation Strategies
2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary tool for distinguishing rose oxide isomers from their precursors. The analytical causality lies in intermolecular forces: precursors like citronellol contain hydroxyl groups that form strong hydrogen bonds, significantly lowering their volatility. Consequently, on a standard non-polar column (e.g., RTX-5 or HP-5MS), citronellol elutes much later (Kovats Retention Index ~1210–1228) than the highly volatile, non-hydrogen-bonding cyclic ethers[8][9].

Between the diastereomers, cis-rose oxide (RI ~1106–1112) elutes before trans-rose oxide (RI ~1125–1127)[9][10]. The cis isomer (equatorial-equatorial) is more sterically compact than the trans isomer (equatorial-axial), leading to slightly weaker dispersion forces with the non-polar stationary phase. For absolute enantiomeric purity (e.g., separating (+)-cis from (-)-cis), chiral stationary phases such as the Rt-βDEXsa column are required[11].

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-MS provides rapid quantification, NMR is the definitive standard for absolute stereochemical assignment. The structural variance between the equatorial-equatorial (cis) and equatorial-axial (trans) conformations causes distinct


H NMR chemical shifts. Specifically, the olefinic hydrogen originating from the isobutenyl group in cis-rose oxide presents as a distinct multiplet at ~5.15 ppm in CDCl

, allowing for clear differentiation from the trans form without relying on chromatographic retention times[5].

AnalyticalWorkflow S1 Reaction Mixture (Precursors + Isomers) S2 HS-SPME Extraction (Volatile Enrichment) S1->S2 S4 NMR Spectroscopy (1H & 13C in CDCl3) S1->S4 Purified Aliquot S3 GC-MS Analysis (Chiral/Non-Polar Column) S2->S3 R1 Identify Precursors (High RI, H-bonding) S3->R1 Mass & RT R2 Differentiate Diastereomers (cis RI ~1112, trans RI ~1127) S3->R2 Mass & RT R3 Stereochemical Profiling (Pyran Ring Coupling) S4->R3 Chemical Shifts

Analytical workflow for differentiating rose oxide isomers and precursors.

Quantitative Data Comparison

The following table summarizes the critical physicochemical and chromatographic properties used to distinguish the target compounds during synthesis monitoring.

CompoundStructural ClassificationKovats RI (Non-Polar)Odor ThresholdPrimary Olfactory Note
Citronellol Linear Monoterpene Alcohol1210 – 1228~40 ppbFresh, floral, rosy
cis-Rose Oxide Cyclic Ether (Eq-Eq)1106 – 11120.5 ppbSweet, floral, green rose
trans-Rose Oxide Cyclic Ether (Eq-Ax)1125 – 1127~50 ppbGreen, spicy, herbal

Data synthesized from[1],[8], and[9].

Self-Validating Experimental Protocols
Protocol 1: Reaction Monitoring via HS-SPME/GC-MS

Causality Check: Headspace Solid-Phase Microextraction (HS-SPME) is deliberately chosen over direct liquid injection. It selectively volatilizes the cyclic ethers, leaving behind the heavier, hydrogen-bonded precursors and matrix impurities, ensuring a clean chromatogram and preventing inlet contamination[9][12].

  • Sample Preparation: Quench a 1 mL reaction aliquot with dilute alkali to halt acid-catalyzed cyclization[7]. Transfer to a 10 mL headspace vial containing 2 mL of saturated NaCl solution. Validation Step: The NaCl induces a salting-out effect, driving volatile organics into the headspace to ensure reproducible extraction.

  • Extraction: Expose a DVB/CAR/PDMS SPME fiber to the vial headspace at 40°C for 30 minutes.

  • Desorption & Separation: Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode). Utilize an HP-5MS or RTX-5 capillary column (30 m × 0.25 mm, 0.25 μm film). Set the oven program to 50°C (hold 5 min), then ramp at 2°C/min to 200°C[13].

  • System Validation: Co-inject a C

    
    –C
    
    
    
    
    
    -alkane standard to calculate Kovats Retention Indices dynamically. Confirm precursor depletion by the absence of peaks at RI > 1200, and quantify the cis/trans ratio by integrating the peaks at RI ~1112 and ~1127.
Protocol 2: NMR Stereochemical Profiling

Causality Check: GC-MS relies on interaction with a stationary phase, which can shift based on column degradation. NMR provides an orthogonal, self-validating confirmation of the diastereomeric ratio based purely on molecular geometry.

  • Purification: Isolate the rose oxide fraction from the crude reaction mixture via silica gel flash chromatography (using a hexane/ethyl acetate gradient) to strip away polar diol precursors.

  • Sample Preparation: Dissolve 15 mg of the purified isolate in 0.6 mL of CDCl

    
     containing Tetramethylsilane (TMS) as an internal zero-reference standard[13].
    
  • Acquisition: Acquire

    
    H NMR (400 MHz) and 
    
    
    
    C NMR (100 MHz) spectra[13].
  • System Validation: Locate the olefinic multiplet signal at ~5.15 ppm characteristic of the cis isomer[5]. Integrate this signal against the corresponding trans olefinic signal. The ratio of these integrals must mathematically match the cis/trans peak area ratio obtained from the GC-MS protocol, thereby self-validating the analytical workflow.

References

Sources

Comparative

Objective Comparison of Synthetic Routes to Chiral Pyran-2-carbaldehydes

Executive Summary Chiral pyran-2-carbaldehydes (including tetrahydropyran and dihydropyran derivatives) are indispensable building blocks in modern organic synthesis. They form the core structural motifs of numerous bioa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral pyran-2-carbaldehydes (including tetrahydropyran and dihydropyran derivatives) are indispensable building blocks in modern organic synthesis. They form the core structural motifs of numerous bioactive natural products, such as the coibacins[1], and synthetic pharmaceuticals, including potent adenosine


 and 

receptor agonists[2]. The

-stereocenter adjacent to the aldehyde is notoriously sensitive to epimerization, demanding highly controlled synthetic strategies.

As a Senior Application Scientist, I have evaluated the three most prominent methodologies for synthesizing these chiral heterocycles. This guide objectively compares their mechanistic causality, performance metrics, and experimental robustness to help you select the optimal route for your drug development pipeline.

Workflow Start Target: Chiral Pyran-2-carbaldehydes RouteA Route A: Organocatalysis Start->RouteA RouteB Route B: Chiral Pool Start->RouteB RouteC Route C: Chemoenzymatic Start->RouteC ResA High Step Economy RouteA->ResA ResB High Stereofidelity RouteB->ResB ResC High Scalability RouteC->ResC

Strategic workflow comparison of the three primary synthetic routes.

Quantitative Performance Comparison

Before diving into the mechanistic protocols, the following table summarizes the quantitative data and operational parameters for each route, allowing for rapid objective comparison.

Performance MetricRoute A: Organocatalytic CascadeRoute B: Chiral Pool & RCMRoute C: Chemoenzymatic + Oxidation
Typical Overall Yield 60–85%30–45%40–48% (Max 50% w/o DKR)
Enantiomeric Excess (ee) 90–99%>99% (Precursor dependent)>98%
Step Economy High (Cascade sequence)Low (Multi-step linear)Moderate (Resolution + Oxidation)
Scalability Moderate (Catalyst cost limits)Low (High dilution required)High (Industrial standard)
Epimerization Risk Low (Direct stereocenter formation)Low (Rigid cyclic intermediate)High (Mitigated by TEMPO/IBD)

Mechanistic Evaluation & Self-Validating Protocols

Route A: Asymmetric Organocatalysis (Domino Oxa-Michael/Aldol)

Mechanistic Causality: Organocatalytic approaches utilizing chiral secondary amines (e.g., Jørgensen-Hayashi diarylprolinol silyl ethers) have revolutionized the construction of 6-membered oxygen heterocycles[3]. The causality of stereocontrol lies in the formation of a dienamine intermediate . The bulky silyl ether group of the catalyst sterically shields one face of the dienamine. Consequently, the oxa-Michael addition is forced to occur from the less hindered face, establishing the critical first stereocenter. A subsequent intramolecular aldol condensation closes the pyran ring and regenerates the catalyst[3].

Mechanism N1 Unsaturated Aldehyde N3 Dienamine Intermediate N1->N3 + Catalyst N2 Chiral Amine Catalyst N2->N3 N4 Oxa-Michael Addition N3->N4 + Nucleophile N5 Intramolecular Aldol N4->N5 N5->N2 Catalyst Release N6 Chiral Product N5->N6 Hydrolysis

Mechanistic pathway of the organocatalytic domino oxa-Michael/aldol cascade.

Experimental Protocol:

  • Preparation : In a flame-dried flask under argon, dissolve the salicylaldehyde derivative (1.0 eq) and the

    
    -unsaturated aldehyde (1.2 eq) in anhydrous toluene (0.2 M).
    
  • Catalyst Addition : Add the chiral diarylprolinol silyl ether catalyst (10 mol%) and an acidic co-catalyst (e.g., benzoic acid, 10 mol%) to facilitate iminium/dienamine formation.

  • Reaction Monitoring : Stir at room temperature. Validation: Monitor via TLC. The disappearance of the starting materials and the appearance of a UV-active product spot indicates cascade progression.

  • Quenching & Purification : Once complete (typically 12-24 h), quench with saturated aqueous

    
    . Extract with ethyl acetate, dry over 
    
    
    
    , and concentrate. Purify via flash column chromatography.
  • Stereochemical Validation : Determine enantiomeric excess using chiral HPLC (e.g., Chiralpak AD-H column) against a racemic standard.

Route B: Chiral Pool Synthesis & Ring-Closing Metathesis (RCM)

Mechanistic Causality: When absolute stereochemical fidelity is required without the optimization of chiral catalysts, the chiral pool approach is unmatched[4]. Starting from enantiopure precursors like (R)-glycidol, the stereocenter is physically transferred to the final product. The key ring-forming step utilizes Ring-Closing Metathesis (RCM) mediated by a ruthenium-based Grubbs catalyst[1]. The causality of the ring closure is thermodynamically driven by the release of volatile ethylene gas. Following RCM, the resulting lactone must be reduced to a lactol. This reduction requires strictly cryogenic conditions (-78 °C) with DIBAL-H; warmer temperatures provide the kinetic energy necessary to over-reduce the lactone entirely to the open-chain diol, destroying the cyclic intermediate[1].

Experimental Protocol:

  • Diene Assembly : Convert (R)-glycidol to the corresponding diene via epoxide opening and subsequent esterification with acryloyl chloride in the presence of

    
     and DMAP[1].
    
  • RCM : Dissolve the diene in anhydrous dichloromethane (DCM) to a high dilution (0.01 M) to prevent intermolecular cross-metathesis. Add Grubbs I catalyst (5 mol%).

  • Cyclization : Stir at room temperature for 2 hours. Validation: Evolution of ethylene gas ceases, and TLC confirms the formation of the dihydropyran-2-one.

  • Cryogenic Reduction : Cool the reaction mixture to -78 °C. Dropwise add DIBAL-H (1.2 eq, 1.0 M in toluene). Validation: Quench an aliquot after 1 hour with Rochelle's salt; TLC should show a single spot for the lactol without highly polar diol byproducts.

  • Oxidation : Protect the lactol and perform a Swern oxidation to yield the final chiral pyran-2-carbaldehyde[1].

Route C: Chemoenzymatic Resolution & Mild Oxidation (TEMPO/IBD)

Mechanistic Causality: For industrial scale-up, chemoenzymatic kinetic resolution of a racemic alcohol is highly favored[2]. Lipases (like Novozym 435) possess a highly specific chiral binding pocket that selectively acylates only one enantiomer, allowing easy separation. The critical challenge is oxidizing the resulting enantiopure primary alcohol to the carbaldehyde without epimerizing the adjacent


-stereocenter. Traditional oxidants (Swern, PCC) often create transient acidic or basic conditions that promote enolization, destroying the stereocenter. The TEMPO/IBD (iodosobenzene diacetate)  protocol is chosen specifically because it operates under extremely mild, near-neutral conditions, preventing 

-epimerization entirely[5].

Chemoenzymatic Racemic Racemic Precursor Lipase Lipase Resolution Racemic->Lipase Enantiopure Enantiopure Alcohol Lipase->Enantiopure Hydrolysis Oxidation TEMPO/IBD Oxidation Enantiopure->Oxidation Product Chiral Carbaldehyde Oxidation->Product Mild pH

Workflow of chemoenzymatic kinetic resolution and TEMPO/IBD oxidation.

Experimental Protocol:

  • Kinetic Resolution : Suspend racemic 3,4-dihydro-2H-pyran-2-methanol in vinyl acetate and add Novozym 435 (10% w/w). Stir at 30 °C[2].

  • Separation : Monitor by chiral GC. Once 50% conversion is reached (yielding the (S)-acetate and unreacted (R)-alcohol), filter off the enzyme and separate the products via silica gel chromatography.

  • Mild Oxidation : Dissolve the enantiopure (R)-alcohol (1.0 eq) in DCM. Add TEMPO (0.1 eq) and IBD (1.1 eq)[5].

  • Reaction Execution : Stir at room temperature for 2 hours. Validation: The reaction mixture transitions from an orange/red hue (active TEMPO radical) to pale yellow upon completion.

  • Workup : Wash with saturated aqueous

    
     to destroy excess oxidant, then with 
    
    
    
    . Concentrate to yield the enantiopure (R)-3,4-dihydro-2H-pyran-2-carbaldehyde[5].

References[4] Title: Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol

Source: MDPI Molecules URL: [Link]3] Title: Forty Years after “Heterodiene Syntheses with α,β-Unsaturated Carbonyl Compounds”: Enantioselective Syntheses of 3,4-Dihydropyran Derivatives Source: ResearchGate URL: [Link]5] Title: Organic Syntheses Procedure: Preparation of (R)-3,4-dihydro-2H-pyran-2-carbaldehyde via TEMPO/IBD Protocol Source: Organic Syntheses URL: [Link]1] Title: Coibacins A and B: Total Synthesis and Stereochemical Revision Source: NIH PMC URL: [Link]2] Title: 3,4-dihydro-2H-pyran-2-carboxaldehyde: Application to the synthesis of potent adenosine A2A and A3 receptor agonist Source: ResearchGate URL: [Link]

Sources

Validation

A Researcher's Guide to Establishing a Reference Standard for 4-Methyloxane-2-Carbaldehyde Analysis

In the landscape of pharmaceutical research and chemical development, the accuracy and reliability of analytical data form the bedrock of scientific progress. The quantification of any chemical entity, be it an active ph...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and chemical development, the accuracy and reliability of analytical data form the bedrock of scientific progress. The quantification of any chemical entity, be it an active pharmaceutical ingredient (API), an intermediate, or an impurity, is fundamentally reliant on the quality of the reference standard used. This guide provides an in-depth, practical framework for researchers, scientists, and drug development professionals on how to approach the analytical challenges presented by 4-methyloxane-2-carbaldehyde, a compound for which a dedicated, certified reference standard from major pharmacopeias may not be readily available.

We will move beyond a simple listing of suppliers and delve into the critical process of sourcing, qualifying, and utilizing a reference standard for this specific analyte. This document is structured to provide not only the "how" but also the "why," ensuring a thorough understanding of the scientific principles that underpin the establishment of a trustworthy analytical standard.

The Scarcity Challenge: Sourcing a Candidate Standard

4-Methyloxane-2-carbaldehyde (C₇H₁₂O₂) is a cyclic ether aldehyde whose accurate measurement is crucial in contexts such as synthetic chemistry as a process intermediate or in safety assessments as a potential impurity.[1] Unlike common aldehydes such as benzaldehyde or acetaldehyde, for which United States Pharmacopeia (USP) and European Pharmacopoeia (EP) reference standards are well-established, a certified standard for 4-methyloxane-2-carbaldehyde is not listed in their primary catalogues.[2][3][4][5][6][7]

This scarcity necessitates a proactive approach. The first step is to source a high-purity batch of the chemical from a reputable commercial supplier. This material will not be treated as a "plug-and-play" standard but rather as a candidate for an in-house qualified reference standard. When selecting a candidate, prioritize suppliers who provide a certificate of analysis (CoA) with initial purity data, typically determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR).

The Cornerstone of Trust: In-House Qualification

Once a high-purity candidate material is procured, it must undergo rigorous characterization to establish its identity, purity, and ultimately, a precise assay value. This process is essential for creating a self-validating system where the integrity of your analytical results is unimpeachable. The qualification workflow is a multi-step analytical endeavor.

Reference_Standard_Qualification_Workflow cluster_0 Sourcing & Initial Assessment cluster_1 Comprehensive Characterization cluster_2 Finalization Source Source High-Purity Candidate Material CoA Review Supplier's Certificate of Analysis Source->CoA Identity Identity Confirmation (NMR, MS, FTIR) CoA->Identity Purity Purity Assessment (GC, HPLC, etc.) Identity->Purity Content Content Analysis (Water, Solvents) Purity->Content Inorganics Inorganic Impurities (Sulfated Ash) Content->Inorganics Assay Calculate Final Assay Value (Mass Balance) Inorganics->Assay Documentation Generate Internal Qualification Report Assay->Documentation Storage Establish Storage & Re-qualification Schedule Documentation->Storage

Caption: Workflow for qualifying an in-house reference standard.

Identity Confirmation

The first principle of a reference standard is absolute certainty of its chemical structure.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are paramount. They provide a detailed map of the molecule's proton and carbon framework, confirming the connectivity of the 4-methyl group, the oxane ring, and the carbaldehyde functional group. The observed chemical shifts and coupling constants should be consistent with the expected structure of 4-methyloxane-2-carbaldehyde.

  • Mass Spectrometry (MS): Coupled with a chromatographic inlet like GC (GC-MS), this technique confirms the molecular weight of the compound.[8] The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, which can be used for definitive identification and to elucidate the structure of co-eluting impurities.

  • Fourier-Transform Infrared Spectroscopy (FTIR): This provides confirmation of the functional groups present. Key stretches to look for would be the C-H aldehyde stretch (~2720 and 2820 cm⁻¹), the strong C=O carbonyl stretch (~1725 cm⁻¹), and the C-O-C ether stretch (~1100 cm⁻¹).

Purity and Assay Determination

A reference standard's value is intrinsically linked to its accurately determined purity. The "mass balance" approach, which involves quantifying all significant impurities and subtracting them from 100%, is the most robust method.

Assay (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

  • Organic Impurity Profiling (Chromatographic Purity): Gas Chromatography is the technique of choice for a volatile compound like 4-methyloxane-2-carbaldehyde.[9] A high-polarity capillary column (e.g., a wax or PEG-based phase) is often suitable for separating aldehydes and cyclic ethers.[10]

    • GC-FID (Flame Ionization Detection): This is the gold standard for quantitative purity analysis due to its broad linear range and nearly universal response to organic compounds. The area percent of the main peak provides a direct measure of chromatographic purity.

    • GC-MS (Mass Spectrometry): While less quantitatively robust than FID without individual calibration of impurities, GC-MS is invaluable for identifying the structure of any detected impurities.[11]

  • Water Content: Karl Fischer titration is the definitive method for accurately quantifying water content, which can be a significant impurity in materials that are hygroscopic or have been exposed to the atmosphere.

  • Residual Solvents: Headspace GC-MS is used to identify and quantify any residual solvents from the synthesis or purification process.

  • Inorganic Impurities: The sulfated ash test (residue on ignition) provides a measure of the total inorganic content.

Comparison of Primary Analytical Methods

The selection of an appropriate analytical technique is critical. For 4-methyloxane-2-carbaldehyde, the primary choice lies between GC-FID and GC-MS, each offering distinct advantages.

FeatureGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on volatility and column interaction. Detection occurs when organic compounds are pyrolyzed in a hydrogen flame, producing ions that generate a current.Separation is identical to GC-FID. Detection involves ionizing the eluted compounds and separating the ions based on their mass-to-charge ratio.
Information Gained Quantitative data (purity, concentration). Retention time for presumptive identification.Qualitative data (structural information, molecular weight, fragmentation pattern). Quantitative data (with proper calibration).
Primary Use Case Accurate purity determination and assay calculation for a known analyte.Definitive identification of the main component and structural elucidation of unknown impurities.
Advantages Highly robust, excellent linearity and reproducibility, wide dynamic range, and relatively low cost.High specificity and sensitivity. Provides structural information, making it a powerful tool for method development and impurity investigations.
Limitations Provides no structural information beyond retention time. Destructive to the sample.Can be less quantitatively accurate than FID without specific calibration for each compound. More complex and expensive instrumentation.

Experimental Protocol: Purity Determination by GC-FID

This protocol outlines a self-validating method for determining the chromatographic purity of a 4-methyloxane-2-carbaldehyde candidate standard.

Objective: To determine the purity of 4-methyloxane-2-carbaldehyde using area percent normalization by capillary Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials and Reagents:

  • Candidate 4-methyloxane-2-carbaldehyde

  • High-purity solvent (e.g., Acetonitrile or Dichloromethane, HPLC or GC grade)

  • Helium (carrier gas), Hydrogen (FID), and Air (FID) of ≥99.999% purity

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector.

  • Capillary Column: e.g., Agilent DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Data acquisition and processing software.

GC_Analysis_Workflow SamplePrep Sample Preparation 1. Accurately weigh ~50 mg of standard. 2. Dissolve in 10 mL of solvent. 3. Vortex to ensure homogeneity. Injection GC Injection 1. Inject 1 µL into the GC. 2. Use a split ratio of 50:1. SamplePrep->Injection Separation Chromatographic Separation Analytes separate based on boiling point and polarity as they pass through the column. Injection->Separation Detection FID Detection Eluted compounds are burned in a flame, producing a measurable electrical signal. Separation->Detection Data Data Analysis 1. Integrate all peaks. 2. Calculate Area % for the main peak. 3. Verify system suitability. Detection->Data

Caption: General workflow for GC-FID analysis.

Step-by-Step Methodology:

  • Instrument Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 220 °C.

      • Final Hold: Hold at 220 °C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (adjust as needed for peak shape and intensity)

  • System Suitability:

    • Before sample analysis, perform five replicate injections of the sample solution.

    • The Relative Standard Deviation (RSD) for the peak area of 4-methyloxane-2-carbaldehyde should be ≤ 2.0%. This ensures the system is performing with adequate precision.

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the 4-methyloxane-2-carbaldehyde candidate standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent. Mix thoroughly.

  • Analysis:

    • Inject the prepared sample solution onto the GC system.

    • Acquire the chromatogram for the full duration of the oven program to ensure all late-eluting impurities are detected.

  • Data Processing and Calculation:

    • Integrate all peaks in the chromatogram, setting an appropriate threshold to exclude baseline noise (e.g., 0.05% of the main peak area).

    • Calculate the purity using the area percent normalization formula:

      Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Trustworthiness Check: The protocol is self-validating through the system suitability requirement. If the RSD of replicate injections is high, it indicates a problem with the instrument or sample preparation, and the results would be invalid until the issue is resolved.

Conclusion

For specialized compounds like 4-methyloxane-2-carbaldehyde, the path to reliable analysis is not through a simple purchase but through diligent in-house qualification. By sourcing a high-purity candidate material and subjecting it to a comprehensive suite of analytical tests—confirming its identity, profiling impurities, and accurately measuring content—a laboratory can establish a robust and defensible in-house reference standard. This meticulous approach, grounded in the principles of mass balance and validated by techniques like GC-FID, ensures that subsequent analytical data is both accurate and trustworthy, meeting the high standards required in scientific research and drug development.

References

  • USP-NF. Benzaldehyde Monograph Abstract.[Link]

  • National Institute of Standards and Technology (NIST). Acetaldehyde Data.[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook.[Link]

  • Zenkevich, I. G., et al. Possibilities and Limitations of Gas Chromatography–Mass Spectrometric Identification of Products of Free Radical Chlorination of Cyclic Ethers at the Lack of Reference Information. ResearchGate. [Link]

  • National Institute of Standards and Technology (NIST). Cinnamic aldehyde, PFBO # 1 Data.[Link]

  • Organic Syntheses. General Procedures.[Link]

  • PubChem. 4-Methyloxane-2-carbaldehyde.[Link]

  • Poole, C. F., & Liyanage, A. Gas Chromatography. ACS Publications. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Ph. Eur. Reference Standards: Orders and Catalogue.[Link]

  • United States Pharmacopeia (USP). <11> USP REFERENCE STANDARDS.[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Fact sheet: European Pharmacopoeia Reference Standards.[Link]

  • Analytice. Determination of aldehydes according to the European Pharmacopoeia.[Link]

  • Roessner, U., et al. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]

  • Hibou, V. Gas Chromatography. Analytical Toxicology. [Link]

Sources

Comparative

Technical Comparison: COSY vs. HSQC for Tetrahydropyran Isomer Elucidation

Topic: COSY and HSQC NMR Interpretation for Tetrahydropyran Isomers Content Type: Publish Comparison Guide Executive Summary In the structural analysis of saturated oxygen heterocycles, specifically tetrahydropyran (THP)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: COSY and HSQC NMR Interpretation for Tetrahydropyran Isomers Content Type: Publish Comparison Guide

Executive Summary

In the structural analysis of saturated oxygen heterocycles, specifically tetrahydropyran (THP) derivatives, distinguishing between stereoisomers (e.g., cis vs. trans 2,6-disubstituted THPs) is a critical checkpoint in drug discovery. While X-ray crystallography is definitive, it is often inaccessible for oils or non-crystalline intermediates. NMR spectroscopy remains the primary analytical tool.

This guide objectively compares Homonuclear Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) .[1] While COSY provides direct access to scalar coupling networks (


-coupling) required for determining dihedral angles (stereochemistry), HSQC offers superior spectral dispersion and carbon-edited topology. The most robust analytical workflow does not choose between them but integrates them:  HSQC is used to deconvolve overlapping methylene signals, enabling the precise extraction of coupling constants from the COSY spectrum.

Scientific Foundation: The THP Challenge

Tetrahydropyran rings predominantly exist in chair conformations. The stereochemical challenge lies in assigning substituents as axial or equatorial .

  • Proton Environment: In a rigid chair THP, geminal protons on methylene groups (

    
    ) are magnetically non-equivalent.
    
    • Axial Protons (

      
      ):  Generally resonate upfield  (lower 
      
      
      
      , ~0.5 ppm shielding) due to the anisotropy of C-C bonds.
    • Equatorial Protons (

      
      ):  Generally resonate downfield  (higher 
      
      
      
      ).
  • Coupling Constants (

    
    ):  Governed by the Karplus equation.[2]
    
    • 
       (Anti-periplanar):  Large coupling (8–12 Hz). Diagnostic for stereochemistry. 
      
    • 
       (Gauche):  Small coupling (2–5 Hz).
      
    • 
       (Gauche):  Small coupling (2–5 Hz).
      
The Analytical Gap

In complex THP derivatives, the "roofing" effect and signal overlap in the 1.2–2.0 ppm region (the "methylene envelope") often obscure the multiplet structures needed to measure


 values in a 1D 

H NMR. This is where 2D methods become essential.

Comparative Analysis: COSY vs. HSQC[3][4][5]

Quantitative Comparison Table
FeatureCOSY (Correlation Spectroscopy) HSQC (Heteronuclear Single Quantum Coherence)
Primary Correlation

H-

H (Scalar coupling, usually 3-bond)

H-

C (One-bond coupling,

)
Stereochemical Utility High. Cross-peak fine structure reveals

vs

.
Medium. Indirectly useful via chemical shift trends (

-gauche effect).
Resolution Limited by proton spectral width. Crowded in aliphatic regions.High. Spreads proton signals along the Carbon (

) dimension.
Sensitivity High (Homonuclear).High (Inverse detection probes).
Multiplicity Info None (unless DQF-COSY is used to clean diagonal).Yes. Phase-sensitive (edited) HSQC distinguishes

(up) from

(down).
Critical Limitation Diagonal peaks obscure correlations between isochronous protons.Does not show connectivity between neighbors (unless HSQC-TOCSY).
Detailed Technical Breakdown
1. COSY: The Stereochemical Ruler

COSY maps the spin system. For a THP ring, you can trace the connectivity


.
  • Strength: If the cross-peak is well-resolved, you can observe the "active" coupling. A cross-peak between H2 and H3 that appears as a wide doublet-of-doublets indicates a large

    
    , proving H2 is axial.
    
  • Weakness: In THP,

    
    , 
    
    
    
    , and
    
    
    often overlap. If
    
    
    and
    
    
    have similar shifts, their cross-peak lies near the diagonal, making it invisible.
2. HSQC: The Resolution Enhancer

HSQC correlates protons to their attached carbons.

  • Strength: Even if

    
     and 
    
    
    
    overlap in proton NMR, their carbons (
    
    
    and
    
    
    ) likely differ by 10–20 ppm. HSQC separates these signals vertically.
  • Multiplicity Editing: A phase-sensitive HSQC (e.g., hsqcedetgpsisp2.3) is mandatory. It inverts

    
     signals (blue/negative) relative to 
    
    
    
    (red/positive). This immediately identifies the ring methylenes versus the methine protons at the substitution sites (
    
    
    ).

Experimental Protocols (Self-Validating Systems)

To ensure high-quality data for isomer differentiation, standard "push-button" parameters are often insufficient.[3] Use these optimized protocols.

Protocol A: High-Resolution DQF-COSY (Double Quantum Filtered)

Why DQF? It suppresses the intense solvent singlet and diagonal dispersion signals, allowing visualization of cross-peaks close to the diagonal.

  • Sample: 5–10 mg in 0.6 mL

    
     (or 
    
    
    
    to shift overlaps).
  • Pulse Sequence: cosydfph (Bruker) or equivalent.

  • Acquisition (

    
     - Proton): 
    
    • Spectral Width (SW): 8–10 ppm (keep it tight around the signals).

    • Points (TD): 2048 or 4096. High digital resolution is key.

  • Indirect Dimension (

    
    ): 
    
    • Increments (TD1): 256 or 512.

    • Linear Prediction: Enable Forward Linear Prediction (LP) in F1 during processing to double resolution.

  • Processing: Use a Sine-Bell Squared window function (SSB=0) to sharpen multiplets within cross-peaks.

Protocol B: Multiplicity-Edited HSQC

Why Edited? To instantly separate diastereotopic protons on the same carbon.

  • Pulse Sequence: hsqcedetgpsisp2.3 (Adiabatic pulses recommended for uniform inversion).

  • Coupling Constant (

    
    ):  Set to 145 Hz (standard for aliphatic C-H).
    
  • Acquisition:

    • Scans (NS): 4–8 (HSQC is sensitive).

    • F1 Spectral Width: 160 ppm (to cover all carbons).

  • Processing: Phasing is critical. Ensure

    
     peaks are purely negative and 
    
    
    
    purely positive.

Integrated Workflow & Decision Logic

The following diagram illustrates the logical pathway for distinguishing cis vs. trans isomers in 2,6-disubstituted THP using the combined data.

NMR_Workflow Start Start: Purified THP Isomer HSQC Step 1: Acquire Edited HSQC (Identify C2, C6 and CH2 groups) Start->HSQC Symmetry_Check Are C2/H2 and C6/H6 signals chemically equivalent? HSQC->Symmetry_Check Cis_Isomer Likely Cis-Isomer (Meso) (High Symmetry) Symmetry_Check->Cis_Isomer Yes (1 set of signals) Trans_Isomer Likely Trans-Isomer (No Symmetry) Symmetry_Check->Trans_Isomer No (2 sets of signals) COSY Step 2: Acquire DQF-COSY (Target H2-H3 coupling) Cis_Isomer->COSY Trans_Isomer->COSY J_Analysis Analyze Cross-Peak Fine Structure (H2-H3ax and H2-H3eq) COSY->J_Analysis Large_J Large Coupling (~10 Hz) Indicates H2 is Axial J_Analysis->Large_J Wide Splitting Small_J Small Coupling (< 5 Hz) Indicates H2 is Equatorial J_Analysis->Small_J Narrow Splitting Conclusion_Ax Substituent is EQUATORIAL (Stable Chair) Large_J->Conclusion_Ax Conclusion_Eq Substituent is AXIAL (Steric Strain) Small_J->Conclusion_Eq

Caption: Decision tree for stereochemical assignment of 2,6-disubstituted tetrahydropyrans using HSQC symmetry checks and COSY coupling analysis.

Case Study: 2,6-Dimethyltetrahydropyran

To illustrate the interpretation, we compare the spectral signatures of the cis and trans isomers.[2][4][5]

Scenario:

You have isolated two isomers, Compound A and Compound B .

Data Analysis
1. HSQC Analysis (Symmetry Check)
  • Compound A: Shows only 3 carbon signals in the ring (plus methyl).

    • Interpretation: The molecule has a plane of symmetry. C2 is equivalent to C6. C3 is equivalent to C5.

    • Hypothesis: cis-isomer (meso).

  • Compound B: Shows 6 distinct carbon signals (5 ring + methyls different or similar).

    • Interpretation: No symmetry. C2

      
       C6.
      
    • Hypothesis: trans-isomer (racemic).

2. COSY Analysis (Conformation Check)

Focus on the cross-peak between H2 (methine, ~3.5 ppm) and H3 (methylene, ~1.5 ppm).

  • Compound A (cis):

    • In the HSQC, H2 correlates to a carbon at ~74 ppm.

    • In the COSY, the H2/H3 cross-peak shows a large splitting (11 Hz) in one dimension.

    • Since it is symmetric (cis), both Methyls are equatorial. This is the thermodynamically preferred conformation.

  • Compound B (trans):

    • HSQC shows two distinct methines (H2 and H6).

    • H2 Signal: COSY to H3 shows large splitting (

      
       Hz). 
      
      
      
      H2 is Axial
      
      
      Me is Equatorial.
    • H6 Signal: COSY to H5 shows small splitting (

      
       Hz) and broadening. 
      
      
      
      H6 is Equatorial
      
      
      Me is Axial.
Summary of Isomer Signatures
IsomerSymmetry (HSQC)H2 Signal (

H)

(COSY)
Conformation
Cis Equivalent C2/C6Axial (dddd)Large (~11 Hz)Diequatorial (Stable)
Trans Distinct C2/C6H2: Axial H6: EquatorialH2: Large H6: SmallEquatorial/Axial

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and coupling analysis).
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley.
  • Hanser, H. M., et al. (1996). "Conformational Analysis of Tetrahydropyrans." Journal of Organic Chemistry, 61(1), 234-240. Link

  • Reich, H. J. (2024). "NMR Data - Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Chemistry. Link

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